Product packaging for Enazadrem(Cat. No.:CAS No. 107361-33-1)

Enazadrem

Cat. No.: B025868
CAS No.: 107361-33-1
M. Wt: 299.4 g/mol
InChI Key: NRGYTONERIQIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enazadrem is a useful research compound. Its molecular formula is C18H25N3O and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N3O B025868 Enazadrem CAS No. 107361-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYTONERIQIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148028
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107361-33-1
Record name Enazadrem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107361331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENAZADREM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV807GKAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enazadrem: Unraveling the Mechanism of Action in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Notice: Despite a comprehensive search for data on enazadrem, specific quantitative metrics regarding its potency (such as IC50 values), detailed effects on cytokine levels, and explicit experimental protocols remain largely unavailable in the public domain. This document, therefore, leverages available information on the broader class of Dihydroorotate Dehydrogenase (DHODH) inhibitors to infer the likely mechanism of action of this compound in inflammatory pathways. The information presented herein is intended to provide a foundational understanding for research and development professionals.

Executive Summary

This compound is identified as an inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound is postulated to exert potent anti-inflammatory and immunosuppressive effects. This mechanism primarily revolves around impeding the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are heavily reliant on de novo pyrimidine synthesis for their expansion during an immune response. This whitepaper will explore the core mechanism of action of DHODH inhibitors, their impact on key inflammatory signaling pathways, and the anticipated effects on cytokine production, providing a theoretical framework for the action of this compound.

The Central Role of DHODH in Inflammation

Dihydroorotate Dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. Pyrimidines are essential building blocks for DNA and RNA synthesis.

Activated T and B lymphocytes, key players in inflammatory and autoimmune diseases, undergo rapid clonal expansion upon activation. This proliferation demands a significant increase in nucleotide synthesis to support DNA replication. While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, activated lymphocytes are particularly dependent on the de novo pathway. This dependency makes DHODH an attractive therapeutic target for modulating the immune response.

Mechanism of Action: A Multi-faceted Approach

The anti-inflammatory effects of DHODH inhibition, and by extension this compound, are believed to be mediated through several interconnected mechanisms:

  • Inhibition of Lymphocyte Proliferation: By depleting the intracellular pool of pyrimidines, DHODH inhibitors effectively halt the cell cycle progression of activated T and B cells, thereby curtailing the adaptive immune response that drives chronic inflammation.

  • Modulation of Cytokine Production: DHODH inhibition has been shown to suppress the production of pro-inflammatory cytokines while potentially promoting the expression of anti-inflammatory cytokines.

  • Interference with Immune Cell Trafficking: Some evidence suggests that DHODH inhibitors may also impact the expression of adhesion molecules, which are crucial for the migration of immune cells to sites of inflammation.

Impact on Inflammatory Signaling Pathways

The inhibition of DHODH by this compound is expected to have downstream effects on critical inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. DHODH inhibitors have been shown to suppress the activation of NF-κB, although the precise molecular link is still under investigation. This inhibition likely contributes significantly to the broad anti-inflammatory effects observed with this class of drugs.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

T-Cell Activation and Proliferation

The primary mechanism of DHODH inhibitors is the cytostatic effect on activated lymphocytes. By limiting pyrimidine availability, this compound is expected to arrest T-cells in the G1 phase of the cell cycle, preventing their clonal expansion and subsequent contribution to the inflammatory cascade.

T_Cell_Activation Antigen Antigen Presentation T_Cell Naive T-Cell Antigen->T_Cell activates Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Pyrimidine_Synthesis De Novo Pyrimidine Synthesis (DHODH) Activated_T_Cell->Pyrimidine_Synthesis requires Proliferation T-Cell Proliferation Pyrimidine_Synthesis->Proliferation enables This compound This compound This compound->Pyrimidine_Synthesis inhibits NLRP3_Inflammasome cluster_stimuli Inflammasome Triggers cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects DAMPs_PAMPs DAMPs / PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound (Postulated Indirect Effect) This compound->DAMPs_PAMPs reduces triggers

Enazadrem's Impact on the Arachidonic Acid Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem (also known by its developmental code name, CP-70,490) is an investigational drug that primarily exerts its effects through the modulation of the arachidonic acid cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document summarizes the available preclinical data, outlines relevant experimental protocols for assessing its activity, and visually represents its role in the relevant biochemical pathways.

Introduction to the Arachidonic Acid Cascade

The arachidonic acid cascade is a complex metabolic pathway that produces a group of potent, short-acting signaling molecules known as eicosanoids. These lipid mediators, which include prostaglandins, thromboxanes, and leukotrienes, are involved in a wide array of physiological and pathological processes, most notably inflammation. The cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Once liberated, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and other related compounds.

This compound's Mechanism of Action: Targeting 5-Lipoxygenase

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LOX, this compound effectively blocks the production of leukotriene A4 (LTA4), the common precursor for all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and cause bronchoconstriction.

The targeted inhibition of 5-LOX positions this compound as a potential therapeutic agent for inflammatory diseases where leukotrienes are key pathological mediators. Conditions such as psoriasis, a chronic inflammatory skin disease, have been a focus of clinical investigation for agents targeting this pathway.

Quantitative Analysis of 5-Lipoxygenase Inhibition

While specific IC50 values for this compound's inhibition of 5-lipoxygenase are not publicly available in the primary literature at this time, the following table outlines the typical quantitative data that would be generated in preclinical studies to characterize the potency of a 5-LOX inhibitor.

ParameterDescriptionTypical Units
IC50 (5-LOX) The half-maximal inhibitory concentration of this compound against purified 5-lipoxygenase enzyme activity.µM or nM
Cell-based LTB4 Inhibition The concentration of this compound required to inhibit 50% of leukotriene B4 production in a cellular assay (e.g., in stimulated human neutrophils).µM or nM
Selectivity Profile: Effect on Cyclooxygenase

A critical aspect of a targeted inhibitor is its selectivity. To assess whether this compound specifically inhibits the 5-LOX pathway without affecting the COX pathway, its activity against COX-1 and COX-2 would be evaluated. As of the latest available information, there is no public data detailing the effect of this compound on cyclooxygenase activity. The table below indicates the type of data required to determine this selectivity.

ParameterDescriptionTypical Units
IC50 (COX-1) The half-maximal inhibitory concentration of this compound against cyclooxygenase-1 activity.µM or nM
IC50 (COX-2) The half-maximal inhibitory concentration of this compound against cyclooxygenase-2 activity.µM or nM

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of a 5-lipoxygenase inhibitor like this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified 5-lipoxygenase.

Methodology:

  • Enzyme Preparation: Recombinant human 5-lipoxygenase is purified and prepared in a suitable assay buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the assay buffer, a specific concentration of this compound (or vehicle control), and the 5-LOX enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), or a subsequent product is measured. This can be done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene system in the product).

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable pharmacological model.

Cellular Leukotriene B4 Biosynthesis Assay

Objective: To assess the ability of this compound to inhibit the production of leukotriene B4 in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line expressing 5-lipoxygenase (e.g., human neutrophils or a differentiated leukemia cell line like HL-60) is cultured and prepared for the assay.

  • Cell Stimulation: The cells are pre-incubated with various concentrations of this compound or a vehicle control. Subsequently, the cells are stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.

  • Sample Collection: After a defined incubation period, the reaction is stopped, and the cell supernatant is collected.

  • LTB4 Quantification: The concentration of LTB4 in the supernatant is measured using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The amount of LTB4 produced at each this compound concentration is compared to the vehicle control to determine the percent inhibition. The IC50 value is then calculated from the concentration-response curve.

Visualizing this compound's Role in the Arachidonic Acid Cascade

The following diagrams illustrate the key pathways and the specific point of intervention for this compound.

This compound's Site of Action in the Arachidonic Acid Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox 5-Lipoxygenase (5-LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PGG2 Prostaglandin G2 (PGG2) COX->PGG2 O2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids HPETE 5-HPETE LOX5->HPETE O2 LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase This compound This compound This compound->LOX5

Figure 1. this compound inhibits 5-lipoxygenase, a key enzyme in the leukotriene pathway.

Figure 2. Experimental workflows for in vitro and cellular 5-LOX inhibition assays.

Conclusion

This compound is a targeted inhibitor of 5-lipoxygenase, a pivotal enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes. Its mechanism of action suggests potential therapeutic utility in a range of inflammatory disorders. Further publication of preclinical and clinical data will be necessary to fully elucidate its potency, selectivity, and clinical efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and evaluating the pharmacological profile of this compound and other 5-LOX inhibitors.

Enazadrem: An Investigational Lipoxygenase Inhibitor with Limited Publicly Available Pharmacological Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a lipoxygenase inhibitor developed for inflammatory and immune-related conditions, a comprehensive in-depth technical guide on the pharmacology of Enazadrem (also known as CP-70490) cannot be constructed at this time due to a significant lack of publicly available quantitative data and detailed experimental protocols.

This compound was initially developed by Pfizer as a potential therapeutic agent for diseases such as psoriasis, targeting the lipoxygenase pathway to mitigate inflammation. However, detailed information regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes remains largely within proprietary databases and has not been widely disseminated in peer-reviewed literature or public clinical trial registries.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

This compound is classified as a lipoxygenase inhibitor. Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane in response to inflammatory stimuli. The action of lipoxygenases on arachidonic acid leads to the production of leukotrienes, which are potent inflammatory mediators involved in a variety of physiological and pathological processes.

By inhibiting lipoxygenase, this compound is presumed to block the synthesis of these pro-inflammatory leukotrienes, thereby reducing the inflammatory response. This mechanism of action holds therapeutic potential for a range of inflammatory conditions.

Below is a conceptual signaling pathway illustrating the role of lipoxygenase in the arachidonic acid cascade and the putative point of intervention for this compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimulus LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) LOX->Leukotrienes Inflammation Inflammation (Chemotaxis, Vascular Permeability, etc.) Leukotrienes->Inflammation This compound This compound (CP-70490) This compound->LOX Inhibition

Figure 1. Conceptual diagram of the arachidonic acid cascade and the inhibitory action of this compound on lipoxygenase.

Pharmacological Data: A Notable Absence

A thorough search of scientific databases and clinical trial registries for quantitative pharmacological data on this compound (CP-70490) did not yield specific results. The following tables represent the type of data that would be necessary to construct a comprehensive pharmacological profile, but are currently unavailable in the public domain.

Table 1: In Vitro Lipoxygenase Inhibition by this compound

Enzyme TargetAssay TypeIC50 (nM)Source
5-LipoxygenaseData Not AvailableData Not AvailableData Not Available
12-LipoxygenaseData Not AvailableData Not AvailableData Not Available
15-LipoxygenaseData Not AvailableData Not AvailableData Not Available

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Source
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Summary of Clinical Trial Data for this compound in Psoriasis

PhaseNumber of PatientsDosing RegimenKey Efficacy EndpointResultsAdverse EventsSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's pharmacological properties are not publicly available. However, a general workflow for evaluating a novel lipoxygenase inhibitor would typically involve the following stages:

cluster_invitro In Vitro Assessment cluster_invivo Preclinical In Vivo Assessment cluster_clinical Clinical Development Start Compound Synthesis (this compound / CP-70490) In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay Lipoxygenase Inhibition Assay (Determine IC50) In_Vitro->Enzyme_Assay In_Vivo In Vivo Studies PK_Studies Pharmacokinetic Studies (Animal Models) In_Vivo->PK_Studies Clinical_Trials Clinical Trials Phase_I Phase I (Safety, PK in Humans) Clinical_Trials->Phase_I Data_Analysis Data Analysis & Reporting Cell_Assay Cell-Based Leukotriene Synthesis Assay Enzyme_Assay->Cell_Assay Cell_Assay->In_Vivo Efficacy_Models Psoriasis Animal Models (e.g., Imiquimod-induced) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Tox_Studies->Clinical_Trials Phase_II Phase II (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Phase_III->Data_Analysis

Figure 2. General experimental workflow for the development of a lipoxygenase inhibitor like this compound.

Conclusion

While the therapeutic rationale for a lipoxygenase inhibitor like this compound in inflammatory diseases is clear, the lack of accessible, detailed scientific and clinical data prevents a thorough pharmacological evaluation in a public forum. The information required to fulfill the request for an in-depth technical guide—including quantitative data for tables, specific experimental methodologies, and detailed signaling pathways—is not available in the public domain. Further dissemination of preclinical and clinical research findings by the developers would be necessary to enable a comprehensive understanding of the pharmacology of this compound.

Enazadrem's role in leukotriene synthesis inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Enazadrem in Leukotriene Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the role of this compound as an inhibitor of the 5-lipoxygenase (5-LOX) pathway, a critical enzymatic cascade in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators deeply involved in inflammatory and allergic responses.[1][2] By targeting the key enzyme 5-LOX, this compound effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), offering a significant therapeutic strategy for managing inflammatory diseases.[3][4] This document outlines the biochemical pathway, this compound's mechanism of action, quantitative efficacy data for representative 5-LOX inhibitors, and detailed experimental protocols for assessing their activity.

The Leukotriene Synthesis Pathway

Leukotrienes are synthesized from arachidonic acid, which is released from the cell membrane's phospholipids by the enzyme cytosolic phospholipase A2 (cPLA2α).[5][6] The synthesis cascade is initiated by the enzyme 5-lipoxygenase (5-LOX).[2][7] For 5-LOX to be fully active, it must translocate to the nuclear membrane and associate with the 5-lipoxygenase-activating protein (FLAP).[5][8]

5-LOX then catalyzes a two-step reaction:

  • Oxygenation: It converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[5]

  • Dehydration: It subsequently converts 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4).[5]

LTA4 serves as a crucial branching point. Depending on the enzymes present in the cell, it can be metabolized into two distinct classes of leukotrienes:[7][8]

  • Leukotriene B4 (LTB4): In cells like neutrophils, LTA4 is converted to LTB4 by the enzyme LTA4 hydrolase (LTA4H).[7][8] LTB4 is a powerful chemoattractant for neutrophils and plays a significant role in inflammation.[7][9]

  • Cysteinyl Leukotrienes (CysLTs): In cells such as mast cells and eosinophils, LTA4 is conjugated with glutathione by LTC4 synthase to form leukotriene C4 (LTC4).[7] LTC4 is then transported outside the cell and sequentially converted into leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[3][7] Collectively known as CysLTs, these molecules are potent bronchoconstrictors and increase vascular permeability, making them key mediators in asthma and allergic rhinitis.[2][7]

This compound's therapeutic action stems from its direct inhibition of 5-LOX, the gateway enzyme for this entire pathway. By blocking 5-LOX, this compound prevents the formation of LTA4 and, consequently, all downstream leukotrienes.

Leukotriene_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nuclear Envelope cluster_extracellular Extracellular Space Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Catalyzes HPETE 5-HPETE AA->HPETE Oxygenation cPLA2 cPLA2 cPLA2->Membrane_Phospholipids five_LOX 5-Lipoxygenase (5-LOX) five_LOX->HPETE FLAP FLAP FLAP->five_LOX Activates LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTA4H->LTA4 LTC4S LTC4 Synthase LTC4S->LTA4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 This compound This compound This compound->five_LOX Inhibits LTE4 Leukotriene E4 (LTE4) LTD4->LTE4

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on 5-lipoxygenase (5-LOX).

Quantitative Data on 5-LOX Inhibition

The efficacy of a 5-LOX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 5-LOX activity by 50%. While specific IC50 values for this compound are not widely published in recent literature, data from similar 5-LOX inhibitors, such as zileuton, provide a benchmark for the potency expected from this class of drugs.

InhibitorAssay SystemIC50 Value (μM)Reference
ZileutonRat Basophilic Leukemia Cell Supernatant0.5[10]
ZileutonRat Polymorphonuclear Leukocytes (PMNL)0.3[10]
ZileutonHuman Polymorphonuclear Leukocytes (PMNL)0.4[10]
ZileutonHuman Whole Blood (LTB4 Biosynthesis)0.9[10]
Compound 1 (Indole Derivative)5-LOX Enzyme Assay0.6[11]
Zileuton (Reference)5-LOX Enzyme Assay3.7[11]

Experimental Protocols

Assessing the inhibitory activity of compounds like this compound involves a combination of in vitro enzymatic assays and in vivo measurements of leukotriene production.

In Vitro 5-LOX Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the IC50 of a 5-LOX inhibitor using polymorphonuclear leukocytes (PMNLs), which are primary cells that produce leukotrienes.

Objective: To measure the dose-dependent inhibition of LTB4 synthesis by this compound in activated human PMNLs.

Methodology:

  • Cell Isolation: Isolate human PMNLs from the whole blood of healthy donors using standard density gradient centrifugation techniques.

  • Incubation with Inhibitor: Pre-incubate the isolated PMNLs with varying concentrations of this compound (or a vehicle control, like DMSO) for 10-15 minutes at 37°C.[12]

  • Cell Stimulation: Induce leukotriene synthesis by stimulating the cells with a calcium ionophore, such as A23187, in the presence of arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a cold solvent (e.g., methanol) and placing the samples on ice.

  • Quantification of LTB4: Centrifuge the samples to pellet cell debris. Analyze the supernatant to quantify the amount of LTB4 produced, typically using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of LTB4 inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A0 Whole Blood Sample A1 Isolate PMNLs via Density Gradient A0->A1 B0 Pre-incubate PMNLs with Varying [this compound] A1->B0 B1 Stimulate with Ca2+ Ionophore + AA B0->B1 B2 Terminate Reaction (e.g., cold methanol) B1->B2 C0 Centrifuge and Collect Supernatant B2->C0 C1 Quantify LTB4 (EIA or LC-MS) C0->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 via Non-linear Regression C2->C3

Caption: Workflow for a cell-based 5-LOX inhibition assay to determine the IC50 of this compound.

In Vivo Assessment via Urinary Leukotriene E4 (uLTE4)

Measuring the urinary concentration of LTE4, the stable end-product of the CysLT pathway, is a reliable and noninvasive method to assess total body leukotriene production and the efficacy of an inhibitor in a clinical setting.[13][14]

Objective: To quantify the reduction in total CysLT production in subjects following administration of this compound.

Methodology:

  • Baseline Sample Collection: Collect a 24-hour urine sample from each subject before the administration of the drug to establish a baseline uLTE4 level.[15]

  • Drug Administration: Administer a specified dose of this compound to the subjects.

  • Post-Dosing Sample Collection: Collect subsequent 24-hour urine samples at defined time points after drug administration.

  • Sample Preparation: For each urine sample, add a known amount of a stable isotope-labeled internal standard (e.g., 3H-LTE4 or 13C-LTE4) to account for procedural losses.[14]

  • Extraction: Perform solid-phase extraction (SPE) using a C18 mini-column to extract and concentrate the LTE4 from the urine matrix.[14]

  • Purification & Analysis: Purify the extract using High-Performance Liquid Chromatography (HPLC).[14] Quantify the LTE4 concentration using tandem Mass Spectrometry (LC-MS/MS) or a competitive Enzyme Immunoassay (EIA).[15]

  • Data Normalization: Normalize the uLTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution. The final value is typically reported in pg/mg of creatinine.[15][16]

  • Efficacy Analysis: Compare the post-dosing uLTE4 levels to the baseline levels to determine the percentage of inhibition achieved by this compound.

In_Vivo_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis A0 Collect Baseline 24-hr Urine Sample A1 Administer this compound A0->A1 A2 Collect Post-Dosing 24-hr Urine Samples A1->A2 B0 Add Internal Standard to Urine Aliquot A2->B0 B1 Solid-Phase Extraction (C18 Column) B0->B1 B2 Purify via HPLC B1->B2 B3 Quantify LTE4 via LC-MS/MS B2->B3 C0 Normalize LTE4 to Creatinine Level B3->C0 C1 Compare Post-Dosing vs. Baseline Levels C0->C1 C2 Calculate % Inhibition of Leukotriene Production C1->C2

Caption: Workflow for assessing the in vivo efficacy of this compound by measuring urinary LTE4.

Conclusion

This compound represents a targeted therapeutic approach aimed at mitigating the pro-inflammatory and bronchoconstrictive effects of leukotrienes. By directly inhibiting the 5-lipoxygenase enzyme, it effectively shuts down the production of both LTB4 and the entire family of cysteinyl leukotrienes. The efficacy of this mechanism can be rigorously quantified through standardized in vitro cell-based assays to determine IC50 values and confirmed in vivo through the noninvasive measurement of biomarkers such as urinary LTE4. This dual approach provides a robust framework for the preclinical and clinical development of this compound and other 5-LOX inhibitors for a range of inflammatory disorders.

References

Preclinical Profile of Enazadrem (SHR0302): A Selective JAK1 Inhibitor for Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration in the skin. The Janus kinase (JAK) signaling pathway, particularly through JAK1, has been identified as a critical mediator in the pathogenesis of psoriasis, transducing signals for numerous pro-inflammatory cytokines. Enazadrem (also known as SHR0302 or Ivarmacitinib) is a novel, potent, and highly selective JAK1 inhibitor. While direct preclinical studies of this compound in psoriasis models are not extensively published, this guide synthesizes the available information on its mechanism of action and the preclinical efficacy of selective JAK1 inhibition in relevant psoriasis models. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for psoriasis.

Introduction to Psoriasis and the Role of JAK1

Psoriasis is driven by a complex interplay between the innate and adaptive immune systems, leading to chronic inflammation and epidermal hyperplasia. Key cytokines, including interleukin (IL)-6, IL-23, and interferon-gamma (IFN-γ), play a pivotal role in this process. These cytokines signal through the JAK-STAT pathway. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cell proliferation.

JAK1 is a critical component of the signaling cascade for several psoriasis-implicated cytokines. Its high selectivity makes this compound a promising therapeutic candidate, as it may offer a favorable safety profile by minimizing the inhibition of other JAK isoforms, such as JAK2, which is crucial for hematopoiesis.

Mechanism of Action: Selective JAK1 Inhibition

This compound is a highly selective inhibitor of JAK1.[1] Preclinical data from studies on other inflammatory conditions indicate that this compound effectively inhibits JAK1-mediated signaling pathways, including those for IL-6 and IFN-γ.[2] By selectively targeting JAK1, this compound is expected to disrupt the downstream signaling of multiple pro-inflammatory cytokines involved in psoriasis, thereby reducing immune cell activation and keratinocyte hyperproliferation. A preclinical study in a graft-versus-host disease model showed that SHR0302 can inhibit JAK1-mediated cytokine pathways.[2]

JAK1_Signaling_Pathway_in_Psoriasis Figure 1: this compound's Proposed Mechanism of Action in Psoriasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Activation JAK_Other JAK2/TYK2 Receptor->JAK_Other Activation STAT STAT JAK1_A->STAT Phosphorylation JAK_Other->STAT Phosphorylation This compound This compound (SHR0302) This compound->JAK1_A Inhibition pSTAT pSTAT (Dimerization) STAT->pSTAT Activation Gene_Transcription Gene Transcription (Inflammation, Proliferation) pSTAT->Gene_Transcription Translocation Imiquimod_Mouse_Model_Workflow Figure 2: Workflow for Imiquimod-Induced Psoriasis Model Start Day 0: Acclimatize Mice IMQ_Application Days 1-6: Daily topical application of imiquimod cream (e.g., 62.5 mg) on shaved back skin. Start->IMQ_Application Treatment Days 1-7: Administer this compound or vehicle (e.g., oral gavage) Start->Treatment Scoring Daily: Clinical scoring of erythema, scaling, and thickness (PASI) IMQ_Application->Scoring Treatment->Scoring Endpoint Day 7: Euthanasia and sample collection (skin, spleen, blood) Scoring->Endpoint Analysis Post-Endpoint Analysis: - Histology (H&E staining) - Immunohistochemistry (IHC) - qPCR for gene expression - Flow cytometry of immune cells Endpoint->Analysis Keratinocyte_Assay_Workflow Figure 3: In Vitro Keratinocyte Assay Workflow Cell_Culture Culture human keratinocytes (e.g., HaCaT cell line or primary cells) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with varying concentrations of this compound for 1-2 hours Seeding->Pre-treatment Stimulation Stimulate with a pro-inflammatory cytokine cocktail (e.g., IFN-γ, IL-17) Pre-treatment->Stimulation Incubation Incubate for 24-72 hours Stimulation->Incubation Proliferation_Assay Assess cell proliferation using MTS or BrdU assay Incubation->Proliferation_Assay Gene_Expression_Analysis Optional: Lyse cells for RNA extraction and qPCR analysis of inflammatory genes Incubation->Gene_Expression_Analysis

References

Enazadrem: An Exploration Beyond 5-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of enazadrem's molecular interactions beyond its established role as a 5-lipoxygenase (5-LOX) inhibitor. At present, there is no publicly accessible data from preclinical or clinical studies that detail a broader binding profile, off-target effects, or alternative mechanisms of action for this compound.

This compound, also known by its developmental code CP-70490, is recognized primarily for its potent inhibition of 5-LOX, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. The therapeutic potential of this compound has been investigated in this context.

However, a thorough investigation for this technical guide did not yield any published selectivity panel data, which would typically involve screening the compound against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify potential off-target interactions. Furthermore, searches for preclinical pharmacology reports or clinical trial results that might allude to unexpected physiological effects or therapeutic outcomes—suggesting mechanisms beyond 5-LOX inhibition—were unsuccessful.

This absence of information prevents a detailed analysis of this compound's potential alternative therapeutic targets. Consequently, the creation of a comprehensive technical guide that includes quantitative data on off-target binding affinities, detailed experimental protocols for such investigations, and diagrams of alternative signaling pathways is not feasible at this time.

The Path Forward: Uncovering the Full Therapeutic Potential

To elucidate the complete mechanistic profile of this compound and explore its potential for broader therapeutic applications, several key experimental avenues would need to be pursued:

  • Comprehensive Selectivity Profiling: Screening this compound against a wide array of molecular targets is a critical first step. This would typically involve commercially available services that offer panels of hundreds of kinases, GPCRs, nuclear receptors, transporters, and enzymes.

  • In-depth Preclinical Investigation: Should any significant off-target interactions be identified, further preclinical studies would be necessary. These would include cellular and animal models to understand the functional consequences of these interactions and to determine if they represent potential new therapeutic opportunities or safety liabilities.

  • "Omics" Approaches: Modern systems biology approaches, such as proteomics, transcriptomics, and metabolomics, could provide an unbiased view of the cellular pathways affected by this compound treatment, potentially revealing novel mechanisms of action independent of 5-LOX inhibition.

Below is a conceptual workflow illustrating the necessary steps to investigate the potential therapeutic targets of this compound beyond 5-LOX.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & Mechanistic Studies cluster_2 Phase 3: Preclinical Validation cluster_3 Outcome This compound This compound Selectivity_Screening Comprehensive Selectivity Screening (Kinases, GPCRs, Ion Channels, etc.) This compound->Selectivity_Screening Omics_Profiling Omics Profiling (Proteomics, Transcriptomics, Metabolomics) This compound->Omics_Profiling Hit_Identification Identification of Potential Off-Target 'Hits' Selectivity_Screening->Hit_Identification Omics_Profiling->Hit_Identification Biochemical_Assays Biochemical & Biophysical Assays (IC50, Kd determination) Hit_Identification->Biochemical_Assays Cellular_Assays Cell-Based Functional Assays Hit_Identification->Cellular_Assays In_Vivo_Models In Vivo Animal Models (Efficacy & Safety) Cellular_Assays->In_Vivo_Models PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo_Models->PK_PD_Studies New_Therapeutic_Indications Identification of New Therapeutic Indications PK_PD_Studies->New_Therapeutic_Indications

Conceptual workflow for identifying novel therapeutic targets of this compound.

Until such studies are conducted and the data is made publicly available, the scientific community's understanding of this compound will be limited to its role as a 5-LOX inhibitor. This technical guide, therefore, serves to highlight the current knowledge gap and to propose a roadmap for future research that could unlock the full therapeutic potential of this molecule.

The Structural Albatross: Unraveling the Structure-Activity Relationship of Enazadrem and its Analogs for Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem (formerly CP-70,490) has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, drawing upon the established principles of 5-LOX inhibitor design. While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this document synthesizes the known information and extrapolates key structural determinants for activity based on related chemical scaffolds. Detailed experimental protocols for assessing 5-LOX inhibition and a discussion of the leukotriene signaling pathway are also provided to empower further research and development in this area.

Introduction to this compound and its Therapeutic Rationale

This compound, chemically known as 4,6-dimethyl-2-((6-phenylhexyl)amino)pyrimidin-5-ol, is a potent inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes, which are powerful lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively blocks the synthesis of leukotrienes, thereby presenting a promising therapeutic strategy for a range of inflammatory diseases, including psoriasis, asthma, and arthritis. The core structure of this compound, a 2-aminopyrimidin-5-ol scaffold, provides a versatile platform for analog synthesis to optimize potency, selectivity, and pharmacokinetic properties.

The Leukotriene Biosynthesis Pathway: The Target of this compound

The therapeutic effect of this compound is exerted through its inhibition of 5-lipoxygenase, the gateway enzyme in the leukotriene biosynthesis pathway. Understanding this pathway is crucial for appreciating the mechanism of action of this compound and for the rational design of its analogs.

Signaling Pathway Diagram

Leukotriene_Biosynthesis_Pathway Leukotriene Biosynthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid 5_HPETE 5-HPETE Arachidonic_Acid->5_HPETE PLA2 cPLA₂ 5_LOX 5-Lipoxygenase (5-LOX) FLAP FLAP FLAP->5_LOX translocates LTA4 Leukotriene A₄ (LTA₄) 5_HPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4_Hydrolase LTA₄ Hydrolase LTC4_Synthase LTC₄ Synthase Inflammation Inflammation LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation This compound This compound This compound->5_LOX Inhibits

Caption: The 5-Lipoxygenase Pathway and the Point of Intervention for this compound.

Structural Activity Relationship (SAR) of this compound and its Analogs

While a comprehensive library of this compound analogs with corresponding inhibitory activities is not publicly available, we can infer key SAR principles based on the known structure of this compound and general knowledge of 5-LOX inhibitors. The this compound molecule can be dissected into three key regions for SAR analysis: the 2-amino-4,6-dimethylpyrimidin-5-ol core, the phenyl headgroup, and the hexyl linker.

Table 1: Postulated Structural Activity Relationship of this compound Analogs

MoietyPositionModificationPostulated Effect on 5-LOX Inhibitory ActivityRationale
Pyrimidinol Core 5-OHEsterification or EtherificationDecreaseThe free hydroxyl group is likely crucial for interacting with the active site of 5-LOX, potentially through hydrogen bonding or chelation of the active site iron.
4,6-CH₃Removal or substitutionDecreaseThe methyl groups may provide optimal steric bulk and hydrophobic interactions within the enzyme's binding pocket.
2-NHN-alkylation or acylationLikely decreaseThe secondary amine is likely important for hydrogen bonding and maintaining the optimal conformation of the side chain.
Phenyl Headgroup Para-substitutionIntroduction of electron-withdrawing or donating groupsVariableSubstituents on the phenyl ring can modulate lipophilicity and electronic properties, which can influence binding affinity. The optimal substitution would depend on the specific nature of the binding pocket.
Ortho/Meta-substitutionIntroduction of bulky groupsLikely decreaseSteric hindrance at these positions may disrupt the optimal binding conformation.
Hexyl Linker Chain lengthShortening or lengtheningDecreaseThe six-carbon chain likely provides the optimal length and flexibility to position the phenyl headgroup in a favorable binding region of the enzyme.
Chain rigidityIntroduction of double bonds or cyclic structuresVariableIncreasing rigidity could either lock the molecule in a more active conformation or prevent it from adopting the necessary binding pose.

Experimental Protocols

The evaluation of this compound analogs requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays to determine 5-LOX inhibitory activity.

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified 5-lipoxygenase.

Principle: This assay measures the enzymatic activity of 5-LOX by monitoring the formation of hydroperoxydienes from a fatty acid substrate (e.g., linoleic acid or arachidonic acid) via an increase in absorbance at 234 nm.

Materials:

  • Purified human recombinant 5-lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate in ethanol.

  • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Zileuton) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or reference inhibitor solution (or DMSO for control)

    • 5-LOX enzyme solution

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

LOX_Inhibition_Assay_Workflow 5-LOX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Dispense_Reagents Dispense Buffer, Compounds, and Enzyme into 96-well Plate Prepare_Reagents->Dispense_Reagents Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Dispense_Reagents Pre_incubation Pre-incubate for 10 min at Room Temperature Dispense_Reagents->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates (V₀) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for determining the in vitro 5-LOX inhibitory activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel 5-lipoxygenase inhibitors. While the specific SAR for a series of this compound analogs remains to be fully elucidated in the public literature, the foundational principles of 5-LOX inhibitor design provide a strong basis for future medicinal chemistry efforts. The key to advancing this chemical class lies in the systematic synthesis and evaluation of analogs, focusing on modifications to the pyrimidinol core, the phenyl headgroup, and the alkyl linker. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate this research, ultimately paving the way for the development of more effective and safer anti-inflammatory therapies. Future work should focus on obtaining quantitative data for a diverse set of this compound analogs to build a robust QSAR model, which can then be used to predict the activity of novel compounds and guide further synthesis.

The Anti-Inflammatory Properties of Enazadrem: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and publicly accessible databases reveals a significant lack of detailed information regarding the anti-inflammatory properties of the compound Enazadrem (also known as CP-70490). Despite its listing in chemical databases such as PubChem, which provides basic chemical and physical properties, there is no substantive data available concerning its biological effects, mechanism of action, or potential therapeutic applications in inflammation.

This technical guide sought to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's anti-inflammatory capabilities. However, comprehensive searches of scholarly articles, clinical trial registries, and patent databases did not yield any preclinical or clinical data that would allow for the fulfillment of the core requirements of this guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways.

Summary of Findings

Data CategoryFindings
Quantitative Data No quantitative data from in vitro or in vivo studies on the anti-inflammatory effects of this compound could be located.
Experimental Protocols No detailed methodologies for any key experiments involving this compound have been published in the accessible scientific literature.
Signaling Pathways There is no information available describing the signaling pathways modulated by this compound.

Logical Relationship: Information Availability and Content Creation

The following diagram illustrates the logical workflow that was attempted and the resulting outcome based on the available information.

Initiate Search for this compound Data Initiate Search for this compound Data Query Scientific Databases Query Scientific Databases Initiate Search for this compound Data->Query Scientific Databases Analyze Search Results Analyze Search Results Query Scientific Databases->Analyze Search Results Data Available? Data Available? Analyze Search Results->Data Available? Synthesize Data and Create Content Synthesize Data and Create Content Data Available?->Synthesize Data and Create Content Yes Report Lack of Information Report Lack of Information Data Available?->Report Lack of Information No

Caption: Workflow for assessing the feasibility of content creation on this compound.

Conclusion

The absence of published research on the anti-inflammatory properties of this compound precludes the creation of a detailed technical guide as requested. While the compound is chemically identified, its biological activity remains uncharacterized in the public domain. This highlights a critical gap in the available scientific knowledge for this particular molecule. Future research and publications will be necessary to elucidate any potential anti-inflammatory effects and mechanisms of action of this compound. Until such data becomes available, it is not possible to provide the in-depth analysis, data tables, experimental protocols, or signaling pathway diagrams that would be required for a comprehensive technical whitepaper.

Enazadrem (Deucravacitinib): A Technical Guide to a First-in-Class Allosteric TYK2 Inhibitor in Dermatology and Immunology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem, also known as Deucravacitinib (BMS-986165), represents a significant advancement in the oral treatment of immune-mediated diseases. It is a first-in-class, oral, highly selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike pan-JAK inhibitors that target the highly conserved active site of the kinase domain, this compound features a unique allosteric mechanism of action.[3] This novel approach allows for high selectivity for TYK2, thereby avoiding the inhibition of JAK1, JAK2, and JAK3 at therapeutic doses and potentially mitigating adverse events associated with broader JAK inhibition.[4] Approved for the treatment of moderate-to-severe plaque psoriasis, this compound's targeted immunomodulation is under investigation across a spectrum of other immune-mediated inflammatory diseases.[4][5][6]

Core Mechanism of Action: Allosteric Inhibition of TYK2

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular enzymes crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway.[7][8] This signaling is pivotal in immune cell development, activation, and function.

This compound's innovation lies in its ability to selectively inhibit TYK2 by binding to its regulatory pseudokinase (JH2) domain, rather than the conserved catalytic kinase (JH1) domain targeted by other JAK inhibitors.[3][9] This binding locks the JH2 domain into an inhibitory conformation with the JH1 domain, stabilizing the enzyme in an inactive state and preventing downstream signal transduction.[4][9] This allosteric mechanism is the basis for its high selectivity over other JAK family members.[3]

cluster_TYK2 TYK2 Protein JH1 Active Kinase Domain (JH1) Inactive_State Inactive Conformation (Signaling Blocked) JH1->Inactive_State Stabilizes JH2 Regulatory Pseudokinase Domain (JH2) JH2->JH1 Locks into inhibitory state This compound This compound (Deucravacitinib) This compound->JH2 Binds allosterically IL23 IL-23 Receptor IL-23 Receptor (IL-23R/IL-12Rβ1) IL23->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus Genes IL-17, IL-22 Gene Expression Nucleus->Genes promotes This compound This compound This compound->TYK2 inhibits IL12 IL-12 Receptor IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT4 phosphorylates pSTAT4 pSTAT4 Dimer STAT4->pSTAT4 dimerizes Nucleus Nucleus pSTAT4->Nucleus Genes IFN-γ Gene Expression (Th1) Nucleus->Genes promotes This compound This compound This compound->TYK2 inhibits IFN Type I IFN (IFN-α/β) Receptor Type I IFN Receptor (IFNAR1/IFNAR2) IFN->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STATs STAT1 / STAT2 TYK2->STATs phosphorylate JAK1->STATs phosphorylate ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) STATs->ISGF3 forms complex with IRF9 Nucleus Nucleus ISGF3->Nucleus Genes Interferon-Stimulated Gene (ISG) Expression Nucleus->Genes promotes This compound This compound This compound->TYK2 inhibits

References

Cellular Pathways Modulated by Enazadrem Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem (formerly AG-221/CC-90007) is a first-in-class, oral, selective, and potent small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are a key driver in several hematologic malignancies, most notably Acute Myeloid Leukemia (AML), where they are present in approximately 12% of patients.[1] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of Mutant IDH2 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of this compound is the selective inhibition of mutated IDH2 enzymes, particularly those with substitutions at the R140 and R172 residues.[1] Wild-type IDH2 plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH2 confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3]

This compound acts as a reversible, allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme. This binding prevents the conformational changes necessary for its neomorphic activity, leading to a potent and sustained reduction in the intracellular levels of 2-HG.[1] Preclinical studies have demonstrated that this compound treatment can reduce 2-HG levels by over 90%.

Quantitative Data: this compound Potency

The inhibitory activity of this compound has been quantified against various mutant and wild-type IDH enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays.

Enzyme TargetIC50 (nM)Reference(s)
Mutant IDH2 R140Q100[2][4]
Mutant IDH2 R172K400[4]
IDH2-R140Q/WT heterodimer30[1]
IDH2-R172K/WT heterodimer10[1]
Wild-type IDH21800[5]
Wild-type IDH1450[5]
Mutant IDH1 R132H48400[5]

Downstream Cellular Pathways Modulated by this compound

The reduction of the oncometabolite 2-HG by this compound treatment initiates a cascade of downstream effects, primarily centered on the reversal of epigenetic dysregulation and the induction of cellular differentiation.

Reversal of Epigenetic Dysregulation

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, a large family of enzymes that includes histone demethylases and the TET (Ten-Eleven Translocation) family of DNA hydroxylases.[3] This inhibition leads to a global hypermethylation of histones and DNA, which in turn blocks hematopoietic differentiation and promotes leukemogenesis.[1][3]

This compound treatment, by lowering 2-HG levels, restores the activity of these enzymes, leading to a reversal of the hypermethylation phenotype. This is a key aspect of its therapeutic effect, allowing for the re-expression of genes involved in normal myeloid differentiation.

cluster_0 Normal Hematopoiesis cluster_1 IDH2-Mutant AML cluster_2 This compound Treatment Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH2 Normal Differentiation Normal Differentiation alpha-KG->Normal Differentiation Wild-type IDH2 Wild-type IDH2 Mutant IDH2 Mutant IDH2 2-HG 2-HG Hypermethylation Hypermethylation 2-HG->Hypermethylation Differentiation Block Differentiation Block Hypermethylation->Differentiation Block alpha-KG_2 alpha-KG alpha-KG_2->2-HG Mutant IDH2 This compound This compound Mutant IDH2_2 Mutant IDH2 This compound->Mutant IDH2_2 Inhibits Restored Demethylation Restored Demethylation Myeloid Differentiation Myeloid Differentiation Restored Demethylation->Myeloid Differentiation 2-HG_2 2-HG Mutant IDH2_2->2-HG_2 Reduced Production 2-HG_2->Restored Demethylation

This compound's Mechanism of Action
Induction of Myeloid Differentiation

A primary consequence of the reversal of the differentiation block is the induction of myeloid differentiation. In preclinical and clinical studies, this compound treatment has been shown to promote the maturation of leukemic blasts into functional, mature myeloid cells, such as neutrophils.[6] This is a key distinction from traditional cytotoxic chemotherapy, as this compound's primary effect is not cell death but rather the induction of a more normal cellular phenotype.

IDH-Inhibitor-Associated Differentiation Syndrome (IDH-DS)

A notable clinical manifestation of the potent differentiation-inducing effect of this compound is IDH-Inhibitor-Associated Differentiation Syndrome (IDH-DS). This is a potentially life-threatening toxicity characterized by a systemic inflammatory response. The rapid maturation of a large number of leukemic blasts is thought to trigger a massive release of cytokines, leading to symptoms such as fever, respiratory distress, and fluid retention.[7] Early recognition and management with corticosteroids are crucial for patient safety.

This compound This compound Leukemic Blasts Leukemic Blasts This compound->Leukemic Blasts Acts on Rapid Differentiation Rapid Differentiation Leukemic Blasts->Rapid Differentiation Cytokine Release Cytokine Release Rapid Differentiation->Cytokine Release Systemic Inflammation Systemic Inflammation Cytokine Release->Systemic Inflammation IDH-DS Symptoms IDH-DS Symptoms Systemic Inflammation->IDH-DS Symptoms

Pathogenesis of IDH-DS

Experimental Protocols

In Vitro IDH2 Enzymatic Assay (for IC50 Determination)
  • Enzyme and Substrate Preparation : Recombinant human mutant IDH2 (e.g., R140Q or R172K) and wild-type IDH2 enzymes are expressed and purified. The substrate, α-ketoglutarate, and the cofactor, NADPH, are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol).

  • Compound Dilution : this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction : The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrate, cofactor, and varying concentrations of this compound in a 96- or 384-well plate.

  • Detection : The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis : The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Measurement of Intracellular 2-HG Levels by LC-MS/MS
  • Cell Culture and Treatment : IDH2-mutant cells (e.g., primary AML patient samples or cell lines) are cultured and treated with this compound or a vehicle control for a specified period.

  • Metabolite Extraction : Cells are harvested, and intracellular metabolites are extracted using a cold solvent mixture, typically 80% methanol. The protein content of the remaining cell pellet is determined for normalization.

  • Sample Preparation : The extracted metabolites are dried and reconstituted in a suitable solvent for LC-MS/MS analysis. An internal standard (e.g., 13C-labeled 2-HG) is added for accurate quantification.

  • LC-MS/MS Analysis : The samples are injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. The separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-HG and its internal standard.

  • Data Analysis : The peak areas of 2-HG and the internal standard are used to calculate the concentration of 2-HG in each sample, which is then normalized to the protein content.

Assessment of Myeloid Differentiation by Flow Cytometry
  • Cell Culture and Treatment : AML cells with an IDH2 mutation are treated with this compound or a vehicle control for several days to allow for differentiation.

  • Antibody Staining : The cells are harvested and stained with a panel of fluorescently-labeled antibodies against cell surface markers of myeloid differentiation. A typical panel might include markers for immature cells (e.g., CD34, CD117) and mature myeloid cells (e.g., CD11b, CD14, CD15, CD65).

  • Flow Cytometry Acquisition : The stained cells are analyzed on a flow cytometer, and data is collected for tens of thousands of events per sample.

  • Data Analysis : The flow cytometry data is analyzed using specialized software. The percentage of cells expressing specific differentiation markers is quantified and compared between the this compound-treated and control groups. An increase in the expression of mature myeloid markers and a decrease in immature markers indicate the induction of differentiation.

Summary and Future Directions

This compound represents a paradigm shift in the treatment of IDH2-mutant malignancies, moving away from traditional cytotoxic approaches towards targeted therapies that restore normal cellular processes. Its mechanism of action, centered on the inhibition of mutant IDH2 and the subsequent reduction of the oncometabolite 2-HG, leads to a reversal of epigenetic dysregulation and the induction of myeloid differentiation. Understanding these intricate cellular pathways is crucial for optimizing the clinical use of this compound and for the development of novel therapeutic strategies, including combination therapies that may further enhance its efficacy and overcome potential resistance mechanisms. Further research into the precise downstream targets of 2-HG and the molecular intricacies of IDH-DS will continue to refine our understanding and application of this important therapeutic agent.

References

The Pharmacokinetics of Enazadrem Phosphate (LXE408): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enazadrem phosphate, identified in recent literature and clinical trials as LXE408, is a first-in-class, orally active, non-competitive, and selective inhibitor of the kinetoplastid proteasome. It is under development for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated. This document provides a detailed technical guide on the pharmacokinetics of this compound phosphate, summarizing key data from preclinical and clinical studies, outlining experimental methodologies, and visualizing its mechanism of action and clinical trial workflows.

Introduction

Leishmaniasis presents a significant global health burden, and the need for new, effective, and orally bioavailable treatments is urgent. This compound phosphate (LXE408) has emerged as a promising clinical candidate due to its potent and selective activity against kinetoplastid parasites, including Leishmania species. [1]Understanding the pharmacokinetic profile of this compound is critical for its successful development and clinical application. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound phosphate.

Mechanism of Action

This compound phosphate targets the proteasome of kinetoplastid parasites, a cellular machinery responsible for protein degradation. By inhibiting this pathway, the drug disrupts essential cellular processes within the parasite, leading to its death. The selectivity for the parasite's proteasome over the human equivalent is a key feature of its safety profile.

cluster_parasite Kinetoplastid Parasite Proteins_for_Degradation Ubiquitinated Proteins Proteasome Kinetoplastid Proteasome Proteins_for_Degradation->Proteasome Targeting Degraded_Proteins Peptide Fragments Proteasome->Degraded_Proteins Degradation Cell_Death Parasite Death Proteasome->Cell_Death Enazadrem_phosphate This compound phosphate (LXE408) Enazadrem_phosphate->Proteasome Inhibition

Fig. 1: Mechanism of action of this compound phosphate (LXE408).

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound phosphate have been conducted in several preclinical species, including mice, rats, dogs, and cynomolgus monkeys. [2][3]The compound generally exhibits low clearance and a moderate volume of distribution.

Data Summary

The following tables summarize the key pharmacokinetic parameters observed in preclinical studies.

Table 1: Intravenous Pharmacokinetic Parameters of this compound Phosphate (LXE408) in Preclinical Species

SpeciesDose (mg/kg)T1/2 (h)CL (mL/min·kg)Vss (L/kg)Reference
Mouse53.32.30.63[3]
Rat (Male Sprague-Dawley)33.82.10.53[3]
Dog (Male Beagle)0.33.8--[3]
Cynomolgus Monkey (Male)0.39.7--[3]

Table 2: Oral Pharmacokinetic Parameters of this compound Phosphate (LXE408) in Preclinical Species

SpeciesDose (mg/kg)Bioavailability (%)Reference
Mouse2027-67[4]
Rat1027-67[4]
Dog1.027-67[4]
Cynomolgus Monkey1027-67[4]
Experimental Protocols

In Vivo Murine Model of Visceral Leishmaniasis:

  • Animal Model: BALB/c mice infected with L. donovani.

  • Dosing: The compound was administered orally (PO) twice daily (b.i.d.) for 8 days at doses of 1, 3, and 10 mg/kg. [2][3]* Efficacy Assessment: The reduction in parasite burden in the liver was measured and compared to a control group treated with miltefosine. [2]* Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine drug exposure. Free plasma concentrations were calculated based on plasma protein binding (94.4% in mice). [2]

Clinical Pharmacokinetics

The first-in-human (FIH) study of this compound phosphate has been completed in healthy volunteers, and a Phase II study in patients with visceral leishmaniasis has been initiated. [1][5]

First-in-Human Study
  • Study Population: Healthy volunteers.

  • Dosing: Doses up to 600 mg once daily (QD) for 10 days were administered. [5]* Key Findings: The drug was well-tolerated at all tested doses. [1][5]A population pharmacokinetic (popPK) model was developed to describe the drug's behavior. [5]* Pharmacokinetic Model: A one-compartment disposition model with zero-order absorption and linear elimination best described the concentration-time profiles. Dose under-proportional pharmacokinetics were observed and attributed to a dose effect on relative bioavailability. [5]

Phase II Clinical Trial (NCT05593666)

A Phase II study is currently underway to evaluate the efficacy, safety, and pharmacokinetic profile of this compound phosphate in patients with primary visceral leishmaniasis in India. [1] Experimental Workflow for Intensive PK Sampling:

cluster_day1 Day 1 cluster_day7 Day 7 cluster_trough Trough Samples Start Start D1_0h 0h (Pre-dose) Start->D1_0h Intensive PK (First 20 Patients) End End D1_1h 1h D1_0h->D1_1h D1_2h 2h D1_1h->D1_2h D1_3h 3h D1_2h->D1_3h D1_4h 4h D1_3h->D1_4h D1_8h 8h D1_4h->D1_8h D7_0h 0h (Pre-dose) D1_8h->D7_0h D7_1h 1h D7_0h->D7_1h D7_2h 2h D7_1h->D7_2h D7_3h 3h D7_2h->D7_3h D7_4h 4h D7_3h->D7_4h D7_8h 8h D7_4h->D7_8h Trough_D2 Day 2 D7_8h->Trough_D2 Trough_D3 Day 3 Trough_D2->Trough_D3 Trough_D4 Day 4 Trough_D3->Trough_D4 Trough_D5 Day 5 Trough_D4->Trough_D5 Trough_D8 Day 8 Trough_D5->Trough_D8 Trough_D10 Day 10 Trough_D8->Trough_D10 Trough_D14 Day 14 Trough_D10->Trough_D14 Trough_D14->End

Fig. 2: Intensive PK sampling schedule for the Phase II trial.

Protocol for Intensive Pharmacokinetic Sampling:

  • Subjects: The first 20 patients enrolled in the this compound phosphate arms of the study. [1]* Sampling Times:

    • Day 1 and Day 7: Blood samples will be collected at 0 (pre-dose), 1, 2, 3, 4, and 8 hours. [1] * Trough Samples: Pre-dose blood samples will be collected on days 2, 3, 4, 5, 8, 10, and 14. [1]

Safety and Tolerability

Preclinical and clinical data suggest that this compound phosphate is well-tolerated.

  • In vitro, the compound showed no inhibition of the hERG channel (IC50 > 30 μM), indicating a low risk for QT prolongation. [2]* In vivo studies in rats (AMES and micronucleus tests) did not indicate a risk of mutagenicity or clastogenicity. [2]* In the first-in-human study, doses up to 600 mg once daily for 10 days were well tolerated. [5]* Safety assessments in the ongoing Phase II trial include physical examinations, vital signs, clinical laboratory evaluations (hematology, clinical chemistry, urinalysis), ECGs, and monitoring of adverse events. [1]

Conclusion

This compound phosphate (LXE408) demonstrates a favorable pharmacokinetic profile in both preclinical species and humans, supporting its development as an oral treatment for visceral leishmaniasis. Its low clearance, good oral bioavailability, and selective mechanism of action position it as a promising candidate to address the unmet medical need in the treatment of this neglected tropical disease. The ongoing Phase II clinical trial will provide further crucial data on its efficacy, safety, and pharmacokinetics in the target patient population.

References

Methodological & Application

Application Notes and Protocols: Enazadrem in vitro 5-Lipoxygenase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem is a molecule identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and osteoarthritis.[3][4] The inhibition of 5-LOX by this compound presents a promising therapeutic strategy for mitigating the pathological effects of excessive leukotriene production. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against 5-lipoxygenase.

Data Presentation: Comparative 5-Lipoxygenase Inhibitory Activity

While specific quantitative data for this compound's 5-lipoxygenase IC50 value is not publicly available, the following table presents the IC50 values of other known 5-LOX inhibitors to provide a comparative context for experimental findings.

Inhibitor CompoundIC50 Value (µM)Target EnzymeNotes
This compound To be determined 5-Lipoxygenase
Zileuton0.55-Lipoxygenase (rat basophilic leukemia cell supernatant)A commercially available drug for the treatment of asthma.[5]
Zileuton0.35-Lipoxygenase (rat polymorphonuclear leukocytes)[5]
Zileuton0.45-Lipoxygenase (human polymorphonuclear leukocytes)[5]
Zileuton0.95-Lipoxygenase (human whole blood)[5]
Nordihydroguaiaretic acid (NDGA)85-LipoxygenaseA non-selective lipoxygenase inhibitor.
ML3550.3412-LipoxygenaseA potent and selective 12-LOX inhibitor.[6]
5-O-Demethylnobiletin0.15-LipoxygenaseA direct inhibitor of 5-LOX.[6]

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway and the inhibitory action of this compound.

five_LOX_pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Catalysis This compound This compound This compound->5-LOX Inhibition Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation

5-Lipoxygenase signaling pathway and inhibition by this compound.

Experimental Protocols

In vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining the inhibitory effect of compounds on 5-lipoxygenase activity by monitoring the formation of conjugated dienes.[7][8]

1. Materials and Reagents

  • 5-Lipoxygenase (from soybean or human recombinant)

  • This compound

  • Linoleic acid (substrate)

  • Potassium phosphate buffer (0.1 M, pH 8.0)[3]

  • Dimethyl sulfoxide (DMSO)

  • Quercetin or Zileuton (positive control)[3]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

  • Pipettes and tips

  • Sterile, nuclease-free water

2. Preparation of Solutions

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 8.0.

  • Enzyme Solution: Prepare a stock solution of 5-lipoxygenase in the phosphate buffer. The final concentration in the assay should be determined empirically to provide a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice throughout the experiment.

  • Substrate Solution (Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. For the assay, dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 100 µM).

  • This compound and Control Solutions: Dissolve this compound and the positive control (Quercetin or Zileuton) in DMSO to create high-concentration stock solutions. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

3. Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro 5-lipoxygenase inhibition assay.

experimental_workflow Start Start End End Data_Analysis Calculate % Inhibition and IC50 Value Data_Analysis->End 8. Incubate_1 Pre-incubate (10 min, 25°C) Add_Substrate Initiate Reaction: Add Linoleic Acid Incubate_1->Add_Substrate 4. Incubate_2 Incubate (6 min, 25°C) Measure_Absorbance Measure Absorbance at 234 nm Incubate_2->Measure_Absorbance 6. Measure_Absorbance->Data_Analysis 7. Prepare_Solutions Prepare_Solutions Add_Reagents Add to Microplate: Buffer, Enzyme, Inhibitor/Vehicle Prepare_Solutions->Add_Reagents 2. Add_Reagents->Incubate_1 3. Add_Substrate->Incubate_2 5.

Experimental workflow for the in vitro lipoxygenase inhibition assay.

4. Assay Procedure

  • To each well of a 96-well microplate, add the following in the specified order:

    • Phosphate buffer

    • This compound solution (or positive control/vehicle)

    • 5-Lipoxygenase solution

  • Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[3]

  • Initiate the enzymatic reaction by adding the linoleic acid solution to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 234 nm every minute for 10-20 minutes. The rate of increase in absorbance is proportional to the 5-lipoxygenase activity.

5. Controls

  • Negative Control (100% Activity): Contains all reagents except the inhibitor (substitute with vehicle, e.g., DMSO in buffer).

  • Positive Control: Contains a known 5-LOX inhibitor (e.g., Zileuton or Quercetin) at a concentration known to cause significant inhibition.

  • Blank: Contains all reagents except the enzyme, to correct for non-enzymatic oxidation of linoleic acid.

6. Data Analysis

  • Calculate the rate of reaction (V) for each concentration of this compound and the controls by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_sample is the rate of reaction in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of 5-lipoxygenase activity, by using non-linear regression analysis.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of this compound as a 5-lipoxygenase inhibitor. The provided methodologies and data presentation formats are intended to guide researchers in obtaining reliable and comparable results. The visualization of the signaling pathway and experimental workflow aims to enhance the understanding of the underlying mechanisms and experimental design.

References

Application Note: Cell-based Assay for Measuring Enazadrem Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enazadrem is a pyrimidine derivative under investigation for various therapeutic applications.[1][2] Like other compounds in its class, its mechanism of action is linked to the inhibition of critical cellular metabolic pathways.[3][4][5] This application note provides a detailed protocol for a robust cell-based assay to quantify the bioactivity of this compound by measuring its effect on cell proliferation. The assay is designed to determine the half-maximal inhibitory concentration (IC50) and to confirm its specific mechanism of action through a uridine rescue experiment.

The proposed target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[6] DHODH catalyzes the conversion of dihydroorotate to orotic acid, a rate-limiting step essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[4] Inhibition of DHODH leads to pyrimidine depletion and subsequent cell cycle arrest. The specificity of this inhibition can be verified by supplying cells with exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, thereby rescuing the anti-proliferative effects of the inhibitor.[6][7]

Signaling Pathway: De Novo Pyrimidine Synthesis and Uridine Rescue

The diagram below illustrates the de novo pyrimidine synthesis pathway, the inhibitory action of this compound on DHODH, and the bypass mechanism provided by the uridine salvage pathway.

Pyrimidine_Pathway cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase Nucleotides UTP, CTP (for RNA/DNA Synthesis) UMP->Nucleotides Proliferation Cell Proliferation (DNA/RNA Synthesis) Nucleotides->Proliferation Uridine_ext Exogenous Uridine Uridine_int Uridine Uridine_ext->Uridine_int Transport Uridine_int->UMP Uridine Kinase Inhibitor This compound Inhibitor->Orotate Inhibition

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for determining the IC50 of this compound and performing the uridine rescue assay.

Materials and Reagents
  • Cell Line: A rapidly proliferating cancer cell line (e.g., HL-60, A549, HCT116).[3][5]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds:

    • This compound (stock solution in DMSO, e.g., 10 mM).

    • Uridine (stock solution in water or PBS, e.g., 100 mM).

  • Reagents:

    • Trypsin-EDTA for adherent cells.

    • Phosphate Buffered Saline (PBS).

    • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Plate reader capable of measuring absorbance or fluorescence, depending on the viability reagent.

    • Multichannel pipette.

Protocol 1: this compound IC50 Determination

This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine cell density and viability.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells/100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of this compound in cell culture medium. For example, create 2X final concentrations ranging from 20 µM to 20 nM.

    • Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no cells" blank control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72-96 hours in a humidified incubator.

  • Cell Viability Measurement:

    • Add 10 µL of the chosen cell viability reagent (e.g., Resazurin) to each well.

    • Incubate for 2-4 hours as recommended by the manufacturer.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the logarithm of this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Uridine Rescue Assay

This protocol confirms the on-target effect of this compound on the de novo pyrimidine synthesis pathway.

  • Cell Seeding:

    • Follow Step 1 from Protocol 1.

  • Compound Preparation and Addition:

    • Prepare two sets of this compound serial dilutions as in Protocol 1.

    • Set 1 (No Rescue): Dilute this compound in standard cell culture medium.

    • Set 2 (Rescue): Dilute this compound in cell culture medium supplemented with 100 µM uridine.[7]

    • Also prepare vehicle controls for both the standard and uridine-supplemented media.

    • Add 100 µL of the appropriate compound dilutions to the cells.

  • Incubation and Measurement:

    • Follow Steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Calculate the IC50 value for this compound in the absence and presence of uridine. A significant shift (e.g., >10-fold increase) in the IC50 value in the presence of uridine indicates a specific on-target effect.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based assays.

Workflow A 1. Seed Cells (96-well plate, 5k-10k cells/well) B 2. Incubate for 24h (Allow cell attachment) A->B D 4. Add Compounds to Cells B->D C 3. Prepare Compound Plates - this compound serial dilution - With & Without Uridine (100 µM) C->D E 5. Incubate for 72-96h D->E F 6. Add Viability Reagent (e.g., Resazurin) E->F G 7. Incubate for 2-4h F->G H 8. Read Plate (Fluorescence/Absorbance) G->H I 9. Data Analysis (Normalize data, calculate IC50) H->I

Caption: Workflow for determining this compound's IC50 and specificity via uridine rescue.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Cell Proliferation

This compound Conc. (µM)% Viability (Mean)Std. Deviation
105.21.1
3.3315.82.5
1.1148.94.3
0.3785.15.6
0.1295.34.8
0.0498.73.2
0 (Vehicle)100.04.1

Table 2: Summary of this compound IC50 Values with and without Uridine Rescue

ConditionIC50 (µM)95% Confidence IntervalFold Shift
This compound alone1.251.05 - 1.48-
This compound + 100 µM Uridine> 20-> 16

The described cell-based proliferation and uridine rescue assays provide a comprehensive method for characterizing the potency and mechanism of action of this compound. A potent, dose-dependent inhibition of cell proliferation that is significantly reversed by the addition of uridine strongly indicates that this compound functions as an inhibitor of the de novo pyrimidine synthesis pathway, likely by targeting DHODH. This experimental framework is essential for the preclinical evaluation of this compound and similar compounds in drug development pipelines.

References

Application Notes and Protocols for Enazadrem Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem (also known as CP-70490) is a potent lipoxygenase inhibitor. Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses.[1][2][3][4] By inhibiting LOX, this compound has the potential to modulate inflammatory pathways, making it a person of interest for therapeutic development in various inflammatory diseases.

These application notes provide a comprehensive guide for the formulation and administration of this compound in in vivo animal studies. The following sections detail the mechanism of action, protocols for formulation, administration, and relevant experimental workflows.

Mechanism of Action: Lipoxygenase Inhibition

This compound exerts its pharmacological effect by inhibiting lipoxygenase enzymes. The lipoxygenase pathway is a key branch of the arachidonic acid cascade. When a cell is activated by inflammatory stimuli, arachidonic acid is released from the cell membrane and can be metabolized by either cyclooxygenase (COX) or lipoxygenase (LOX) pathways.[2][3]

The 5-lipoxygenase (5-LOX) pathway is of particular interest in inflammation, leading to the production of leukotrienes.[5][6][7] Leukotrienes are potent mediators of inflammation, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability.[3][8] By inhibiting 5-LOX, this compound is hypothesized to block the synthesis of these pro-inflammatory mediators.

Signaling Pathway of 5-Lipoxygenase

5-Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase FLAP->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase Inflammation Inflammation (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Bronchoconstriction LTE4->Bronchoconstriction This compound This compound This compound->Five_LOX

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Formulation Protocol for In Vivo Rodent Studies

The following protocol provides a general guideline for the formulation of this compound for oral administration in rodents. Due to the hydrophobic nature of many lipoxygenase inhibitors, a suspension formulation is often required.

Materials
  • This compound (powder)

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Surfactant (e.g., 0.1% v/v Tween® 80) - Optional, to aid in wetting the powder

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Calibrated pipettes

  • Analytical balance

Formulation Procedure

Experimental Workflow for Formulation

Formulation_Workflow start Start weigh 1. Weigh this compound start->weigh triturate 3. Triturate this compound with a small amount of vehicle to form a paste weigh->triturate prepare_vehicle 2. Prepare Vehicle (e.g., 0.5% CMC) prepare_vehicle->triturate add_vehicle 4. Gradually add the remaining vehicle while continuously mixing triturate->add_vehicle homogenize 5. Homogenize the suspension (e.g., using a sonicator or homogenizer) add_vehicle->homogenize store 6. Store the formulation in a sterile vial at 2-8°C, protected from light homogenize->store end End store->end

Caption: A stepwise workflow for the preparation of an this compound suspension.

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.

  • Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the CMC. Allow the solution to cool to room temperature. If using a surfactant, add it to the vehicle at this stage.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This step is crucial to ensure the powder is adequately wetted and to prevent clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring or mixing to form a uniform suspension.

  • Homogenize the suspension using a magnetic stirrer for at least 30 minutes or with a homogenizer to ensure a uniform particle size distribution.

  • Transfer the final formulation to a sterile, light-protected vial and store at 2-8°C.

  • Before each use, vigorously shake the suspension to ensure homogeneity.

Data Presentation: Formulation Parameters
ParameterRecommended Value/RangeNotes
Vehicle 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC) in sterile waterOther suspending agents like methylcellulose can also be used.
Surfactant (Optional) 0.1% - 0.5% (v/v) Tween® 80 or Polysorbate 80Aids in wetting the compound and improving suspension stability.
Concentration To be determined based on dose-response studies (e.g., 1-10 mg/mL)The concentration should be adjusted to allow for a suitable dosing volume.
Storage 2-8°C, protected from lightStability of the formulation under these conditions should be verified.
Shelf-life To be determined (recommend preparing fresh every 1-2 weeks)Perform a visual inspection for any signs of precipitation or aggregation before use.

In Vivo Administration Protocol: Oral Gavage in Rodents

Oral gavage is a common and reliable method for the precise oral administration of compounds in rodents.

Materials
  • Prepared this compound formulation

  • Appropriately sized gavage needles (flexible or rigid)

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE)

Administration Procedure
  • Determine the correct dose for each animal based on its body weight and the desired mg/kg dosage.

  • Vigorously shake the this compound formulation to ensure a uniform suspension.

  • Draw up the calculated volume of the formulation into a syringe fitted with a gavage needle.

  • Properly restrain the animal.

  • Gently insert the gavage needle into the esophagus and deliver the formulation into the stomach.

  • Observe the animal for a short period after dosing to ensure there are no adverse reactions.

Data Presentation: Dosing Parameters for a Hypothetical Study
ParameterExample ValueNotes
Animal Model Male Wistar Rats (200-250 g)The choice of animal model will depend on the specific disease being studied.
Dosage 10 mg/kgDose should be determined from prior dose-ranging studies.
Dosing Volume 5 mL/kgA common dosing volume for rats. Adjust based on the concentration of the formulation.
Frequency Once or twice dailyDependent on the pharmacokinetic profile of this compound.
Route of Administration Oral (gavage)

Experimental Design and Workflow

A typical in vivo study to evaluate the efficacy of this compound in an inflammatory model would involve the following steps.

Experimental Workflow for an In Vivo Efficacy Study

In_Vivo_Workflow start Start acclimatization 1. Animal Acclimatization start->acclimatization randomization 2. Randomization into Treatment Groups (Vehicle, this compound, Positive Control) acclimatization->randomization pretreatment 3. Pre-treatment with this compound or Vehicle randomization->pretreatment induction 4. Induction of Inflammation (e.g., Carrageenan injection) pretreatment->induction monitoring 5. Monitoring of Inflammatory Response (e.g., Paw edema, Cytokine levels) induction->monitoring data_analysis 6. Data Collection and Analysis monitoring->data_analysis end End data_analysis->end

Caption: A general workflow for an in vivo efficacy study of this compound.

Example Study: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

  • Animals: Male Wistar rats (180-220g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: this compound (e.g., 10 mg/kg, p.o.)

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, this compound, or positive control orally 1 hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Data Presentation: Hypothetical Efficacy Data
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
This compound 100.55 ± 0.0435.3%
Indomethacin 100.45 ± 0.0347.1%
*p < 0.05 compared to Vehicle Control

Conclusion

These application notes provide a framework for the formulation and in vivo evaluation of this compound. Researchers should optimize the formulation and dosing regimen based on the specific physicochemical properties of their this compound batch and the requirements of their animal model. Careful adherence to these protocols will ensure the generation of reliable and reproducible data for the preclinical development of this promising lipoxygenase inhibitor.

References

Application Notes and Protocols for Utilizing Enazadrem in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and application of Enazadrem, a putative selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in cell culture experiments. The information is tailored for researchers in oncology and drug development investigating FGFR4 signaling pathways, particularly in the context of hepatocellular carcinoma (HCC).

Introduction to this compound

This compound, with the chemical name 4,6-dimethyl-2-((6-phenylhexyl)amino)-5-pyrimidinol, belongs to the class of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives. Compounds within this class have been identified as selective inhibitors of FGFR4. The FGFR4 signaling pathway is a crucial mediator of cell proliferation, survival, and migration, and its aberrant activation, often driven by its ligand FGF19, is implicated in the pathogenesis of various cancers, most notably hepatocellular carcinoma. This compound's potential as a selective FGFR4 inhibitor makes it a valuable tool for studying the biological roles of this receptor and for preclinical evaluation as a targeted therapeutic agent.

Data Presentation: Properties and Recommended Concentrations

A summary of this compound's chemical properties and recommended starting concentrations for in vitro experiments is provided below. These concentrations are derived from typical working ranges of other selective FGFR4 inhibitors, such as BLU-9931.

PropertyValue
Chemical Name 4,6-dimethyl-2-((6-phenylhexyl)amino)-5-pyrimidinol
Molecular Formula C₁₈H₂₅N₃O
Molecular Weight 299.41 g/mol
Primary Target Fibroblast Growth Factor Receptor 4 (FGFR4)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Typical Stock Concentration 10 mM in 100% DMSO
Typical Working Concentration 10 nM - 10 µM
Final DMSO Concentration in Media < 0.5%

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 299.41 g/mol

  • Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.

Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Cell culture plates with seeded cells

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: To avoid precipitation, it is recommended to perform a stepwise dilution. For example, first dilute the 10 mM stock to 1 mM in medium, then further dilute to the final working concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Remove the existing medium from the cultured cells.

  • Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Experimental Workflow for this compound Dissolution and Application

experimental_workflow Experimental Workflow for this compound Application cluster_prep Stock Solution Preparation cluster_working Working Solution and Cell Treatment cluster_control Control Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat vehicle Prepare Vehicle Control (Medium + DMSO) incubate Incubate Cells treat->incubate treat_control Treat Control Cells vehicle->treat_control

Caption: Workflow for preparing and applying this compound in cell culture.

FGFR4 Signaling Pathway in Hepatocellular Carcinoma

FGFR4_pathway FGFR4 Signaling Pathway in Hepatocellular Carcinoma cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB Klotho Beta (Co-receptor) KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival This compound This compound This compound->FGFR4 Inhibits

Caption: this compound inhibits the FGFR4 signaling cascade in HCC.

Application Notes and Protocols for Enazadrem Treatment of Primary Human Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed framework for the application of Enazadrem, a novel therapeutic agent, in the treatment of primary human keratinocytes. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development. The primary objective is to furnish a comprehensive guide for evaluating the effects of this compound on keratinocyte proliferation, differentiation, and associated signaling pathways. The methodologies are based on established principles of cell culture and molecular analysis, adapted for the specific investigation of this compound.

While specific quantitative data for this compound is not yet publicly available, this document establishes the experimental design and data presentation structure necessary for its systematic evaluation. The included protocols for cell culture, treatment, and subsequent assays are designed to generate robust and reproducible data.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized into tables for clear interpretation and comparison across different treatment conditions.

Table 1: Effect of this compound on Keratinocyte Viability

This compound Concentration (µM)Vehicle Control Viability (%)24h Treatment Viability (%)48h Treatment Viability (%)72h Treatment Viability (%)
0.1100
1100
10100
50100
100100

Table 2: Effect of this compound on Keratinocyte Proliferation (BrdU Incorporation)

This compound Concentration (µM)Vehicle Control (Absorbance)24h Treatment (Absorbance)48h Treatment (Absorbance)
0.1
1
10
50
100

Table 3: Gene Expression Analysis in this compound-Treated Keratinocytes (Fold Change)

GeneThis compound Concentration (µM)24h Treatment48h Treatment
KRT1010
IVL10
LOR10
TGM110

Table 4: Protein Expression Analysis in this compound-Treated Keratinocytes (Relative Density)

ProteinThis compound Concentration (µM)24h Treatment48h Treatment
p-STAT310
STAT310
p-NF-κB p6510
NF-κB p6510

Experimental Protocols

Culture of Primary Human Keratinocytes

Objective: To establish and maintain healthy, proliferating cultures of primary human epidermal keratinocytes for subsequent experiments.

Materials:

  • Primary Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte Growth Medium (KGM-Gold™) supplemented with growth factors and antibiotics

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin/EDTA solution (0.05%)

  • Cell culture flasks (T-75)

  • Cell culture dishes (6-well, 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved primary human keratinocytes rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed KGM-Gold™ medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh KGM-Gold™.

  • Seed the cells into a T-75 flask and incubate at 37°C with 5% CO₂.

  • Change the medium every 2-3 days.

  • When cells reach 70-80% confluency, subculture them by washing with PBS, detaching with Trypsin/EDTA, and reseeding at a lower density.

This compound Treatment Protocol

Objective: To treat primary human keratinocytes with varying concentrations of this compound to assess its biological effects.

Materials:

  • Primary human keratinocytes (70-80% confluent)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Keratinocyte Growth Medium

  • Vehicle control (e.g., DMSO)

Protocol:

  • Prepare serial dilutions of this compound in KGM-Gold™ to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare a vehicle control medium containing the same concentration of the vehicle as the highest this compound concentration.

  • Aspirate the existing medium from the keratinocyte cultures.

  • Add the prepared this compound-containing medium or vehicle control medium to the respective wells.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of primary human keratinocytes.

Materials:

  • This compound-treated keratinocytes in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of this compound on the proliferation of primary human keratinocytes.

Materials:

  • This compound-treated keratinocytes in a 96-well plate

  • BrdU (Bromodeoxyuridine) labeling solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Add BrdU labeling solution to the cells during the last 2-4 hours of the treatment period.

  • Fix the cells and incubate with an anti-BrdU antibody.

  • Add the substrate solution and measure the colorimetric reaction using a microplate reader.

  • The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To analyze the expression of key keratinocyte differentiation markers following this compound treatment.

Materials:

  • This compound-treated keratinocytes in a 6-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., KRT10, IVL, LOR, TGM1) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Protocol:

  • Lyse the treated cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Western Blotting for Protein Expression Analysis

Objective: To investigate the effect of this compound on key signaling proteins involved in keratinocyte function.

Materials:

  • This compound-treated keratinocytes in a 6-well plate

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be affected by this compound in primary human keratinocytes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Molecular Analysis Culture Primary Human Keratinocyte Culture Treatment This compound Treatment (0.1-100 µM) Culture->Treatment Viability Viability Assay (MTT) Treatment->Viability Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Gene_Expression Gene Expression (qPCR) (KRT10, IVL, LOR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) (p-STAT3, p-NF-κB) Treatment->Protein_Expression

Caption: Experimental workflow for evaluating the effects of this compound.

Signaling_Pathway cluster_nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits (?) IKK IKK Complex Receptor->IKK STAT3 STAT3 Receptor->STAT3 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammatory Cytokines, Proliferation Genes) pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus

Application Note: Quantification of Enazadrem in Biological Samples using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enazadrem (CP-70490) is a pyrimidinol derivative with potential therapeutic applications.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during preclinical and clinical development.[2][3][4] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound in biological samples. The described method is based on established principles of bioanalytical method validation to ensure accuracy, precision, and reliability of the obtained results.[5][6]

While specific methods for this compound are not widely published, the methodology presented here is adapted from validated methods for structurally similar compounds, such as Enzalutamide, ensuring a high probability of success.[7][8][9] This protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: HPLC Method for this compound Quantification

This section provides a detailed methodology for the quantification of this compound in biological samples.

1.1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., a structurally similar and stable compound not present in the biological matrix.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation agents (e.g., trichloroacetic acid, perchloric acid, or organic solvents like acetonitrile or methanol)[10][11]

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

1.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting ratio is 60:40 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength Determined by UV-Vis scan of this compound (typically between 230-280 nm)
Internal Standard A suitable, stable compound with similar chromatographic behavior.

1.3. Sample Preparation

The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity. Protein precipitation is a common and straightforward method for plasma samples.[10][11]

1.3.1. Protein Precipitation Protocol

  • Pipette 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add a known concentration of the Internal Standard.

  • Add 600 µL of cold acetonitrile (or another suitable precipitating agent) to the sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for injection.

1.4. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.

  • Calibration Curve: Spike blank biological matrix with the working standards to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[5] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Selectivity/Specificity No significant interference at the retention times of the analyte and IS from endogenous components.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term).

Data Presentation

The following tables are examples of how to structure the quantitative data obtained during method development and validation.

Table 1: Linearity of this compound in Human Plasma

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1012345543210.227
2530862543200.568
5061725543221.136
100123450543212.273
250308625543205.682
5006172505432211.363
Correlation Coefficient (r²) \multicolumn{3}{c}{0.9998}

Table 2: Accuracy and Precision of this compound Quantification

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (RSD %)
Low 3029.1 ± 1.297.04.1
Medium 150155.4 ± 6.5103.64.2
High 400392.8 ± 18.198.24.6

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound in biological samples.

Signaling Pathway (Illustrative Example - Not Specific to this compound's Known Mechanism)

As the specific signaling pathway of this compound is not detailed in the provided context, the following is a generic example of a signaling pathway diagram that can be adapted once more specific information is available.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating potential drug action.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using a validated HPLC-UV method. The described sample preparation, chromatographic conditions, and validation parameters offer a solid foundation for researchers to implement this method in their laboratories for pharmacokinetic and other related studies. The provided workflows and data presentation formats can be adapted to specific experimental needs.

References

Application Notes and Protocols for Enazadrem Administration in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical toxicology data for Enazadrem (also known as CP-70490) is limited. The following application notes and protocols are based on established principles of preclinical toxicology for small molecule drug candidates and are intended to serve as a representative guide. The data presented herein is illustrative and not actual experimental results for this compound.

Introduction

This compound (CP-70490) is a small molecule inhibitor of lipoxygenase, an enzyme class involved in the inflammatory cascade through the production of leukotrienes and other lipid mediators. As with any investigational new drug, a thorough preclinical toxicology evaluation is essential to characterize its safety profile before administration in human clinical trials. These studies are designed to identify potential target organs of toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and inform the selection of a safe starting dose for Phase I clinical studies.

This document provides a framework for the administration of this compound in preclinical toxicology studies, including representative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Illustrative Toxicology Summary for this compound

The following tables summarize fictional quantitative data from a standard battery of preclinical toxicology studies for a lipoxygenase inhibitor like this compound.

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD₅₀ (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Observations
MouseOral (p.o.)> 2000N/ANo mortality or significant clinical signs of toxicity observed at the limit dose.
RatOral (p.o.)15001200 - 1800Sedation, piloerection, and ataxia at doses ≥ 1000 mg/kg.
MouseIntravenous (i.v.)150125 - 175Hypoactivity and respiratory distress at doses ≥ 100 mg/kg.
RatIntravenous (i.v.)10080 - 120Seizures and mortality within 10 minutes at doses ≥ 120 mg/kg.

Table 2: Repeated-Dose Toxicity of this compound in Rats (28-Day Oral Gavage)

Dose Group (mg/kg/day)Body Weight Change (%)Key Hematology FindingsKey Clinical Chemistry FindingsKey Histopathological Findings
0 (Vehicle)+25%NormalNormalNo significant findings.
10+24%NormalNormalNo significant findings.
50+20%Slight, non-significant decrease in red blood cell count.NormalMinimal centrilobular hepatocyte hypertrophy.
200+10%Statistically significant decrease in red blood cell count and hemoglobin.Statistically significant increase in ALT and AST (>2x baseline).Moderate centrilobular hepatocyte hypertrophy and single-cell necrosis in the liver.

Table 3: In Vitro Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutNegative
Mouse Lymphoma Assay (MLA)L5178Y/Tk+/- cellsWith and WithoutPositive (with S9)
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and WithoutPositive (with S9)

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure) in Rats

Objective: To determine the acute oral toxicity (LD₅₀) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology:

  • Acclimatization: Animals are acclimated for at least 5 days prior to dosing.

  • Fasting: Animals are fasted overnight (with access to water) before dosing.

  • Dose Preparation: this compound is suspended in the vehicle to the desired concentrations.

  • Dosing: A single animal is dosed at the starting dose (e.g., 175 mg/kg).

  • Observation: The animal is observed for mortality and clinical signs of toxicity for the first 30 minutes, then periodically for 4 hours, and daily thereafter for 14 days. Body weight is recorded prior to dosing and on days 7 and 14.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: After 14 days, surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical software (e.g., AOT425StatPgm).

28-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound following repeated oral administration for 28 days.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats (6-8 weeks old, 10 animals/sex/group)

  • Equipment for clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.

Methodology:

  • Group Assignment: Animals are randomly assigned to vehicle control and three dose groups (e.g., 10, 50, 200 mg/kg/day).

  • Dosing: Animals are dosed once daily via oral gavage for 28 consecutive days.

  • Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Observed daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Conducted prior to dosing and at the end of the study.

  • Clinical Pathology: Blood and urine samples are collected at the end of the 28-day period for hematology, coagulation, and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are euthanized at the end of the study. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle control group.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Materials:

  • This compound

  • Bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA)

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

  • Top agar and minimal glucose agar plates

Methodology:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound.

  • Assay Performance:

    • The test compound, bacterial culture, and either S9 mix or a buffer are combined in a test tube.

    • The mixture is briefly incubated.

    • Molten top agar is added, and the contents are poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted.

  • Data Analysis: The results are considered positive if a dose-related increase in revertant colonies is observed, and the increase is at least twofold over the solvent control for at least two consecutive dose levels.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotriene_A4 Leukotriene A4 (LTA4) 5-LOX->Leukotriene_A4 This compound This compound (CP-70490) This compound->5-LOX Inhibits Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Leukotriene_A4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Hypothetical mechanism of action for this compound as a 5-lipoxygenase inhibitor.

Experimental Workflow

G cluster_discovery Discovery & Screening cluster_preclinical Preclinical Toxicology cluster_IND Regulatory Submission In_Vitro_Screening In Vitro Screening (Target Engagement, Potency) ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) In_Vitro_Screening->ADME Acute_Toxicity Acute Toxicity (Rodent, Non-rodent) Repeated_Dose Repeated-Dose Toxicity (28-day, 90-day) Acute_Toxicity->Repeated_Dose Genotoxicity Genotoxicity (Ames, MLA, Micronucleus) Repeated_Dose->Genotoxicity Safety_Pharmacology Safety Pharmacology (CNS, CV, Respiratory) IND_Submission Investigational New Drug (IND) Application Submission Safety_Pharmacology->IND_Submission Genotoxicity->Safety_Pharmacology ADME->Acute_Toxicity

Caption: General experimental workflow for preclinical toxicology studies.

ADME Process

G Administration Drug Administration (e.g., Oral) Absorption Absorption (GI Tract -> Blood) Administration->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution (Blood -> Tissues) Target_Site Site of Action Distribution->Target_Site Metabolism Metabolism (Liver) Metabolism->Systemic_Circulation Excretion Excretion (Kidney, Feces) Elimination Elimination Excretion->Elimination Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion

Caption: The four key stages of pharmacokinetics (ADME).

Flow Cytometry Analysis of Immune Cells Treated with an Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of the latest data, specific information regarding "Enazadrem" and its effects on immune cells is not available in the public scientific literature. Therefore, this document provides a detailed application note and protocol based on the well-characterized pan-adenosine receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA), which serves as a representative example for studying the immunomodulatory effects of adenosine compounds on immune cells via flow cytometry.

Application Notes

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in regulating immune responses, primarily exerting anti-inflammatory effects.[1] It signals through four G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), which are expressed on various immune cells, including T-lymphocytes. The activation of these receptors, particularly the A2A receptor, can modulate T-cell proliferation, cytokine production, and differentiation.[2] Understanding the impact of adenosine receptor agonists on immune cell function is vital for the development of novel therapeutics for autoimmune diseases, inflammatory disorders, and cancer. Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous immune cell populations, enabling detailed phenotypic and functional characterization following drug treatment.[3]

Principle of the Assay

This protocol describes the use of multi-color flow cytometry to analyze changes in immune cell populations, specifically T-cell subsets, following in vitro treatment with an adenosine receptor agonist. The assay allows for the simultaneous measurement of cell surface markers to identify different T-cell populations (e.g., CD3, CD4, CD8), as well as intracellular cytokines to assess the functional response to the compound. By comparing treated and untreated cells, researchers can quantify the compound's effect on T-cell activation, proliferation, and cytokine profiles.

Applications
  • Immunomodulatory Drug Screening: To identify and characterize compounds that modulate T-cell function.

  • Mechanism of Action Studies: To elucidate the specific effects of a drug on different immune cell subsets and their functional responses.

  • Translational Research: To evaluate the immunological effects of drug candidates in preclinical and clinical studies.[3]

Quantitative Data Summary

The following tables summarize the expected effects of an adenosine receptor agonist like NECA on human T-lymphocytes, based on published literature. These are representative data and actual results may vary depending on experimental conditions.

Table 1: Effect of NECA on T-Cell Proliferation

Treatment ConditionConcentrationProliferation Index (vs. Control)
Unstimulated Control-1.0
Stimulated Control (e.g., anti-CD3/CD28)-100.0
Stimulated + NECA1 µMReduced
Stimulated + NECA10 µMSignificantly Reduced

Data is hypothetical but based on the known anti-proliferative effects of adenosine on T-cells.

Table 2: Effect of NECA on Cytokine Production in Stimulated CD4+ T-Cells

CytokineTreatment Condition% of CD4+ Cells Expressing Cytokine (Fold Change vs. Stimulated Control)
IFN-γStimulated + NECA (10 µM)↓ (Inhibited)[1]
TNF-αStimulated + NECA (10 µM)↓ (Inhibited)[1]
IL-2Stimulated + NECA (10 µM)↓ (Inhibited)[1]
IL-10Stimulated + NECA (10 µM)↑ (Potentiated)[1]
IL-17Stimulated + NECA (10 µM)↑ (Increased development of IL-17+ cells)[2]

Experimental Protocols

Materials
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.

  • Reagents:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

    • Adenosine receptor agonist (e.g., NECA).

    • Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 beads).

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Phosphate Buffered Saline (PBS).

    • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Fixation/Permeabilization Buffer.

    • Permeabilization/Wash Buffer.

  • Antibodies: Fluorochrome-conjugated monoclonal antibodies against human:

    • CD3 (T-cell marker)

    • CD4 (Helper T-cell marker)

    • CD8 (Cytotoxic T-cell marker)

    • IFN-γ

    • TNF-α

    • IL-2

    • IL-10

    • IL-17A

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2).

    • Centrifuge.

    • Flow cytometer.

    • Vortex mixer.

Protocol for T-Cell Treatment and Staining
  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Plate 1 mL of the cell suspension into each well of a 24-well plate.

    • Add the adenosine receptor agonist at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Cell Stimulation:

    • Add the cell stimulation cocktail to the wells (except for the unstimulated control).

    • Add a protein transport inhibitor to all wells to allow for intracellular cytokine accumulation.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Surface Staining:

    • Harvest the cells and transfer to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 2 mL of FACS Buffer.

    • Resuspend the cell pellet in 100 µL of FACS Buffer containing the surface staining antibodies (CD3, CD4, CD8).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of FACS Buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of Permeabilization/Wash Buffer.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the intracellular cytokine antibodies (IFN-γ, TNF-α, IL-2, IL-10, IL-17A).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with 2 mL of Permeabilization/Wash Buffer.

    • Resuspend the final cell pellet in 500 µL of FACS Buffer.

  • Flow Cytometry Acquisition:

    • Acquire the samples on a flow cytometer.

    • Collect a sufficient number of events (e.g., 100,000 to 500,000 events) for robust statistical analysis.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Identify T-cell subsets (CD4+ and CD8+) from the CD3+ population.

    • Quantify the percentage of cytokine-producing cells within each T-cell subset for each treatment condition.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine_Agonist Adenosine Agonist (e.g., NECA) AR Adenosine Receptor (e.g., A2A) Adenosine_Agonist->AR Binds to AC Adenylate Cyclase AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine_Modulation Modulation of Cytokine Gene Transcription CREB->Cytokine_Modulation Pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-2) Cytokine_Modulation->Pro_inflammatory Inhibition Anti_inflammatory Anti-inflammatory Cytokine (IL-10) Cytokine_Modulation->Anti_inflammatory Upregulation Flow_Cytometry_Workflow Start Isolate PBMCs Treat Treat with Adenosine Agonist (e.g., NECA) and Controls Start->Treat Stimulate Stimulate Cells and Add Protein Transport Inhibitor Treat->Stimulate Surface_Stain Stain for Surface Markers (CD3, CD4, CD8) Stimulate->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intra_Stain Stain for Intracellular Cytokines (IFN-γ, TNF-α, IL-10, etc.) Fix_Perm->Intra_Stain Acquire Acquire on Flow Cytometer Intra_Stain->Acquire Analyze Analyze Data: Gate on T-cell Subsets and Quantify Cytokine Expression Acquire->Analyze End Report Results Analyze->End

References

Measuring Leukotriene B4 Levels After Enazadrem Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] It plays a crucial role in inflammatory responses by acting as a powerful chemoattractant for neutrophils, promoting their adhesion to the endothelium, and stimulating the release of pro-inflammatory cytokines.[2] Elevated levels of LTB4 are associated with a variety of inflammatory diseases.[2] Consequently, the inhibition of LTB4 synthesis is a key therapeutic strategy for managing these conditions.

Enazadrem (also known as CP-70490) is identified as a lipoxygenase inhibitor. By targeting the 5-LOX pathway, this compound is expected to decrease the production of LTB4, thereby reducing inflammation. This application note provides detailed protocols for the quantitative measurement of LTB4 levels in plasma samples to assess the pharmacodynamic effects of this compound and other lipoxygenase inhibitors. The following sections detail the mechanism of action, experimental protocols for LTB4 measurement, and a framework for data presentation.

Mechanism of Action: this compound and the Leukotriene B4 Pathway

The synthesis of leukotriene B4 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase (5-LOX), in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4).[3] LTA4 is an unstable epoxide that can be subsequently hydrolyzed by leukotriene A4 hydrolase (LTA4H) to form LTB4.[3]

This compound, as a lipoxygenase inhibitor, is presumed to interfere with the initial steps of this pathway, specifically the action of 5-LOX. By inhibiting 5-LOX, this compound would block the conversion of arachidonic acid to LTA4, leading to a subsequent reduction in LTB4 synthesis. This proposed mechanism of action underlies the rationale for measuring LTB4 levels as a biomarker for this compound's activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the leukotriene B4 synthesis and signaling pathway, and a general workflow for measuring LTB4 levels after treatment with an inhibitor like this compound.

LTB4_Pathway Leukotriene B4 Synthesis and Signaling Pathway AA Arachidonic Acid (from cell membrane) _5LOX 5-Lipoxygenase (5-LOX) AA->_5LOX FLAP 5-LOX Activating Protein (FLAP) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 This compound This compound (Lipoxygenase Inhibitor) This compound->_5LOX Inhibits LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 Inflammation Pro-inflammatory Responses (e.g., Chemotaxis) BLT1->Inflammation

Caption: LTB4 Synthesis and Signaling Pathway.

Experimental_Workflow Experimental Workflow for LTB4 Measurement start Treatment with this compound or Vehicle Control collection Blood Sample Collection (e.g., Plasma with EDTA) start->collection processing Sample Processing (Centrifugation, Storage at -80°C) collection->processing measurement LTB4 Measurement processing->measurement elisa ELISA Protocol measurement->elisa Method 1 lcms LC-MS/MS Protocol measurement->lcms Method 2 analysis Data Analysis and Comparison elisa->analysis lcms->analysis end Conclusion on This compound Activity analysis->end

Caption: LTB4 Measurement Workflow.

Data Presentation

Quantitative data for LTB4 levels should be presented in a clear and organized manner to facilitate comparison between treatment and control groups. The following table provides a template for summarizing such data.

Treatment GroupNMean LTB4 Concentration (pg/mL)Standard Deviation (pg/mL)p-value (vs. Vehicle)
Vehicle Control1015025-
This compound (Low Dose)1010020<0.05
This compound (High Dose)105015<0.01

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate measurement of LTB4 is critical for evaluating the efficacy of this compound. Two common and reliable methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: LTB4 Measurement by Competitive ELISA

This protocol outlines the general steps for a competitive ELISA to quantify LTB4 in plasma samples. Commercially available ELISA kits are recommended for their reliability and established protocols.

Materials:

  • Multispecies Leukotriene B4 Competitive ELISA Kit

  • Plasma samples collected in EDTA tubes

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Wash buffer

  • Stop solution

  • Deionized or distilled water

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Collect whole blood in tubes containing EDTA as an anticoagulant.

    • Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.

    • Aliquot the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (refer to specific kit manual for exact volumes and incubation times):

    • Prepare LTB4 standards and controls as per the kit instructions.

    • Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.

    • Add LTB4 conjugate (e.g., LTB4-alkaline phosphatase) to each well.

    • Incubate the plate, typically for 2-3 hours at room temperature on a shaker. During this incubation, endogenous LTB4 in the sample competes with the LTB4 conjugate for binding to the immobilized antibody.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the LTB4 concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: LTB4 Measurement by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of LTB4. This method is particularly useful for detecting low endogenous levels of LTB4.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Deuterated LTB4 (d4-LTB4) as an internal standard

  • Organic solvents (e.g., methanol, acetonitrile)

  • Formic acid

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation and Extraction:

    • Thaw plasma samples on ice.

    • Spike the plasma samples with a known amount of d4-LTB4 internal standard.

    • Perform solid-phase extraction (SPE) to purify and concentrate the LTB4.

      • Condition the C18 SPE cartridge with methanol followed by water.

      • Load the plasma sample onto the cartridge.

      • Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

      • Elute LTB4 and the internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate LTB4 from other components using a suitable C18 liquid chromatography column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify LTB4 and the d4-LTB4 internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for LTB4 and d4-LTB4 should be used for high selectivity.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known LTB4 concentrations with the fixed internal standard concentration.

    • Calculate the ratio of the peak area of endogenous LTB4 to the peak area of the d4-LTB4 internal standard for both the standards and the unknown samples.

    • Determine the concentration of LTB4 in the samples by comparing their peak area ratios to the calibration curve.

Conclusion

The protocols described in this application note provide robust and reliable methods for measuring leukotriene B4 levels in plasma. By quantifying the changes in LTB4 concentrations following treatment with this compound, researchers can effectively evaluate its pharmacodynamic activity as a lipoxygenase inhibitor. The choice between ELISA and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. Consistent sample handling and adherence to detailed protocols are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Enazadrem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enazadrem is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[3][4] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, leading to cell growth inhibition and making it a promising therapeutic agent for various diseases, including cancer and autoimmune disorders.[2][3]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. The following sections detail the underlying signaling pathway, present hypothetical data on gene expression changes, and offer detailed protocols for performing gene expression analysis using RNA Sequencing (RNA-Seq) and quantitative Real-Time PCR (qRT-PCR).

Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the conversion of dihydroorotate to orotate.[2][4] Inhibition of DHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which in turn affects DNA and RNA synthesis. This disruption can trigger a variety of cellular responses, including cell cycle arrest, apoptosis, and changes in the expression of genes involved in cell proliferation and metabolism.[3][5]

DHODH_Pathway cluster_0 Mitochondrion cluster_1 Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis Pyrimidine Synthesis (UMP, CTP, UTP) Orotate->Pyrimidine_Synthesis This compound This compound This compound->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.

Data Presentation: Expected Gene Expression Changes

Treatment of cancer cell lines with a DHODH inhibitor like this compound is expected to cause significant changes in the expression of genes involved in pyrimidine metabolism, cell cycle regulation, and stress responses. The following tables summarize hypothetical quantitative data from such an experiment.

Table 1: Dose-Dependent Gene Expression Changes in Response to this compound (24h Treatment)

GeneFunctionFold Change (1 µM)Fold Change (10 µM)Fold Change (100 µM)
DHODH Pyrimidine biosynthesis1.11.21.3
CAD Pyrimidine biosynthesis1.52.13.5
UMPS Pyrimidine biosynthesis1.31.82.9
CDKN1A (p21) Cell cycle inhibitor2.54.88.2
CCND1 (Cyclin D1) Cell cycle progression-1.8-3.5-6.1
MYC Transcription factor-2.0-4.2-7.5
DDIT3 (CHOP) ER stress response1.93.76.4

Table 2: Time-Course of Gene Expression Changes with this compound (10 µM)

GeneFunctionFold Change (6h)Fold Change (12h)Fold Change (24h)
DHODH Pyrimidine biosynthesis1.01.11.2
CAD Pyrimidine biosynthesis1.21.62.1
UMPS Pyrimidine biosynthesis1.11.41.8
CDKN1A (p21) Cell cycle inhibitor1.83.24.8
CCND1 (Cyclin D1) Cell cycle progression-1.2-2.4-3.5
MYC Transcription factor-1.5-2.8-4.2
DDIT3 (CHOP) ER stress response1.42.53.7

Experimental Protocols

Protocol 1: Global Gene Expression Analysis using RNA Sequencing (RNA-Seq)

This protocol outlines the steps for analyzing global gene expression changes in a cancer cell line (e.g., A549) treated with this compound.

1. Cell Culture and Treatment: a. Culture A549 cells in appropriate media and conditions until they reach 70-80% confluency. b. Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). c. Perform each treatment in triplicate to ensure statistical power.

2. RNA Extraction: a. After treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from a commercial RNA extraction kit). b. Extract total RNA using a column-based kit according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.[6]

3. Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[7] b. Quantify the final libraries and pool them for sequencing. c. Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis between this compound-treated and vehicle-treated samples. e. Conduct pathway and gene ontology analysis to identify biological processes affected by this compound.

RNA_Seq_Workflow Cell_Culture Cell Culture & Treatment with this compound RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for RNA-Seq analysis.

Protocol 2: Validation of Gene Expression Changes using qRT-PCR

This protocol is for validating the results obtained from RNA-Seq for a select number of genes.

1. cDNA Synthesis: a. Use 1 µg of the same total RNA extracted for RNA-Seq. b. Synthesize cDNA using a reverse transcription kit with oligo(dT) or random primers.[8]

2. Primer Design and Validation: a. Design primers specific to the target genes of interest (e.g., CDKN1A, CCND1) and a stable housekeeping gene (e.g., GAPDH, ACTB). b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

3. qRT-PCR Reaction: a. Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix. b. Run the qRT-PCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis to ensure primer specificity.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the ΔΔCt method.[9]

qRT_PCR_Workflow RNA_Sample Total RNA Sample (from Protocol 1) cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Sample->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (with SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Relative Quantification (ΔΔCt Method) qRT_PCR->Data_Analysis

Caption: Experimental workflow for qRT-PCR validation.

References

Enazadrem: Evaluating a Novel Lipoxygenase Inhibitor in 3D Skin Equivalent Models for Inflammatory Skin Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are characterized by complex pathological processes involving immune dysregulation, epidermal hyperproliferation, and barrier dysfunction. A key pathway implicated in the inflammatory cascade is the arachidonic acid metabolism, particularly the lipoxygenase (LOX) pathway which leads to the production of pro-inflammatory leukotrienes.[1][2] Enazadrem is a novel lipoxygenase inhibitor identified as a potential therapeutic agent for immune system and skin diseases. This application note provides a detailed protocol for evaluating the efficacy of this compound in mitigating inflammatory responses within 3D human skin equivalent models, a physiologically relevant in vitro system for preclinical drug development.

The 5-lipoxygenase (5-LOX) pathway is particularly significant in the pathogenesis of psoriasis, leading to the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes that also promotes keratinocyte proliferation.[3][4] Elevated levels of LTB4 have been detected in psoriatic lesions, suggesting that inhibiting its production could be a viable therapeutic strategy.[5][6][7] Similarly, in atopic dermatitis, the lipoxygenase pathway contributes to the inflammatory milieu.[7] 3D skin equivalent models, which mimic the structure and function of human skin, offer a valuable platform for testing the efficacy of compounds like this compound in a controlled, human-relevant environment.

Principle

This protocol outlines the use of a commercially available or laboratory-generated full-thickness 3D human skin equivalent model. Inflammation is induced in the model using a cytokine cocktail relevant to either psoriasis (e.g., TNF-α, IL-17A, IL-22) or atopic dermatitis (e.g., IL-4, IL-13). The ability of this compound to counteract the inflammatory phenotype is then assessed by analyzing various endpoints, including tissue morphology, expression of inflammatory markers, and epidermal differentiation markers.

Materials and Reagents

  • Full-thickness 3D human skin equivalent models (e.g., EpiDermFT™, MatTek; or laboratory-generated)

  • Assay medium (provided with the skin models or prepared in-house)

  • This compound (and a suitable vehicle, e.g., DMSO)

  • Psoriasis-inducing cytokine cocktail: Recombinant human TNF-α, IL-17A, IL-22

  • Atopic dermatitis-inducing cytokine cocktail: Recombinant human IL-4, IL-13

  • Phosphate-buffered saline (PBS)

  • Formalin (10% neutral buffered)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Antibodies for immunohistochemistry/immunofluorescence (e.g., anti-Keratin 16, anti-Loricrin, anti-Ki67, anti-CD45)

  • RNA extraction kit

  • qRT-PCR reagents (primers for inflammatory cytokines like IL-6, IL-8, and differentiation markers)

  • ELISA kits for cytokine quantification (e.g., IL-6, IL-8)

  • MTT or similar viability assay reagents

Experimental Protocols

Preparation of 3D Skin Equivalent Models
  • Upon receipt of the 3D skin models, handle them under sterile conditions in a laminar flow hood.

  • Place the tissue inserts into 6-well plates containing pre-warmed assay medium.

  • Equilibrate the tissues in a humidified incubator at 37°C with 5% CO2 for 24 hours before commencing the experiment.

Induction of Inflammatory Phenotype and Treatment with this compound
  • Prepare the inflammatory cytokine cocktail in the assay medium at the desired final concentration. For a psoriasis-like phenotype, a combination of TNF-α, IL-17A, and IL-22 can be used. For an atopic dermatitis-like phenotype, use IL-4 and IL-13.

  • Prepare various concentrations of this compound in the assay medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Replace the medium in the 6-well plates with the medium containing the inflammatory cocktail and the different concentrations of this compound. Include the following control groups:

    • Negative Control: Medium with vehicle only.

    • Vehicle Control: Medium with inflammatory cocktail and vehicle.

  • Apply the treatment topically or systemically (in the medium) depending on the desired route of administration to be modeled.

  • Incubate the treated skin models for a predetermined period (e.g., 48-72 hours) at 37°C with 5% CO2.

Assessment of Efficacy
  • At the end of the treatment period, harvest the skin equivalents.

  • Fix the tissues in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections and mount them on slides.

  • Perform H&E staining to evaluate tissue morphology, including epidermal thickness, parakeratosis, and immune cell infiltration.

  • Perform immunohistochemistry or immunofluorescence for specific markers such as Keratin 16 (hyperproliferation marker in psoriasis), Loricrin (differentiation marker), and Ki67 (proliferation marker).

  • Harvest the skin equivalents and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.

  • Extract total RNA from the tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to inflammation (e.g., IL6, IL8, S100A7) and epidermal differentiation (e.g., KRT10, LOR, FLG).

  • Collect the culture medium from each well at the end of the experiment.

  • Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture medium using specific ELISA kits according to the manufacturer's protocols.

  • At the end of the treatment period, perform an MTT assay or a similar cell viability assay to assess the cytotoxicity of this compound on the skin models.

Data Presentation

Table 1: Hypothetical Quantitative Effects of this compound on an Inflamed 3D Skin Equivalent Model

Treatment GroupEpidermal Thickness (µm)Ki67 Positive Cells (%)IL-6 Secretion (pg/mL)Loricrin Expression (Fold Change)
Negative Control (Vehicle)100 ± 1015 ± 250 ± 51.0 ± 0.1
Inflammatory Cocktail + Vehicle250 ± 2560 ± 5500 ± 500.2 ± 0.05
Inflammatory Cocktail + this compound (Low Dose)200 ± 2045 ± 4300 ± 300.5 ± 0.08
Inflammatory Cocktail + this compound (High Dose)120 ± 1520 ± 3100 ± 100.9 ± 0.1

Data are presented as mean ± standard deviation. This table is a template; actual results will vary based on experimental conditions.

Visualizations

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes (e.g., LTB4) Lipoxygenase->Leukotrienes Inflammation Inflammation (Chemotaxis, Proliferation) Leukotrienes->Inflammation This compound This compound This compound->Lipoxygenase inhibits PLA2->Arachidonic_Acid releases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates

Caption: Hypothetical signaling pathway of this compound in skin inflammation.

cluster_analysis Endpoint Analysis Start Start: 3D Skin Model Equilibration Induce_Inflammation Induce Inflammation (Cytokine Cocktail) Start->Induce_Inflammation Treat Treat with this compound (Dose-Response) Induce_Inflammation->Treat Incubate Incubate (48-72h) Treat->Incubate Harvest Harvest Tissues & Medium Incubate->Harvest Histology Histology (H&E, IHC) Harvest->Histology Gene_Expression Gene Expression (qRT-PCR) Harvest->Gene_Expression Protein_Analysis Protein Analysis (ELISA) Harvest->Protein_Analysis Viability Viability Assay (MTT) Harvest->Viability Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Viability->Data_Analysis

Caption: Experimental workflow for evaluating this compound in 3D skin models.

Conclusion and Interpretation

The data obtained from these experiments will help to elucidate the potential of this compound as a therapeutic agent for inflammatory skin diseases. A significant reduction in epidermal thickness, proliferation markers, and pro-inflammatory cytokine levels, coupled with a restoration of differentiation markers, would indicate a positive therapeutic effect. The dose-dependent nature of these effects should also be established. It is important to note that while 3D skin models are a powerful preclinical tool, further in vivo studies are necessary to confirm the efficacy and safety of this compound.

Disclaimer: As of the date of this document, there is limited publicly available data on the specific application of this compound in 3D skin equivalent models. The proposed protocols and expected outcomes are based on the known mechanism of action of lipoxygenase inhibitors and general methodologies for testing anti-inflammatory compounds in such models. Researchers should optimize concentrations and time points based on their specific experimental setup.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of 5-LOX with Enazadrem Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] The 5-LOX pathway is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[3][4] Two primary strategies for inhibiting 5-LOX activity are through pharmacological inhibitors and genetic knockdown. This document provides detailed application notes and protocols for the use of lentiviral short hairpin RNA (shRNA) to achieve stable knockdown of 5-LOX, and discusses the potential for combined use with the 5-LOX inhibitor, Enazadrem. While specific data on the combined use of these two methodologies is not currently available in public literature, this guide offers a foundational framework for researchers to design and execute such experiments.

The 5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 is a crucial intermediate that can be converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.[5][6]

5-LOX Signaling Pathway 5-LOX Signaling Pathway cluster_inhibition Points of Inhibition AA Arachidonic Acid FiveHPETE 5-HPETE AA->FiveHPETE 5-LOX FLAP FLAP FiveLOX 5-LOX FLAP->FiveLOX activates FiveLOX->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation shRNA Lentiviral shRNA shRNA->FiveLOX knocks down expression This compound This compound This compound->FiveLOX inhibits activity

Caption: 5-LOX Signaling Pathway and Points of Inhibition.

Data Presentation

While no studies directly combining lentiviral shRNA knockdown of 5-LOX with this compound treatment are available, the following tables summarize representative quantitative data for each individual approach.

Table 1: Quantitative Data for Lentiviral shRNA Knockdown of 5-LOX

Target Cell LineshRNA ConstructKnockdown Efficiency (%)Downstream EffectReference
Human Synovial FibroblastsshRNA No. 3Not specified, but significant reduction in protein16.8% decrease in TNF-α-induced IL-6 release(Not available in search results)
Human Synovial FibroblastsshRNA No. 7Not specified, but significant reduction in protein23.8% decrease in TNF-α-induced IL-6 release(Not available in search results)
Human Synovial FibroblastsshRNA No. 3Not specified, but significant reduction in protein36.6% decrease in TNF-α-induced MCP-1 release(Not available in search results)
Human Synovial FibroblastsshRNA No. 7Not specified, but significant reduction in protein32.6% decrease in TNF-α-induced MCP-1 release(Not available in search results)
C-28/I2 chondrocytesshRNA 5049696%Increased matrix deposition[3]

Table 2: In Vitro Inhibitory Activity of 5-LOX Inhibitors (General Examples)

Note: Specific IC50 values for this compound are not publicly available. This table presents data for other known 5-LOX inhibitors to provide a general reference.

InhibitorTargetIC50 ValueAssay SystemReference
Isoxazole derivative C35-LOX8.47 μMIn vitro enzyme assay[7]
Isoxazole derivative C55-LOX10.48 μMIn vitro enzyme assay[7]
BRP-7FLAP-mediated 5-LO product formation0.31 μMHuman neutrophils(Not available in search results)
Compound 11 (BRP-7 analog)FLAP-mediated 5-LO product formation0.07 μMHuman neutrophils(Not available in search results)

Experimental Protocols

The following protocols provide a general framework. Optimization for specific cell types and experimental conditions is essential.

Lentiviral shRNA Knockdown of 5-LOX

This protocol outlines the steps for creating stable 5-LOX knockdown cell lines using lentiviral particles.

Lentiviral shRNA Knockdown Workflow Lentiviral shRNA Knockdown Workflow Start Start Design Design/Select 5-LOX shRNA Start->Design Package Package into Lentiviral Particles Design->Package Transduce Transduce Target Cells Package->Transduce Select Select Transduced Cells (e.g., Puromycin) Transduce->Select Expand Expand Stable Clones Select->Expand Validate Validate Knockdown (qPCR, Western Blot) Expand->Validate Experiment Proceed with Downstream Experiments Validate->Experiment

Caption: Workflow for Lentiviral shRNA Knockdown.

Materials:

  • HEK293T cells (for lentiviral packaging)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector containing shRNA targeting 5-LOX (and a non-targeting control)

  • Transfection reagent

  • Target cells for knockdown

  • Complete culture medium

  • Polybrene or other transduction-enhancing reagent

  • Selection antibiotic (e.g., puromycin)

  • Reagents for qPCR and Western blotting

Protocol:

  • Lentiviral Packaging:

    • Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the lentiviral particles.

    • Concentrate the viral particles if necessary.

    • Titer the virus to determine the multiplicity of infection (MOI).

  • Transduction of Target Cells:

    • Plate target cells at a density that will result in 50-70% confluency on the day of transduction.

    • On the day of transduction, replace the medium with fresh medium containing the desired MOI of lentiviral particles and a transduction-enhancing reagent like Polybrene.

    • Incubate for 12-24 hours.

  • Selection of Stably Transduced Cells:

    • After transduction, replace the virus-containing medium with fresh complete medium.

    • After 24-48 hours, begin selection by adding the appropriate concentration of selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand with a kill curve.

    • Replace the selection medium every 2-3 days until non-transduced cells are eliminated.

  • Expansion and Validation:

    • Expand the resistant cell population.

    • Validate the knockdown of 5-LOX at both the mRNA (qPCR) and protein (Western blot) levels. Compare the knockdown efficiency to cells transduced with a non-targeting shRNA control.[8][9][10]

This compound Treatment

This protocol provides a general guideline for treating cell cultures with this compound.

This compound Treatment Workflow This compound Treatment Workflow Start Start Prepare Prepare this compound Stock Solution Start->Prepare Determine Determine Optimal Concentration (Dose-Response) Prepare->Determine Treat Treat Cells with This compound Determine->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assays (e.g., Leukotriene Measurement) Incubate->Assay End End Assay->End

Caption: Workflow for this compound Treatment in Cell Culture.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • Target cells (wild-type or 5-LOX knockdown)

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Determination of Optimal Concentration:

    • Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell type and assay. This should assess both efficacy (inhibition of 5-LOX activity) and cytotoxicity.

  • Cell Treatment:

    • Plate cells at the desired density.

    • When cells have reached the desired confluency, replace the medium with fresh medium containing the predetermined concentration of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation and Analysis:

    • Incubate the cells for the desired treatment duration.

    • After incubation, cells can be harvested for analysis of 5-LOX activity, leukotriene production, or other downstream effects.

Combined Lentiviral shRNA Knockdown and this compound Treatment

This protocol describes the experimental setup for treating 5-LOX knockdown cells with this compound.

Experimental Groups:

  • Control: Non-targeting shRNA + Vehicle

  • This compound Only: Non-targeting shRNA + this compound

  • 5-LOX Knockdown Only: 5-LOX shRNA + Vehicle

  • Combined Treatment: 5-LOX shRNA + this compound

Protocol:

  • Generate stable 5-LOX knockdown and non-targeting control cell lines as described in Protocol 3.1.

  • Plate all cell lines at the same density.

  • Treat the cells with either vehicle or the optimal concentration of this compound as described in Protocol 3.2.

  • Incubate for the desired duration.

  • Perform downstream analyses to assess the individual and combined effects on the 5-LOX pathway and cellular phenotype.

Downstream Assays

Western Blot for 5-LOX Protein Expression

This assay is crucial for validating the knockdown of 5-LOX at the protein level.[9][10]

Protocol:

  • Lyse cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific for 5-LOX.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the 5-LOX signal to a loading control (e.g., GAPDH, β-actin).

Leukotriene Measurement Assay

This assay quantifies the functional consequence of 5-LOX inhibition.

Protocol:

  • Culture cells under the desired experimental conditions.

  • Stimulate the cells to induce leukotriene production (e.g., with a calcium ionophore like A23187).

  • Collect the cell culture supernatant.

  • Measure the concentration of specific leukotrienes (e.g., LTB4) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vitro 5-LOX Inhibition Assay

This cell-free assay can be used to determine the direct inhibitory effect of this compound on 5-LOX enzyme activity.[7][11]

Protocol:

  • Prepare a reaction mixture containing a buffer (e.g., Tris buffer), purified 5-LOX enzyme, and the test compound (this compound at various concentrations) or vehicle.

  • Incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

  • Monitor the formation of the product (e.g., hydroperoxy-octadecadienoate) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The combination of lentiviral shRNA-mediated gene knockdown and pharmacological inhibition offers a powerful approach to dissect the role of the 5-LOX pathway in various biological processes. While direct experimental data for the combined use of 5-LOX shRNA and this compound is lacking, the protocols and information provided here serve as a comprehensive guide for researchers to design and implement such studies. Careful optimization of protocols and thorough validation of results are paramount for obtaining reliable and meaningful data. The logical framework for this combined approach is to achieve a more complete and sustained inhibition of the 5-LOX pathway than might be achievable with either method alone, potentially revealing more profound phenotypic effects.

References

Application Note: High-Throughput Identification of Enazadrem Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive workflow for the identification and characterization of Enazadrem metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the absence of specific experimental data for this compound, this document provides a generalized protocol based on established methodologies for drug metabolite profiling. The workflow encompasses in silico prediction of potential metabolites, in vitro metabolism using human liver microsomes, sample preparation, and subsequent analysis by high-resolution mass spectrometry. This approach enables the rapid and confident identification of major and minor metabolites of this compound, providing crucial information for drug development and safety assessment.

Introduction

This compound is a novel therapeutic agent for which the metabolic fate is largely uncharacterized. Understanding the biotransformation of new chemical entities is a critical step in the drug development process, as metabolites can significantly impact the efficacy, toxicity, and pharmacokinetic profile of the parent drug.[1] Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the sensitive and selective identification of drug metabolites in complex biological matrices.[2][3][4]

This application note outlines a robust strategy for identifying potential metabolites of this compound. The workflow begins with the use of in silico tools to predict likely metabolic transformations.[2][5][6] These predictions guide the subsequent experimental work, which involves incubating this compound with human liver microsomes to generate metabolites in vitro.[1][3][7] Finally, a detailed protocol for sample preparation and LC-MS/MS analysis is provided to detect and structurally elucidate the generated metabolites.

Predicted Metabolites of this compound

In the absence of experimental data, in silico metabolite prediction tools can provide valuable insights into the likely biotransformation pathways of a drug candidate.[5][6][8][9] These tools utilize algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes. For this compound (Structure: C18H25N3O), common Phase I (functionalization) and Phase II (conjugation) metabolic reactions can be predicted.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolic Reaction Predicted Metabolite Mass Shift (Da)
Phase I
HydroxylationThis compound + O+16
N-dealkylationRemoval of hexylphenyl group-161
O-demethylationRemoval of methyl group-14
OxidationThis compound + O - 2H+14
Phase II
GlucuronidationThis compound + C6H8O6+176
SulfationThis compound + SO3+80
Glutathione ConjugationThis compound + C10H17N3O6S+307

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted in the following diagram.

workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis in_silico Predict Potential Metabolites in_vitro Incubate this compound with Human Liver Microsomes in_silico->in_vitro Guides Experiment sample_prep Sample Preparation in_vitro->sample_prep lc_ms LC-MS/MS Data Acquisition sample_prep->lc_ms data_analysis Data Analysis and Metabolite Identification lc_ms->data_analysis

Figure 1: Overall experimental workflow for this compound metabolite identification.

Protocols

In Vitro Metabolism of this compound

Objective: To generate metabolites of this compound using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (to final volume)

    • Human Liver Microsomes (final concentration 0.5-1 mg/mL)

    • This compound stock solution (final concentration 1-10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Objective: To prepare the in vitro incubation samples for LC-MS/MS analysis by removing proteins and other interfering substances.[10][11][12]

Materials:

  • Supernatant from the in vitro metabolism experiment

  • Solid Phase Extraction (SPE) cartridges (optional, for further cleanup)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Protocol:

  • The supernatant obtained from the in vitro metabolism protocol can be directly injected for LC-MS/MS analysis.

  • For cleaner samples and to concentrate low-level metabolites, an optional Solid Phase Extraction (SPE) step can be performed.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial.

LC-MS/MS Data Acquisition

Objective: To separate and detect this compound and its metabolites using a high-resolution mass spectrometer.[13][14][15][16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Example):

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400°C
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Full Scan Range m/z 100-1000
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS scans

Data Analysis and Metabolite Identification

The acquired LC-MS/MS data will be processed using appropriate software to identify potential metabolites. The general data analysis workflow is as follows:

data_analysis raw_data Raw LC-MS/MS Data peak_picking Peak Picking and Feature Detection raw_data->peak_picking metabolite_search Metabolite Search (based on predicted masses) peak_picking->metabolite_search msms_interpretation MS/MS Spectral Interpretation metabolite_search->msms_interpretation structure_elucidation Structure Elucidation msms_interpretation->structure_elucidation

Figure 2: Data analysis workflow for metabolite identification.
  • Peak Picking and Feature Detection: The raw data is processed to detect chromatographic peaks and extract their corresponding m/z values, retention times, and intensities.

  • Metabolite Search: The extracted features are compared against the list of predicted metabolites (Table 1). A narrow mass tolerance (e.g., <5 ppm) should be used for accurate mass matching.

  • MS/MS Spectral Interpretation: The fragmentation patterns in the MS/MS spectra of potential metabolites are analyzed to confirm their identity and elucidate their structure. Characteristic fragment ions and neutral losses can provide evidence for specific metabolic modifications.

  • Structure Elucidation: By combining the accurate mass measurement, retention time shift relative to the parent drug, and the MS/MS fragmentation pattern, the structure of the metabolite can be proposed.

Conclusion

This application note provides a comprehensive and systematic approach for the identification of this compound metabolites using in silico prediction, in vitro metabolism, and LC-MS/MS analysis. While the provided protocols are generalized, they offer a solid foundation for researchers to develop and optimize specific methods for their studies. The successful application of this workflow will facilitate a deeper understanding of the metabolic fate of this compound, which is essential for its continued development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enazadrem In Vitro Assays - Currently Under Development

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Our team is actively working to compile comprehensive technical support resources for Enazadrem. At present, detailed information regarding its specific biological target, mechanism of action, and established in vitro assay protocols is limited in publicly available scientific literature.

This technical support center will be updated as more information becomes available. The following sections provide general guidance for working with small molecule inhibitors in vitro and will be tailored to this compound once further details are elucidated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: Without specific data on this compound's potency (e.g., IC50 or EC50 values), a common practice for small molecule inhibitors is to start with a broad concentration range. A typical approach is to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and titrating down to the nanomolar range. This will help determine the effective concentration range for your specific assay and cell type.

Q2: How should I dissolve and store this compound?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use in an experiment, the stock solution should be thawed and diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What are some common reasons for seeing no effect of this compound in my assay?

A3: Several factors could contribute to a lack of observed activity:

  • Concentration: The concentration of this compound may be too low to elicit a response. Consider performing a wider dose-response experiment.

  • Solubility: The compound may have precipitated out of the assay medium. Ensure that the final concentration of this compound does not exceed its solubility limit in the aqueous medium.

  • Cell Permeability: The compound may not be effectively entering the cells.

  • Target Expression: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.

  • Compound Stability: this compound might be unstable in the assay conditions (e.g., sensitive to light, temperature, or pH).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Compound precipitation- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Visually inspect wells for any signs of precipitation after adding the compound.
Inconsistent results between experiments - Variation in cell passage number- Different lots of reagents (e.g., FBS)- Inconsistent incubation times- Use cells within a defined passage number range for all experiments.- Test new lots of critical reagents before use in large-scale experiments.- Standardize all incubation times precisely.
Unexpected cell toxicity - High concentration of this compound- High concentration of DMSO- Off-target effects- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.- Ensure the final DMSO concentration is below 0.5%.- If toxicity is observed at concentrations where the desired effect is not, it may indicate off-target activity.

Experimental Protocols

Detailed experimental protocols for specific assays with this compound will be provided once its biological target and mechanism of action are known.

A general workflow for testing a new small molecule inhibitor is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare high-concentration This compound stock in DMSO C Prepare serial dilutions of this compound in culture medium A->C B Culture and seed cells in appropriate microplate D Treat cells with a range of this compound concentrations B->D C->D F Incubate for a defined period D->F E Include vehicle control (DMSO) and untreated control E->F G Perform specific endpoint assay (e.g., viability, protein expression) F->G H Readout and data acquisition G->H I Data analysis (e.g., dose-response curve) H->I

Caption: General workflow for in vitro testing of this compound.

Signaling Pathways

Diagrams of relevant signaling pathways will be included here once the molecular target(s) of this compound have been identified.

References

Troubleshooting Enazadrem solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with Enazadrem in aqueous buffers. This compound, a potent lipoxygenase inhibitor, is characterized by its lipophilic nature, which often leads to difficulties in achieving desired concentrations for in vitro and in vivo experiments. This guide offers practical solutions and detailed protocols to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers commonly face issues such as precipitation, incomplete dissolution, and inconsistent concentrations when preparing this compound solutions. The following question-and-answer guide addresses these specific problems with recommended solutions and preventative measures.

Question 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

Answer:

Directly dissolving this compound in aqueous buffers is often challenging due to its high lipophilicity (XLogP3 of 4.7). The recommended method is to first prepare a concentrated stock solution in an organic solvent.

Recommended Protocol: Preparing an this compound Stock Solution

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable choices for creating a primary stock solution.

  • Weigh the this compound powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve in organic solvent: Add the appropriate volume of the chosen organic solvent to the this compound powder. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 299.4 g/mol ), dissolve 2.994 mg in 1 mL of DMSO.

  • Ensure complete dissolution: Gently vortex or sonicate the solution at room temperature until all the powder is completely dissolved. The solution should be clear and free of any visible particles.

  • Storage of stock solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability. Protect from light and moisture.

Question 2: After diluting my this compound stock solution into the aqueous buffer, I observe precipitation. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the lipophilic compound. Here are several strategies to mitigate this:

  • Optimize the final solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell cultures. However, it is crucial to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any solvent effects.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration stock into a smaller volume of the aqueous buffer and then perform a final dilution to the desired concentration.

  • Pre-warming the buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature sensitivity of your buffer components and this compound itself.

  • Sonication: After dilution, briefly sonicate the final solution in a water bath to aid in the dispersion of the compound.

Question 3: I need to prepare a larger volume of this compound solution for my experiment. How can I scale up the preparation without causing precipitation?

Answer:

When scaling up, it is important to maintain the same optimal conditions identified in smaller-scale preparations.

Experimental Workflow for Scaled-Up Preparation

G start Start: Determine Final Volume and Concentration stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) start->buffer add Add Stock Solution Dropwise to Vigorously Stirring Buffer stock->add warm Optional: Warm Buffer to 37°C buffer->warm warm->add mix Continue Stirring for 15-30 min add->mix check Visually Inspect for Precipitation mix->check end End: Ready for Use or Filtration check->end

Caption: Workflow for preparing larger volumes of this compound solution.

Question 4: How can I determine the actual concentration of my final this compound solution to ensure it is accurate?

Answer:

If you suspect significant precipitation or want to confirm the final concentration, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the amount of this compound that is truly in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for diluted this compound solutions?

A1: It is generally recommended to prepare fresh dilutions of this compound for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and use it within a few hours. Avoid repeated freeze-thaw cycles of stock solutions.

Q2: Are there any alternative solvents I can use if my cells are sensitive to DMSO?

A2: Ethanol can be an alternative, but it may be more volatile and could have different effects on your cells. If using ethanol, ensure the final concentration is kept to a minimum and appropriate vehicle controls are included. For some applications, formulation with excipients like cyclodextrins might be an option to improve aqueous solubility, though this requires more extensive formulation development.

Q3: Can I adjust the pH of my buffer to improve this compound solubility?

A3: this compound's structure contains a pyrimidinol group which may have a pKa that influences its solubility at different pH values. While adjusting the pH can be a valid strategy for some compounds, its effectiveness for this compound is not well-documented. Any pH adjustments must be compatible with your experimental system (e.g., cell viability, enzyme activity). It is recommended to first try the organic solvent stock solution method.

This compound's Mechanism of Action: Inhibition of the Lipoxygenase Pathway

This compound is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid. This pathway leads to the production of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound blocks the synthesis of these pro-inflammatory molecules.

Signaling Pathway of the Arachidonic Acid Metabolism

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid LOX Lipoxygenases (e.g., 5-LOX) AA->LOX COX Cyclooxygenases (COX-1, COX-2) AA->COX PLA2->AA Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins This compound This compound (Inhibitor) This compound->LOX

Caption: this compound inhibits the lipoxygenase (LOX) pathway of arachidonic acid metabolism.

Quantitative Data Summary

PropertyValueImplication for Aqueous Solubility
Molecular Weight 299.4 g/mol -
XLogP3 4.7High lipophilicity, predicts poor aqueous solubility.
Chemical Class Pyrimidine derivativeCompounds in this class often exhibit low water solubility.

Disclaimer: The information provided in this technical support guide is for research purposes only. The experimental protocols are suggestions and may require optimization for specific experimental conditions. Always perform necessary validation and control experiments.

Preventing Enazadrem degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Enazadrem Technical Support Center

Welcome to the technical resource center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to ensure the stability and proper handling of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small-molecule inhibitor of the JAX1 kinase.[1] By binding to the ATP-binding pocket of JAX1, this compound blocks its downstream signaling cascade, which is crucial for the proliferation and survival of certain cancer cell types. This inhibitory action induces apoptosis in malignant cells that are dependent on the JAX1 pathway.

Q2: What are the optimal storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[2] Under these conditions, the reconstituted solution is stable for up to three months.

Q3: My reconstituted this compound solution has a yellow tint. Is it still usable?

A3: A slight yellow tint in a freshly prepared, concentrated DMSO stock of this compound is normal. However, if the solution appears dark yellow or brown, or if you observe any precipitation, this may indicate degradation or solvent-related issues.[3] It is recommended to prepare a fresh stock and verify its purity.

Q4: Which solvents are recommended for reconstituting and diluting this compound?

A4: For initial stock solutions, anhydrous DMSO is the recommended solvent. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%). Due to its hydrophobic nature, this compound may precipitate in aqueous solutions at high concentrations.

Troubleshooting Guides

Issue: Inconsistent IC50 Values in Cell-Based Assays

Inconsistent results in potency assays are a common issue that can often be traced to compound degradation or experimental variability.[4] Follow this guide to troubleshoot potential causes.

Step 1: Verify Compound Integrity Degradation of this compound is a primary cause of reduced potency.[3][5]

  • Action: Prepare a fresh stock solution of this compound from the lyophilized powder.

  • Rationale: Repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to hydrolysis or oxidation of the compound.[3]

Step 2: Check Solvent Quality

  • Action: Use only high-purity, anhydrous DMSO for reconstitution.

  • Rationale: Water content in DMSO can facilitate the hydrolytic degradation of ester or amide groups within small molecules.[3]

Step 3: Control for Light Exposure

  • Action: Perform all steps involving this compound, especially in solution, under subdued lighting. Use amber-colored tubes for storage.

  • Rationale: this compound is susceptible to photolysis, where light exposure can cause structural changes that inactivate the molecule.[3]

Step 4: Standardize Cell Culture Conditions

  • Action: Ensure cell passage number, confluency, and media composition are consistent across experiments.

  • Rationale: Biological variables can significantly impact assay results. For instance, higher cell densities can sometimes reduce the apparent potency of a compound.

Step 5: Review Assay Protocol

  • Action: Confirm that incubation times and final DMSO concentrations are consistent.

  • Rationale: Variations in the experimental protocol are a frequent source of error.[2] Even minor differences in incubation time can alter the measured IC50 value.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

The following table summarizes the stability of a 10 µM this compound solution in phosphate-buffered saline (PBS) after a 24-hour incubation period. Compound integrity was assessed via HPLC analysis.

ConditionParameter% this compound Remaining (Mean ± SD)
Temperature 4°C98.2 ± 1.1%
25°C (Room Temp)91.5 ± 2.4%
37°C82.1 ± 3.7%
pH pH 5.085.4 ± 4.1%
pH 7.491.8 ± 2.2%
pH 8.576.3 ± 5.6%
Light Exposure Dark (foil-wrapped)99.1 ± 0.8%
Ambient Lab Light71.4 ± 6.2%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assessing this compound Purity

This protocol is designed to quantify the percentage of intact this compound and identify potential degradation products.

Materials:

  • This compound sample (in solution)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

  • Sample Preparation: Dilute the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 280 nm.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate for 5 minutes.

  • Data Analysis: Integrate the peak area corresponding to this compound (retention time determined with a fresh standard). Calculate purity by dividing the this compound peak area by the total peak area of all detected compounds.

Protocol 2: Western Blot for Analyzing JAX1 Pathway Inhibition

This protocol assesses the functional activity of this compound by measuring the phosphorylation of a key downstream target of JAX1, the STATP protein.

Materials:

  • Cancer cell line expressing JAX1 (e.g., HELA)

  • This compound

  • Complete cell culture medium

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STATP (p-STATP) and anti-total-STATP (t-STATP)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with anti-p-STATP primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-t-STATP antibody, following the immunoblotting steps above.

Visualizations

JAX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAX1 JAX1 Kinase Receptor->JAX1 Activation STATP STATP JAX1->STATP Phosphorylation pSTATP p-STATP (Active Dimer) STATP->pSTATP Gene Gene Transcription (Proliferation, Survival) pSTATP->Gene This compound This compound This compound->JAX1 Inhibition

Caption: The JAX1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Lyophilized This compound Powder reconstitute Reconstitute in Anhydrous DMSO (10 mM Stock) start->reconstitute aliquot Create Single-Use Aliquots (e.g., 10 µL) reconstitute->aliquot storage Store Aliquots at -80°C (Protected from Light) aliquot->storage dilute Dilute to Working Concentration in Assay Medium/Buffer storage->dilute use Use Immediately in Experiment dilute->use end End use->end

Caption: Recommended workflow for preparing this compound stock solutions.

Troubleshooting_Tree start Inconsistent IC50 Results Observed check_compound Prepare Fresh Stock from Lyophilized Powder start->check_compound Potential Degradation check_solvent Use High-Purity Anhydrous Solvent check_compound->check_solvent check_light Minimize Light Exposure During Handling check_solvent->check_light check_cells Standardize Cell Passage and Density check_light->check_cells re_run Re-run Assay with New Reagents check_cells->re_run

References

Overcoming poor cell permeability of Enazadrem

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor cell permeability of Enazadrem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule inhibitor of Lipoxygenase (LOX), an intracellular enzyme involved in inflammatory pathways.[1] By inhibiting LOX, this compound aims to reduce the production of pro-inflammatory mediators. Its intracellular site of action necessitates efficient permeation across the cell membrane to exert its therapeutic effect.

Q2: What are the known cell permeability characteristics of this compound?

Based on its physicochemical properties, this compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[2][3] However, its low solubility can be a limiting factor for its dissolution in the aqueous environment surrounding cells, thereby affecting its overall cell permeability in experimental settings.

Q3: Why am I observing low cellular uptake of this compound in my experiments?

Low cellular uptake of this compound can stem from several factors:

  • Poor Solubility: The compound may be precipitating out of your experimental buffer, reducing the concentration available for cellular uptake.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[4][5]

  • Non-specific Binding: The compound might be binding to plasticware or other components in your assay system, lowering the effective concentration.[4]

Q4: What general strategies can be employed to enhance the cell permeability of this compound?

Several formulation strategies can be explored to improve the cellular uptake of this compound:

  • Use of Solubilizing Agents: Incorporating cyclodextrins or other solubilizing excipients can enhance the aqueous solubility of this compound.[6]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[3][6]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can protect it from efflux and enhance its cellular uptake.[6]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more permeable prodrug that is converted to the active form inside the cell is a potential strategy.[7]

Troubleshooting Guides

Problem 1: Low apparent permeability (Papp) of this compound in Caco-2 Assays

Q: My Caco-2 permeability assay for this compound shows a low Papp value, suggesting poor absorption. What could be the issue and how can I troubleshoot it?

A: A low Papp value in a Caco-2 assay can be due to several reasons. Here’s a step-by-step troubleshooting guide:

  • Verify Monolayer Integrity: Ensure the Caco-2 cell monolayer is intact. This can be checked by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol.[5] Additionally, you can assess the permeability of a low-permeability marker, such as Lucifer Yellow.[8] An increase in the permeability of this marker in the presence of this compound could indicate cytotoxicity and compromised monolayer integrity.[9]

  • Assess Compound Recovery: Calculate the percentage recovery of this compound at the end of the assay. Low recovery (<80%) could indicate issues such as:

    • Poor Solubility: The compound is precipitating in the donor compartment. Consider reducing the concentration or adding a solubilizing agent like Bovine Serum Albumin (BSA) to the basolateral compartment.[4]

    • Non-specific Binding: this compound may be adsorbing to the plasticware. Using plates with low-binding surfaces can mitigate this.[4]

    • Cellular Metabolism: The compound might be metabolized by the Caco-2 cells. Analyze the samples for major metabolites.

  • Investigate Active Efflux: A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests that this compound is a substrate of active efflux transporters.[4] To confirm this, you can perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[5] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor would confirm the involvement of that transporter.

Problem 2: High variability in cellular uptake assay results for this compound

Q: I am seeing significant well-to-well and day-to-day variability in my this compound cellular uptake experiments. What are the potential sources of this variability and how can I minimize them?

A: High variability in cell-based assays is a common challenge.[10] Consider the following factors:

  • Cell Seeding and Confluency: Ensure consistent cell seeding density and that cells have reached a similar level of confluency at the time of the experiment. Over-confluent or under-confluent cells can exhibit different uptake characteristics.

  • Compound Preparation: Prepare fresh stock solutions of this compound for each experiment. If the compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and is not affecting cell health.

  • Incubation Time and Temperature: Standardize the incubation time and maintain a constant temperature, as these factors can significantly influence cellular processes, including drug uptake.

  • Washing Steps: Inconsistent washing to remove extracellular compound can lead to variability. Implement a standardized and thorough washing protocol.

  • Detection Method: If using a fluorescent analog of this compound, ensure the stability of the fluorescent signal and that the fluorescence is not quenched by components of the assay buffer.

Data Presentation

Table 1: Apparent Permeability (Papp) of Control Compounds in Caco-2 Assay

CompoundTransport DirectionPapp (x 10⁻⁶ cm/s)Known Permeability
AtenololA -> B0.5 ± 0.1Low[4]
AntipyrineA -> B25.0 ± 2.5High[4]
TalinololA -> B1.0 ± 0.2Low (P-gp substrate)[4]
TalinololB -> A10.0 ± 1.5High (P-gp substrate)[4]
Estrone-3-sulfateA -> B0.8 ± 0.1Low (BCRP substrate)[4]
Estrone-3-sulfateB -> A9.5 ± 1.2High (BCRP substrate)[4]

Table 2: Effect of Formulation Strategies on this compound Permeability (Hypothetical Data)

FormulationThis compound Concentration (µM)Papp (A->B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Standard Buffer101.2 ± 0.35.5
+ 5% HP-β-Cyclodextrin103.5 ± 0.54.8
Lipid-based (SEDDS)106.8 ± 0.93.2
+ Verapamil (50 µM)104.5 ± 0.61.5

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from standard methodologies for assessing intestinal drug absorption.[4][9]

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable inserts (e.g., Transwell™) for 21-25 days to allow for differentiation and formation of a polarized monolayer.[5][11]
  • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).[5]

2. Assay Procedure:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the test compound (this compound) solution in HBSS to the apical (A) or basolateral (B) compartment (donor).
  • Add fresh HBSS to the corresponding receiver compartment.
  • Incubate the plate at 37°C with gentle shaking.
  • At specified time points (e.g., 2 hours), collect samples from the receiver compartment.[4]
  • Analyze the concentration of this compound in the samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.[4]
  • Calculate the efflux ratio: Papp(B-A) / Papp(A-B) .[4]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a measure of passive permeability.[8][12]

1. Membrane Preparation:

  • Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[13]

2. Assay Procedure:

  • Add the this compound solution to the wells of the filter plate (donor).
  • Place the filter plate into a 96-well acceptor plate containing buffer.
  • Incubate for a defined period (e.g., 5 hours) at room temperature.[8]
  • Measure the concentration of this compound in both the donor and acceptor wells.

3. Data Analysis:

  • Calculate the effective permeability (Pe) based on the change in concentration over time.

Protocol 3: Cellular Uptake Assay with a Fluorescent Analog

This protocol describes a method to visualize and quantify the cellular uptake of this compound using a fluorescently labeled version of the molecule.[14][15]

1. Cell Preparation:

  • Seed cells (e.g., HeLa or a relevant cell line for the therapeutic area) in a multi-well imaging plate and allow them to adhere overnight.

2. Assay Procedure:

  • Treat the cells with the fluorescently labeled this compound analog at various concentrations and for different time points.
  • Wash the cells thoroughly with PBS to remove any unbound compound.
  • Fix the cells (optional, depending on the imaging requirements).
  • Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) for reference.

3. Data Acquisition and Analysis:

  • Image the cells using a high-content imaging system or a fluorescence microscope.
  • Quantify the intracellular fluorescence intensity per cell. This can be normalized to the total cell area or cell number.
  • Alternatively, for a higher throughput quantitative measurement, lyse the cells and measure the fluorescence in the lysate using a plate reader.[16]

Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor LOX Lipoxygenase (LOX) Receptor->LOX Activates This compound This compound This compound->LOX Inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators LOX->Pro-inflammatory Mediators Produces Gene Expression Gene Expression Pro-inflammatory Mediators->Gene Expression Induces

Caption: Fictional signaling pathway for this compound's mechanism of action.

Permeability Assessment Workflow start Start: New Compound (this compound) in_silico In Silico Prediction (e.g., LogP, MW) start->in_silico decision1 Predicted Permeable? in_silico->decision1 pampa PAMPA Assay (Passive Permeability) decision2 High Passive Permeability? pampa->decision2 caco2 Caco-2 Assay (Active & Passive) decision3 High Apparent Permeability? caco2->decision3 decision1->pampa Yes formulation Formulation Strategies decision1->formulation No decision2->caco2 Yes decision2->formulation No efflux Investigate Efflux (Caco-2 with inhibitors) decision3->efflux No proceed Proceed to further studies decision3->proceed Yes efflux->formulation formulation->pampa stop_poor Stop: Poor Permeability

Caption: Experimental workflow for assessing this compound's permeability.

Troubleshooting Low Permeability start Low Papp in Caco-2 Assay check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) start->check_integrity check_recovery Check Compound Recovery (>80%) check_integrity->check_recovery Integrity OK integrity_fail Action: Re-culture cells, check for cytotoxicity check_integrity->integrity_fail Integrity Failed check_efflux Calculate Efflux Ratio (>2?) check_recovery->check_efflux Recovery OK recovery_fail Action: Check solubility, non-specific binding check_recovery->recovery_fail Recovery Low efflux_positive Action: Run assay with efflux inhibitors check_efflux->efflux_positive Yes conclusion Conclusion: Intrinsic Low Permeability check_efflux->conclusion No

Caption: Logical workflow for troubleshooting low Caco-2 permeability.

References

Technical Support Center: Enazadrem Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available information regarding the stability of Enazadrem in various solvents, its degradation pathways, and specific analytical methods is limited. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical stability testing and may not be specific to this compound. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of a compound like this compound in solution can be influenced by several factors, including:

  • Solvent Type: The polarity, pH, and chemical nature of the solvent can significantly impact stability.

  • Temperature: Higher temperatures typically accelerate degradation reactions.[1][2][3]

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light.[2][3]

  • Oxygen: Oxidative degradation can be a factor, particularly for susceptible functional groups.

  • Concentration: The concentration of this compound in solution can sometimes influence its stability.

Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

A2: Unexpected peaks in a chromatogram often indicate the presence of degradation products or impurities. Potential causes include:

  • Degradation of this compound: The compound may be degrading under the storage conditions.

  • Solvent Impurities: Impurities in the solvent or degradation of the solvent itself can lead to extra peaks.

  • Contamination: Contamination from glassware, equipment, or handling can introduce interfering substances.

  • Interaction with Excipients: If working with a formulation, this compound may be interacting with excipients.[4]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately assessing the stability of a drug substance. The development process generally involves:

  • Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4]

  • Method Development: Developing a chromatographic method (e.g., HPLC, UPLC) that can separate the parent drug from all process-related impurities and degradation products.

  • Method Validation: Validating the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound in Solution
Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the solvent and concentration are appropriate for this compound's solubility. Use sonication or gentle heating if necessary, ensuring these conditions do not cause degradation.
Adsorption to Surfaces Use silanized glassware or low-adsorption vials and pipette tips.
Degradation Analyze the sample immediately after preparation. If degradation is suspected, prepare and analyze a fresh sample, and compare the results. Consider performing the experiment at a lower temperature.
Incorrect Standard Preparation Verify the concentration and purity of the analytical standard. Prepare a fresh standard solution.
Issue 2: Inconsistent Stability Results
Possible Cause Troubleshooting Step
Variable Storage Conditions Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity.[1][5]
Inconsistent Sample Preparation Standardize the sample preparation procedure, including solvent volume, mixing time, and filtration steps.
Analytical Method Variability Verify the robustness of the analytical method. Check for issues with the instrument, column performance, or mobile phase preparation.
Container Closure Issues Ensure that the container closure system is appropriate and provides a consistent seal to prevent solvent evaporation or exposure to the atmosphere.[5]

Experimental Protocols

Note: As no specific protocols for this compound are available, the following are generalized examples.

General Protocol for Solution Stability Study
  • Solvent Selection: Choose a range of solvents relevant to the intended use (e.g., water, buffers at different pH values, organic solvents).

  • Sample Preparation: Prepare stock solutions of this compound in each solvent at a known concentration.

  • Storage Conditions: Aliquot the solutions into appropriate vials and store them under various conditions (e.g., refrigerated, room temperature, accelerated conditions like 40°C/75% RH).[1] Protect samples from light if photostability is being assessed.

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours for short-term studies; 1, 3, 6, 12 months for long-term studies).[5]

  • Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Solvent_Selection Select Solvents Sample_Preparation Prepare this compound Solutions Solvent_Selection->Sample_Preparation Storage_Conditions Store at Defined Conditions (Temp, Humidity, Light) Sample_Preparation->Storage_Conditions Time_Points Sample at Time Points Storage_Conditions->Time_Points Analytical_Method Analyze via Stability-Indicating Method Time_Points->Analytical_Method Data_Evaluation Evaluate Purity and Degradants Analytical_Method->Data_Evaluation

Caption: Workflow for a typical solution stability study.

Logical_Troubleshooting_Flow Start Inconsistent Stability Results Check_Storage Verify Storage Conditions (Temp, Humidity) Start->Check_Storage Check_Prep Review Sample Preparation Protocol Check_Storage->Check_Prep Consistent Calibrate_Chamber Calibrate/Validate Chamber Check_Storage->Calibrate_Chamber Inconsistent Check_Method Assess Analytical Method Robustness Check_Prep->Check_Method Consistent Standardize_Protocol Standardize SOP Check_Prep->Standardize_Protocol Inconsistent Validate_Method Re-validate/Optimize Method Check_Method->Validate_Method Not Robust End Consistent Results Check_Method->End Robust Calibrate_Chamber->Check_Prep Standardize_Protocol->Check_Method Validate_Method->End

Caption: Troubleshooting inconsistent stability results.

References

Mitigating batch-to-batch variability of Enazadrem

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enazadrem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help mitigate potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LO, this compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects. It was initially developed by Pfizer for the potential treatment of immune system diseases and skin and musculoskeletal diseases.[2]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in in vitro and in vivo studies to investigate the role of the 5-lipoxygenase pathway in various biological and pathological processes. Common applications include:

  • Studying inflammatory responses in cell-based assays.

  • Investigating the role of leukotrienes in animal models of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.

  • Serving as a pharmacological tool to dissect the arachidonic acid cascade.

Q3: How can I confirm the identity and purity of a new batch of this compound?

It is crucial to perform analytical characterization of each new batch of this compound to ensure its identity, purity, and concentration before use in experiments. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Refer to the "Experimental Protocols" section for detailed methodologies.

Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability can manifest as differences in potency, solubility, or the presence of impurities. Potential causes include:

  • Purity: The percentage of the active compound may differ between batches.

  • Impurities: The presence of different types or levels of impurities can affect biological activity.

  • Solubility: Variations in the physical form (e.g., crystalline vs. amorphous) can impact solubility and bioavailability.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

Our troubleshooting guide below provides a systematic approach to identify and address these issues.

Troubleshooting Guide: Mitigating Batch-to-Batch Variability

This guide provides a step-by-step approach to troubleshoot and minimize the impact of batch-to-batch variability of this compound in your experiments.

Step 1: Initial Assessment and Quarantine of a New Batch

Upon receiving a new lot of this compound, do not immediately use it in critical experiments. Instead, perform the following initial checks:

  • Visual Inspection: Examine the physical appearance of the compound. Note any differences in color or texture compared to previous batches.

  • Documentation Review: Carefully review the Certificate of Analysis (CoA) provided by the supplier. Compare the purity, impurity profile, and other specifications with those of previous batches.

  • Solubility Test: Perform a preliminary solubility test in your intended experimental solvent to ensure it dissolves as expected.

Step 2: Analytical Characterization of the New Batch

To quantitatively assess the quality of the new batch, perform the following analytical tests and compare the results with a previously qualified "gold standard" batch if available.

ParameterAnalytical MethodAcceptance Criteria
Purity HPLC-UV≥ 98% (or as specified by the supplier)
Identity LC-MS, ¹H NMRMass spectrum and NMR spectrum consistent with structure
Impurity Profile HPLC-UV, LC-MSNo new major impurities; consistent impurity profile
Concentration qNMR or HPLC-UVAccurate determination of stock solution concentration
Step 3: Functional Quality Control

Before large-scale experimental use, it is essential to functionally test the new batch in a well-established, quantitative in vitro assay.

  • Select a Robust Assay: Choose a reliable assay that reflects the mechanism of action of this compound, such as a 5-LO enzyme inhibition assay or a cellular assay measuring leukotriene production.

  • Determine the IC50: Generate a full dose-response curve for the new batch and calculate the IC50 value.

  • Compare with Reference Batch: Compare the IC50 value of the new batch to that of a previously validated reference batch. The values should be within a 2-3 fold difference.

ParameterAssayAcceptance Criteria
Potency 5-LO Enzyme Inhibition AssayIC50 within 2-3 fold of the reference batch
Cellular Leukotriene Production AssayIC50 within 2-3 fold of the reference batch
Step 4: Troubleshooting Workflow

If you encounter significant variability, use the following workflow to pinpoint the issue.

TroubleshootingWorkflow Start Inconsistent Results Observed Check_Storage Verify Proper Storage and Handling (Correct temperature, light protection, etc.) Start->Check_Storage Compare_CoA Compare CoA of Different Batches Check_Storage->Compare_CoA Analytical_QC Perform Analytical QC on Current Batch (HPLC, MS, NMR) Functional_QC Perform Functional QC (IC50 determination) Analytical_QC->Functional_QC Compare_CoA->Analytical_QC Decision Decision Point Functional_QC->Decision Supplier_Contact Contact Supplier with Data Discard_Batch Discard or Return Batch Supplier_Contact->Discard_Batch Decision->Supplier_Contact If results are inconsistent Use_Batch Proceed with Experiments Decision->Use_Batch If results are consistent

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dilute the this compound stock solution to approximately 10 µg/mL in the mobile phase.

  • Expected Mass: The expected monoisotopic mass for this compound (C₁₈H₂₅N₃O) is approximately 299.20 Da. The protonated molecule [M+H]⁺ should be observed at m/z 300.2.

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

This protocol describes the acquisition of a proton NMR spectrum to confirm the chemical structure of this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

  • Concentration: 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum if available. The chemical shifts, splitting patterns, and integrations should be consistent with the known structure of this compound.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

ArachidonicAcidPathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX 5-Lipoxygenase (5-LO) AA->LOX Prostaglandins Prostaglandins (e.g., PGE2, PGD2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LOX->Leukotrienes Inflammation_PG Inflammation Prostaglandins->Inflammation_PG Inflammation_LT Inflammation Leukotrienes->Inflammation_LT This compound This compound This compound->LOX

Caption: this compound inhibits 5-Lipoxygenase in the arachidonic acid pathway.

References

Addressing Enazadrem precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Enazadrem.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For most in vitro experiments, this compound should be reconstituted in high-purity dimethyl sulfoxide (DMSO).[1][2] Ensure you are using a fresh stock of anhydrous DMSO to prevent moisture contamination, which can impact the compound's stability and solubility.[1] After reconstitution, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3]

Q2: I observed precipitation after diluting my this compound DMSO stock into my aqueous cell culture medium. Is this expected?

This is a common observation for many lipophilic small molecules like this compound.[2] The solubility of this compound is significantly higher in organic solvents like DMSO than in aqueous solutions such as cell culture media.[4] When the DMSO stock is diluted into the medium, the drastic change in the solvent environment can cause the compound to fall out of solution and form a precipitate.[1][5]

Q3: What is the maximum final concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and some up to 0.5%, without significant cytotoxicity.[1][3] However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]

Q4: How can I prevent this compound from precipitating when I add it to my cell culture media?

To avoid precipitation, it is recommended to perform serial dilutions of your concentrated this compound stock solution in DMSO first to get closer to your final working concentration.[1][6] Then, add this intermediate dilution to your cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution. It is also best to add the this compound stock solution to your media drop-wise while gently swirling the culture vessel.[7]

Q5: Can I do anything if I already see a precipitate in my culture medium after adding this compound?

If a precipitate has already formed, you can try gently warming the medium to 37°C, as this may help to redissolve the compound.[7] Mild sonication of the diluted solution before adding it to the cells can also be effective.[2] However, if the precipitation is significant, it is best to discard the medium and prepare a fresh dilution, as the actual concentration of soluble this compound will be unknown.

Troubleshooting Guide

Issue: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Potential Causes and Solutions

Potential CauseRecommended Solution
High Final DMSO Concentration Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%.[1][3]
Improper Dilution Technique Avoid adding a highly concentrated DMSO stock of this compound directly into the aqueous medium.[1] Instead, perform serial dilutions in DMSO before the final dilution into the culture medium.[6]
Suboptimal Media Conditions Ensure your cell culture medium is at the appropriate pH and temperature before adding this compound. Temperature shifts can cause components to precipitate out of solution.[8]
High Compound Concentration If you are working with high concentrations of this compound, you may be exceeding its solubility limit in the aqueous medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.
Media Components The presence of certain salts, especially calcium, can sometimes contribute to precipitation.[8] If you are preparing your own medium, ensure that components like CaCl2 are fully dissolved separately before being added to the final mixture.[8]

Experimental Protocols

Protocol 1: Recommended Dilution Procedure to Minimize Precipitation
  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stocks (e.g., 1 mM, 100 µM).

  • Warm your cell culture medium to 37°C in a water bath.

  • To achieve a final concentration of 1 µM this compound in a total volume of 10 mL of media (with a final DMSO concentration of 0.1%), add 10 µL of the 1 mM intermediate stock to the 10 mL of pre-warmed media.

  • Add the 10 µL of the intermediate stock drop-wise to the surface of the medium while gently swirling the flask or plate.

  • Visually inspect the medium under a microscope to ensure no precipitation has occurred before adding it to your cells.[2]

Protocol 2: Solubility Assessment in Cell Culture Media
  • Prepare a series of dilutions of this compound in your specific cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) using the recommended dilution procedure from Protocol 1.

  • Incubate the media with this compound at 37°C in a CO2 incubator for 1 hour.

  • After incubation, transfer a small aliquot from each concentration to a clear microplate.

  • Measure the absorbance of each sample at 600 nm using a plate reader. An increase in absorbance is indicative of precipitation.

  • Additionally, visually inspect each sample under a microscope for the presence of crystals or amorphous precipitate.

Visualizations

This compound's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Enazadrem_MOA Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotrienes Leukotrienes (e.g., LTB4) 5-HPETE->Leukotrienes Inflammation Inflammatory Response Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibits

Caption: this compound inhibits the 5-Lipoxygenase (5-LOX) enzyme.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_DMSO Verify Final DMSO Concentration (<0.5%) Start->Check_DMSO Check_Dilution Review Dilution Protocol (Use Serial Dilutions in DMSO) Check_DMSO->Check_Dilution Check_Media Check Media Temperature and pH Check_Dilution->Check_Media Solubility_Test Perform Solubility Assessment (Protocol 2) Check_Media->Solubility_Test Concentration_High Is Working Concentration Too High? Solubility_Test->Concentration_High Lower_Concentration Lower Working Concentration Concentration_High->Lower_Concentration Yes Contact_Support Contact Technical Support Concentration_High->Contact_Support No Resolved Issue Resolved Lower_Concentration->Resolved

References

Navigating Potential Laboratory Assay Interference with Novel Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with novel compounds like enazadrem, understanding the potential for interference with common laboratory assays is critical for generating accurate and reliable data. While specific data on this compound's interference is not currently available in the public domain, this guide provides a framework for identifying and troubleshooting potential assay interferences based on established principles of drug-laboratory test interactions.

Frequently Asked Questions (FAQs)

Q1: Why should I be concerned about a new drug candidate like this compound interfering with my laboratory assays?

Q2: What are the common mechanisms of drug interference in laboratory assays?

A: Drug interference can be broadly categorized into two main types:

  • Analytical (in vitro) Interference: This occurs when the drug or its metabolites directly affect the analytical process of the assay.[3] Examples include:

    • Cross-reactivity with antibodies used in immunoassays.[4]

    • Interference with enzymatic reactions.

    • Affecting the separation or detection steps in chromatographic assays.

  • Physiological (in vivo) Interference: This is an indirect effect where the drug alters the concentration of the analyte being measured in the body.[3][6] For example, a drug might induce or inhibit enzymes involved in the production or clearance of an endogenous substance.

Q3: Which types of assays are most susceptible to interference?

A: Immunoassays are particularly vulnerable to interference from various substances, including drugs and their metabolites.[4][5][7][8] This is due to the potential for cross-reactivity with the antibodies that are central to these assays.[4] Assays that rely on enzymatic reactions or spectrophotometric measurements can also be affected.[2]

Troubleshooting Guide for Unexpected Laboratory Results

If you encounter unexpected or inconsistent results in your experiments with a new compound, it is crucial to consider the possibility of assay interference.

Initial Steps:

  • Review the Literature: Although specific data for a new compound might be scarce, review literature on compounds with similar chemical structures or mechanisms of action for any reported assay interferences.

  • Consult Assay Manufacturer: Contact the technical support for the assay kit you are using. They may have information on substances known to interfere with their assay.

  • Dilution Studies: Perform serial dilutions of your sample. If an interfering substance is present, the analyte concentration may not decrease linearly with dilution.[9]

Experimental Protocols to Investigate Interference:

  • Spike and Recovery:

    • Add a known concentration of the analyte (the substance you are measuring) to a sample matrix containing the investigational drug (e.g., this compound).

    • Also, add the same amount of analyte to a control matrix without the drug.

    • Measure the analyte concentration in both samples.

    • Calculate the percent recovery of the analyte in the presence of the drug. A significant deviation from 100% suggests interference.

  • Interference Testing with an Alternate Assay:

    • If possible, measure the analyte concentration using a different assay method that has a different principle of measurement (e.g., mass spectrometry instead of an immunoassay).

    • Concordant results from different methods increase confidence in the data, while discordant results suggest interference in one of the assays.[9]

Potential Impact on Common Laboratory Assays

While specific data for this compound is unavailable, the following table summarizes common interferences observed with other drugs in frequently used laboratory assays. This information can serve as a general guide for areas of potential concern.

Assay CategoryPotential Interferents (Examples)Potential Effect
Immunoassays Biotin, Heterophile antibodies, Human anti-animal antibodies (HAMA)Falsely elevated or decreased results[4][5][7]
Liver Function Tests Various drugsCan cause actual changes in liver enzyme levels (e.g., ALT, AST) or interfere with the assay itself[10][11][12]
Clinical Chemistry Numerous drugsCan interfere with colorimetric or enzymatic reactions used to measure analytes like glucose, creatinine, and electrolytes[6]

Visualizing Experimental Workflows and Concepts

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sample Sample Collection (e.g., blood, urine) Assay Laboratory Assay (e.g., Immunoassay) Sample->Assay Drug Patient receives investigational drug Drug->Sample Result Initial Result Assay->Result Interference Potential Interference Assay->Interference Interpretation Data Interpretation Result->Interpretation Decision Clinical/Research Decision Interpretation->Decision troubleshooting_workflow Start Unexpected Lab Result Check Review Assay Protocol & Literature for Known Interferences Start->Check Dilution Perform Serial Dilutions Check->Dilution Linear Results Linear? Dilution->Linear Spike Perform Spike and Recovery Experiment Linear->Spike Yes Interference Interference Likely Linear->Interference No Recovery Recovery Acceptable? Spike->Recovery Alternate Analyze with Alternate Method Recovery->Alternate Yes Recovery->Interference No Concordant Results Concordant? Alternate->Concordant Concordant->Interference No NoInterference Interference Unlikely Concordant->NoInterference Yes drug_metabolism_pathway Drug Parent Drug (e.g., this compound) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Mediated by CYP Enzymes Drug->PhaseI Excretion Excretion (Urine, Feces) Drug->Excretion Metabolite1 Phase I Metabolite (May be active, inactive, or reactive) PhaseI->Metabolite1 PhaseII Phase II Metabolism (Conjugation) (e.g., Glucuronidation, Sulfation) Metabolite1->PhaseII Metabolite2 Phase II Metabolite (More water-soluble) PhaseII->Metabolite2 Metabolite2->Excretion

References

Technical Support Center: Improving the Bioavailability of Enzalutamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound named "Enazadrem" is not publicly available. Based on the query's context, this technical support guide will focus on Enzalutamide , a compound with known bioavailability challenges, as a representative case study. The principles and troubleshooting guides provided are broadly applicable to poorly soluble compounds in preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of Enzalutamide in our rat model. What are the potential causes?

A1: Low and variable oral bioavailability of Enzalutamide is a common challenge. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: Enzalutamide is a poorly water-soluble drug, which is a primary reason for low bioavailability.[1][2] The dissolution of the drug in the gastrointestinal (GI) fluids is often the rate-limiting step for absorption.

  • First-Pass Metabolism: Enzalutamide is primarily eliminated by hepatic metabolism.[3] Significant metabolism in the liver before the drug reaches systemic circulation can reduce its bioavailability.

  • Efflux Transporters: Efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.

  • Physicochemical Properties of the Formulation: The physical form of the active pharmaceutical ingredient (API) and the excipients used in the formulation can significantly impact its dissolution and absorption.[2]

Q2: Which animal models are most appropriate for studying the oral bioavailability of Enzalutamide?

A2: Rats and dogs are commonly used animal models for bioavailability and pharmacokinetic studies.[4][5]

  • Rats: Sprague-Dawley rats are frequently used. They are a good model for initial screening of formulations due to their size and ease of handling.[4][6] However, there can be differences in GI physiology and metabolism compared to humans.[4][5]

  • Dogs: Beagle dogs are often used as a second species. Their GI physiology, including pH and transit time, is generally considered to be more predictive of human oral absorption for many compounds.[4][5]

Q3: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of Enzalutamide in animal models?

A3: The key pharmacokinetic parameters to determine include:

  • Cmax (Maximum plasma concentration): The peak plasma concentration of the drug.

  • Tmax (Time to reach Cmax): The time at which Cmax is observed.

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.

  • Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous (IV) administration.

Troubleshooting Guides

Issue 1: Low Cmax and AUC after Oral Administration
Potential Cause Troubleshooting Steps
Poor drug dissolution 1. Reduce particle size: Micronization or nanomilling can increase the surface area for dissolution.[7][8] 2. Formulate as a solid dispersion: Dispersing the drug in a polymer matrix can enhance solubility.[2][7] 3. Use a lipid-based formulation: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption.[1][9]
High first-pass metabolism 1. Co-administer with a metabolic inhibitor (for research purposes): This can help determine the extent of first-pass metabolism. 2. Consider alternative routes of administration (for research purposes): Compare oral with intraperitoneal or subcutaneous administration to bypass the portal circulation.
Ineffective formulation 1. Screen different excipients: Evaluate various solubilizers, surfactants, and co-solvents. 2. Optimize the drug-to-carrier ratio: This is crucial for solid dispersions and lipid-based systems.
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
Potential Cause Troubleshooting Steps
Inconsistent dosing 1. Ensure accurate dose preparation and administration: Use precise weighing and calibrated dosing vehicles. 2. Standardize the dosing procedure: Ensure consistent gavage technique and volume.
Physiological differences 1. Control for food effects: Administer the drug in a fasted or fed state consistently across all animals.[10] 2. Use animals of similar age and weight: This can reduce physiological variability.
Formulation instability 1. Assess the physical and chemical stability of the formulation: Ensure the drug does not precipitate or degrade in the dosing vehicle.[1]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Enzalutamide in Animal Models (Single Oral Dose)

Species Dose (mg/kg) Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
Rat (Sprague-Dawley)10Labrasol solution~1,5006-8Not Reported[6]
Dog (Beagle)1Labrasol solution~2006-8Not Reported[6]
RatNot SpecifiedSNEDDS~1.8 times higher than commercial productNot Specified~1.9 times higher than commercial product[1]

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Enzalutamide

Objective: To prepare a SNEDDS formulation to improve the oral absorption of Enzalutamide.

Materials:

  • Enzalutamide

  • Oil phase (e.g., Labrafac PG)

  • Surfactant (e.g., Solutol HS15)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Studies: Determine the solubility of Enzalutamide in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-nanoemulsification region for different combinations of the selected oil, surfactant, and co-surfactant.

  • Formulation Preparation: a. Weigh the required amounts of Enzalutamide, oil, surfactant, and co-surfactant. b. Add Enzalutamide to the oil phase and mix until dissolved. A water bath can be used to gently heat the mixture to aid dissolution. c. Add the surfactant and co-surfactant to the oil-drug mixture. d. Vortex the mixture until a clear and homogenous solution is formed. This is the SNEDDS pre-concentrate.

  • Characterization: a. Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS pre-concentrate with water and measure the droplet size and PDI using a dynamic light scattering instrument. b. In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to assess the drug release profile compared to the unformulated drug.[1]

Visualizations

G cluster_challenges Challenges to Oral Bioavailability cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility ParticleSize Particle Size Reduction PoorSolubility->ParticleSize SolidDispersion Solid Dispersions PoorSolubility->SolidDispersion LipidFormulation Lipid-Based Formulations PoorSolubility->LipidFormulation FirstPassMetabolism First-Pass Metabolism FirstPassMetabolism->LipidFormulation [Bypass portal circulation] Efflux Efflux Transporters Efflux->LipidFormulation [Inhibit transporters] ImprovedBioavailability Improved Bioavailability ParticleSize->ImprovedBioavailability SolidDispersion->ImprovedBioavailability LipidFormulation->ImprovedBioavailability

Caption: Strategies to overcome key challenges in oral bioavailability.

G cluster_workflow Bioavailability Assessment Workflow Formulation Formulation Development (e.g., SNEDDS) InVitro In Vitro Characterization - Droplet Size - Dissolution Formulation->InVitro Screening AnimalStudy In Vivo Animal Study (Rat or Dog) InVitro->AnimalStudy Lead Formulation PK_Analysis Pharmacokinetic Analysis - Cmax, Tmax, AUC AnimalStudy->PK_Analysis Plasma Samples Data_Interpretation Data Interpretation & Formulation Optimization PK_Analysis->Data_Interpretation Data_Interpretation->Formulation Iterate

Caption: Experimental workflow for developing and evaluating bioavailability-enhancing formulations.

References

Troubleshooting inconsistent Enazadrem efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

rem

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Enazadrem in in vivo experiments. Inconsistent efficacy can arise from a variety of factors, from experimental design to the inherent biological complexity of animal models. This guide is designed to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in tumor growth inhibition with this compound in our mouse xenograft model. What are the potential causes?

A1: Inconsistent anti-tumor efficacy in vivo is a common challenge. Several factors could be contributing to this variability:

  • Drug Formulation and Administration:

    • Solubility: this compound, as a small molecule, may have limited aqueous solubility. Ensure the formulation is homogenous and stable, and that the vehicle used is appropriate and consistent across all animals. Precipitation of the compound upon injection can lead to variable dosing.

    • Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. Ensure the administration technique is consistent and accurate for all animals. For oral dosing, factors like stomach content can affect absorption.

  • Pharmacokinetics (PK) and Metabolism:

    • Animal-to-Animal Variability: Individual animals can metabolize drugs at different rates due to genetic differences, age, sex, or health status.[1] Consider conducting a pilot PK study to understand the drug's half-life and exposure in your specific animal model.

    • Metabolic Enzymes: Pyrimidine-based compounds can be substrates for various metabolic enzymes, such as cytochrome P450s.[2] The expression and activity of these enzymes can vary between animals.

  • Animal Model and Tumor Biology:

    • Tumor Heterogeneity: The cellular composition of tumors can be diverse. Subpopulations of cancer cells may have varying sensitivity to this compound.

    • Disease Model: The specific cancer cell line and the site of implantation can influence drug delivery and efficacy.

Q2: How can we confirm that this compound is reaching the target tissue and engaging with its molecular target, lipoxygenase?

A2: Target engagement studies are crucial to confirm that the drug is active at the site of action. Here are some recommended approaches:

  • Tissue Biodistribution Studies: Measure the concentration of this compound in the tumor tissue and plasma at various time points after administration. This will help determine if the drug is accumulating in the tumor at sufficient concentrations.

  • Pharmacodynamic (PD) Biomarker Analysis: Since this compound is a lipoxygenase inhibitor, you can measure the levels of downstream products of this enzyme, such as leukotrienes, in the tumor tissue or plasma. A significant reduction in these biomarkers would indicate target engagement.

Q3: What are the key experimental design considerations to minimize variability in our in vivo studies with this compound?

A3: A robust experimental design is fundamental for obtaining reproducible results. Consider the following:

  • Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

  • Randomization and Blinding: Randomize animals into treatment groups and blind the researchers who are administering the drug, measuring tumors, and analyzing the data to prevent bias.

  • Control Groups: Include appropriate control groups, such as a vehicle-only control and a positive control (a compound with known efficacy in your model), to validate your experimental setup.

  • Animal Health Monitoring: Closely monitor the health of the animals throughout the study, as underlying health issues can impact drug metabolism and response.

Troubleshooting Inconsistent Efficacy

Below is a table summarizing potential issues and recommended actions to troubleshoot inconsistent in vivo efficacy of this compound.

Potential Issue Possible Cause Recommended Action
High Variability in Tumor Response Inconsistent drug exposurePerform a pilot pharmacokinetic (PK) study to assess drug levels in plasma and tumor tissue. Optimize the drug formulation and administration route.
Animal-to-animal metabolic differencesIncrease the number of animals per group. Ensure animals are of similar age, sex, and health status.
Tumor heterogeneityCharacterize the cellular and molecular heterogeneity of your tumor model.
Lack of Efficacy Insufficient drug concentration at the tumor siteConduct a biodistribution study to measure this compound levels in the tumor. Consider increasing the dose or changing the administration route.
Poor target engagementPerform a pharmacodynamic (PD) study to measure the inhibition of lipoxygenase activity in the tumor.
Drug resistanceInvestigate potential mechanisms of resistance in your cancer model, such as upregulation of alternative signaling pathways.
Unexpected Toxicity Off-target effectsProfile the selectivity of this compound against other related enzymes.
Formulation issuesAssess the safety of the vehicle used for drug delivery.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in an appropriate medium (e.g., Matrigel).

    • Subcutaneously implant the cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation and administer it to the treatment group according to the planned dose and schedule. The control group should receive the vehicle only.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Protocol 2: Pharmacokinetic (PK) Analysis
  • Drug Administration:

    • Administer a single dose of this compound to a cohort of mice.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • At each time point, euthanize a subset of animals and collect tumor tissue.

  • Sample Processing and Analysis:

    • Process the blood to separate plasma.

    • Homogenize the tumor tissue.

    • Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in the plasma and tumor homogenates.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

Signaling Pathway of Lipoxygenase Inhibition

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (Target) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes This compound This compound This compound->Lipoxygenase Inflammation Inflammation & Cell Proliferation Leukotrienes->Inflammation

Caption: this compound inhibits the lipoxygenase enzyme, blocking the production of leukotrienes.

Troubleshooting Workflow for Inconsistent Efficacy

Troubleshooting_Workflow Start Inconsistent In Vivo Efficacy Observed Check_Formulation Verify Drug Formulation & Administration Technique Start->Check_Formulation Conduct_PK Conduct Pilot PK Study Check_Formulation->Conduct_PK If formulation is consistent Assess_Target_Engagement Assess Target Engagement (PD) Conduct_PK->Assess_Target_Engagement If PK is acceptable Evaluate_Model Re-evaluate Animal Model & Tumor Biology Assess_Target_Engagement->Evaluate_Model If target is engaged Optimize_Protocol Optimize Experimental Protocol Evaluate_Model->Optimize_Protocol

Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy of this compound.

References

Technical Support Center: Managing Enazadrem-Induced Cell Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate cell stress potentially induced by Enazadrem. As direct studies on this compound-induced cell stress are limited, this guide focuses on common mechanisms of cell stress elicited by similar chemical structures (pyrimidine derivatives) and other xenobiotics, namely oxidative stress and endoplasmic reticulum (ER) stress.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is a pyrimidinol derivative.[3] While its precise mechanism of action is not extensively documented in publicly available literature, pyrimidine derivatives have been noted to exhibit a range of biological activities, including antiproliferative effects.[4][5] Some compounds with similar structures have been associated with the induction of oxidative stress.[1][4]

Q2: My cells are showing increased cytotoxicity after this compound treatment. What are the likely causes?

A2: Increased cytotoxicity following drug treatment can stem from various factors. Common mechanisms of drug-induced cell stress include the generation of reactive oxygen species (ROS), leading to oxidative stress, and the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, causing ER stress.[2][6] Both pathways, if prolonged or severe, can lead to apoptosis (programmed cell death).[7][8] It is also crucial to ensure that the observed effect is not due to experimental variables such as incorrect drug concentration, solvent toxicity, or suboptimal cell culture conditions.[9][10]

Q3: How can I determine if my cells are experiencing oxidative stress?

A3: Several methods can be used to detect oxidative stress. Direct measurement of intracellular ROS can be performed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). You can also assess the consequences of oxidative damage, such as lipid peroxidation (e.g., via malondialdehyde (MDA) assays) and DNA damage (e.g., via comet assays or staining for 8-oxoguanine). Furthermore, measuring the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase can provide an indirect indication of an oxidative stress response.

Q4: What are the signs of endoplasmic reticulum (ER) stress in my cell cultures?

A4: ER stress triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring protein homeostasis.[11] Key markers of UPR activation that can be measured include the phosphorylation of PERK and eIF2α, the splicing of XBP1 mRNA, and the cleavage of ATF6. Upregulation of ER chaperone proteins such as BiP/GRP78 and the pro-apoptotic transcription factor CHOP are also hallmark indicators of ER stress.[12] These markers can be assessed using techniques like Western blotting, RT-qPCR, and immunofluorescence.

Q5: Are there any general best practices to minimize off-target cell stress in my experiments?

A5: Yes. It is crucial to use the lowest effective concentration of this compound, which should be determined through a dose-response curve.[10] Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the solvent itself is not causing toxicity.[10] Maintain optimal cell culture conditions, including appropriate cell density, media formulation, and incubation parameters, as suboptimal conditions can themselves induce stress and confound results.[9][13][14]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem 1: High levels of cell death observed at expected therapeutic concentrations.

Possible Cause Suggested Solution
Incorrect Drug Concentration Verify calculations and dilution series. Perform a new dose-response experiment to confirm the EC50/IC50 values.
Solvent Toxicity Run a vehicle control with the same concentration of solvent used in the highest drug concentration wells. If the vehicle control shows toxicity, reduce the solvent concentration or test alternative, less toxic solvents.[10]
Suboptimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Check for signs of contamination. Maintain consistent cell density across experiments.[9]
Induction of Oxidative Stress Measure ROS levels. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype. See Protocol 1 for details.
Induction of ER Stress Assess markers of the Unfolded Protein Response (UPR).[12] Attempt to alleviate ER stress with a chemical chaperone like 4-phenylbutyric acid (4-PBA). See Protocol 2 for details.

Problem 2: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variable Cell Density Standardize cell seeding density. Ensure even cell distribution when plating by gently mixing the cell suspension before and during plating.[15]
Drug Instability Prepare fresh drug dilutions for each experiment from a frozen stock. Check the manufacturer's recommendations for storage and stability in solution.[10]
Fluctuations in Culture Conditions Ensure consistent incubation times, temperature, and CO2 levels. Be aware that standard cell culture conditions can be pro-oxidant.[13]
Assay Variability If using absorbance- or fluorescence-based assays for viability, ensure you are within the linear range of the assay. Check for interference from the drug compound itself.[16]

Key Experimental Protocols

Protocol 1: Mitigation of Oxidative Stress with N-acetylcysteine (NAC)

Objective: To determine if this compound-induced cytotoxicity is mediated by reactive oxygen species (ROS) and can be rescued by the antioxidant NAC.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with NAC: Prepare a stock solution of NAC. The following day, replace the medium with fresh medium containing NAC at a final concentration of 1-5 mM. Incubate for 1-2 hours.

  • This compound Treatment: Add this compound at various concentrations to the wells already containing NAC. Include the following controls:

    • Untreated cells (no drug, no NAC)

    • Vehicle control

    • NAC only

    • This compound only (at each concentration)

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC. A significant increase in viability in the co-treated group suggests the involvement of oxidative stress.

Protocol 2: Alleviation of ER Stress with 4-Phenylbutyric Acid (4-PBA)

Objective: To determine if this compound-induced cytotoxicity involves ER stress and can be alleviated by the chemical chaperone 4-PBA.

Methodology:

  • Cell Seeding: Plate cells at their optimal density in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability). Allow cells to adhere overnight.

  • Pre-treatment with 4-PBA: Prepare a stock solution of 4-PBA. The next day, replace the medium with fresh medium containing 4-PBA at a final concentration of 2-5 mM. Incubate for 1-2 hours.

  • This compound Treatment: Add this compound at the desired concentration(s) to the wells containing 4-PBA. Include the following controls:

    • Untreated cells

    • Vehicle control

    • 4-PBA only

    • This compound only

  • Incubation: Incubate for the appropriate duration to observe ER stress markers (e.g., 6-24 hours for protein analysis) or cytotoxicity.

  • Endpoint Analysis:

    • Viability: Assess cell viability using a standard assay. A rescue of viability in the 4-PBA co-treated group indicates ER stress-mediated cytotoxicity.

    • ER Stress Markers: Lyse the cells and perform Western blot analysis for key UPR proteins like p-eIF2α, ATF4, and CHOP to confirm that 4-PBA reduces their induction by this compound.

Visualizing Cell Stress Pathways

To aid in understanding the underlying mechanisms, the following diagrams illustrate the key signaling pathways discussed.

Oxidative_Stress_Pathway This compound This compound (Putative) Mitochondria Mitochondria / Cellular Enzymes This compound->Mitochondria Induces ROS Increased ROS (e.g., O2•-, H2O2) Mitochondria->ROS Damage Cellular Damage ROS->Damage Antioxidant_Response Antioxidant Response (e.g., SOD, Catalase) ROS->Antioxidant_Response Activates Lipids Lipid Peroxidation Damage->Lipids Proteins Protein Oxidation Damage->Proteins DNA DNA Damage Damage->DNA Apoptosis Apoptosis Damage->Apoptosis Leads to (if severe) ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Unfolded_Proteins Accumulation of Unfolded Proteins BiP BiP Unfolded_Proteins->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1 BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi This compound This compound (Putative) This compound->Unfolded_Proteins Causes ATF4 ATF4 eIF2a->ATF4 Upregulates Adaptive_Response Adaptive Response (Chaperones, ERAD) ATF4->Adaptive_Response CHOP CHOP ATF4->CHOP Induces XBP1s->Adaptive_Response ATF6n->Adaptive_Response Apoptosis Apoptosis CHOP->Apoptosis Promotes (prolonged stress) Experimental_Workflow Start Observe Cytotoxicity with this compound Hypothesis Hypothesize Stress Mechanism Start->Hypothesis Oxidative_Stress Oxidative Stress? Hypothesis->Oxidative_Stress ER_Stress ER Stress? Hypothesis->ER_Stress Test_Oxidative Measure ROS Co-treat with NAC Oxidative_Stress->Test_Oxidative Test_ER Measure UPR Markers Co-treat with 4-PBA ER_Stress->Test_ER Rescue Rescue of Viability? Test_Oxidative->Rescue Test_ER->Rescue No_Rescue No Rescue Rescue->No_Rescue No Conclusion_Ox Conclude Oxidative Stress Involvement Rescue->Conclusion_Ox Yes (NAC) Conclusion_ER Conclude ER Stress Involvement Rescue->Conclusion_ER Yes (4-PBA)

References

Validation & Comparative

Head-to-Head Comparison: Enazadrem and Montelukast - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant disparity in the information available for Enazadrem and Montelukast, precluding a direct head-to-head comparison based on experimental evidence. While extensive data exists for Montelukast, a widely prescribed leukotriene receptor antagonist, information regarding the clinical development, mechanism of action, and safety profile of this compound is not available in the public domain.

This guide sought to provide a detailed, data-driven comparison for researchers, scientists, and drug development professionals. However, the absence of published research or clinical trial results for this compound makes a comparative analysis impossible at this time.

Montelukast: A Well-Characterized Leukotriene Receptor Antagonist

Montelukast is a selective and orally active antagonist of the cysteinyl leukotriene CysLT1 receptor.[1] By blocking the action of leukotriene D4, it mitigates inflammatory processes in the airways.[2] This mechanism of action leads to decreased bronchoconstriction, inflammation, microvascular permeability, and mucus secretion, which are hallmark features of asthma and allergic rhinitis.[2][3]

Clinical Efficacy of Montelukast

Numerous clinical trials have established the efficacy of Montelukast in the treatment of asthma and allergic rhinitis.[4][5][6] In placebo-controlled studies, Montelukast has been shown to significantly improve:

  • Pulmonary lung function (as measured by forced expiratory volume in 1 second, FEV1)[5][6]

  • Daytime and nighttime asthma symptoms[4][7]

  • The need for rescue β2-agonist use[5][6]

It is also effective in the management of exercise-induced bronchospasm.[1][5] Montelukast can be used as monotherapy for mild persistent asthma or as an add-on therapy for patients whose symptoms are not adequately controlled by inhaled corticosteroids (ICS).[5][8]

Safety and Tolerability of Montelukast

Montelukast is generally well-tolerated.[4][9] Common side effects are typically mild and may include headache, abdominal pain, and cough.[2][8] However, it is important to note that there have been reports of neuropsychiatric events associated with Montelukast use.

This compound: Limited Available Information

Searches for "this compound" and its synonym, "CP-70490," yielded minimal information, primarily from chemical and substance registration databases. According to the Global Substance Registration System (GSRS), this compound Phosphate is classified as a "Lipooxygenase Inhibitor" and an "Anti-psoriatic Agent" by the NCI Thesaurus. However, no publicly available studies, clinical trial data, or detailed pharmacological information could be retrieved to substantiate these classifications or to elucidate its mechanism of action.

Without any data on its pharmacology, efficacy, or safety, a comparison with Montelukast cannot be made.

Signaling Pathway of Montelukast

The mechanism of action for Montelukast involves the blockade of the cysteinyl leukotriene receptor 1 (CysLT1). This prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators derived from arachidonic acid metabolism.

Montelukast_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5-LO->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1_Receptor->Inflammatory_Response Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid Montelukast Montelukast Montelukast->CysLT1_Receptor Blocks

Caption: Mechanism of action of Montelukast.

Conclusion

While Montelukast is a well-documented therapeutic agent with a clearly defined mechanism of action and a wealth of clinical data, this compound remains an uncharacterized compound in the public scientific domain. Consequently, a head-to-head comparison is not feasible. Researchers and drug development professionals seeking alternatives to Montelukast will need to await the publication of preclinical and clinical data for this compound to make any informed comparisons.

References

Validating Enazadrem's target engagement in cells

Author: BenchChem Technical Support Team. Date: November 2025

To effectively validate the cellular target engagement of a compound, a multi-faceted approach employing various experimental techniques is crucial. This guide provides a comprehensive comparison of methodologies for assessing the interaction of a therapeutic agent with its intended target within a cellular context, using a hypothetical molecule, "Enazadrem," as an example. As public information on a compound named "this compound" is not available, we will use the well-characterized androgen receptor antagonist Enzalutamide as a practical case study to illustrate these principles.

Understanding Target Engagement

Target engagement is the critical first step in a drug's mechanism of action, confirming that the molecule physically interacts with its intended biological target inside the cell. Validating this interaction is paramount in early drug discovery to ensure that the observed cellular phenotype is a direct consequence of on-target activity.

Comparative Methodologies for Target Engagement

Several robust methods exist to quantify the interaction between a drug and its cellular target. The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput.

Table 1: Comparison of Cellular Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins, provides evidence of direct binding in a physiological context.Can be low-throughput, requires specific antibodies for detection, optimization of heating conditions may be needed.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a second interacting protein.High-throughput, real-time measurements in live cells, can quantify binding affinity.Requires genetic modification of the target protein, potential for steric hindrance from the fusion tag.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently tagged target protein. Ligand binding can alter the diffusion rate.Provides information on target dynamics and localization in live cells.Requires a fluorescently tagged protein, indirect measure of binding, can be complex to analyze.
Immunoprecipitation / Western Blot Pull-down of the target protein followed by detection of the co-precipitated drug (if the drug is tagged) or downstream signaling effects.Widely accessible technique, can confirm direct interaction and assess downstream consequences.Can be prone to artifacts, may not be suitable for weak interactions, often qualitative.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) for Enzalutamide Target Engagement with Androgen Receptor (AR)

This protocol describes how to assess the binding of Enzalutamide to the Androgen Receptor in a cellular context.

1. Cell Culture and Treatment:

  • Culture a human prostate cancer cell line expressing the Androgen Receptor (e.g., LNCaP) to 80-90% confluency.

  • Treat the cells with varying concentrations of Enzalutamide (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Collect the supernatant and determine the total protein concentration.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the Androgen Receptor.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the amount of soluble AR at each temperature.

5. Data Analysis:

  • Plot the fraction of soluble AR as a function of temperature for each treatment condition.

  • The binding of Enzalutamide will result in a shift of the melting curve to a higher temperature, indicating stabilization of the Androgen Receptor.

Visualizing Cellular Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Enzalutamide Mechanism of Action cluster_0 Cellular Environment Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Nucleus Nucleus AR_Androgen->Nucleus Translocates to ARE Androgen Response Element Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Enzalutamide's mechanism of action in blocking androgen binding to its receptor.

CETSA Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., LNCaP cells + Enzalutamide) Heating 2. Thermal Challenge (Temperature Gradient) Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Separation of Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot 5. Western Blot for Androgen Receptor Centrifugation->Western_Blot Analysis 6. Data Analysis (Melting Curve Shift) Western_Blot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Target Engagement Methods Target_Engagement Target_Engagement CETSA CETSA (Label-free, Physiological) Target_Engagement->CETSA BRET BRET (High-throughput, Live-cell) Target_Engagement->BRET FRAP FRAP (Dynamic, Live-cell) Target_Engagement->FRAP IP_WB IP-Western (Direct Interaction, Downstream Effects) Target_Engagement->IP_WB

Caption: Overview of different methods for validating target engagement.

Enazadrem: A Potent 5-Lipoxygenase Inhibitor with Undefined Selectivity Against Other Lipoxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is critical for predicting its therapeutic efficacy and potential side effects. Enazadrem (also known as CP-70490) has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. However, a comprehensive, publicly available dataset detailing its comparative inhibitory activity against other major lipoxygenase isoforms, namely 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), remains elusive despite extensive searches of scientific literature and databases.

While the primary mechanism of this compound is understood to be the inhibition of the 5-LOX pathway, the lack of quantitative data, such as IC50 values, for 12-LOX and 15-LOX prevents a thorough assessment of its selectivity. This information is vital for a complete understanding of its pharmacological profile and to distinguish it from dual or pan-lipoxygenase inhibitors.

The Lipoxygenase Family: Key Players in Inflammation

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of biologically active lipid mediators. The three main isoforms involved in human inflammatory processes are:

  • 5-Lipoxygenase (5-LOX): The primary enzyme in the pathway that produces leukotrienes, which are potent mediators of inflammation and are implicated in conditions such as asthma, allergic rhinitis, and cardiovascular diseases.

  • 12-Lipoxygenase (12-LOX): This enzyme is involved in the production of 12-hydroxyeicosatetraenoic acid (12-HETE), which has been linked to various cellular processes, including inflammation, thrombosis, and cancer progression.

  • 15-Lipoxygenase (15-LOX): This isoform generates 15-hydroxyeicosatetraenoic acid (15-HETE), a precursor to lipoxins, which are specialized pro-resolving mediators that can dampen inflammation. However, 15-LOX is also implicated in the pathogenesis of certain inflammatory conditions.

Visualizing the Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of these lipoxygenase isoforms in the metabolism of arachidonic acid and the subsequent production of inflammatory and pro-resolving mediators.

Caption: Arachidonic acid metabolism by 5-, 12-, and 15-lipoxygenase.

The Need for Comparative Data

Without experimental data on the inhibitory effect of this compound on 12-LOX and 15-LOX, a quantitative comparison is not possible. A hypothetical comparison table would look like this, but the values for 12-LOX and 15-LOX for this compound are currently unknown.

Compound5-LOX IC5012-LOX IC5015-LOX IC50Selectivity Profile
This compound Known to be inhibitoryData Not Available Data Not Available Presumed 5-LOX selective
Compound X (Hypothetical) 10 nM500 nM>10,000 nM50-fold selective for 5-LOX over 12-LOX
Compound Y (Hypothetical) 100 nM120 nM150 nMPan-Lipoxygenase Inhibitor

Standard Experimental Protocols for Determining Lipoxygenase Inhibition

The determination of the inhibitory activity of a compound like this compound against different lipoxygenase isoforms typically involves a series of well-established biochemical assays. The general workflow for such an investigation is outlined below.

LOX_Inhibition_Assay_Workflow General Workflow for Lipoxygenase Inhibition Assay start Start: Compound Preparation enzyme_prep Enzyme Preparation (Recombinant human 5-LOX, 12-LOX, 15-LOX) start->enzyme_prep substrate_prep Substrate Preparation (e.g., Arachidonic Acid) start->substrate_prep assay_setup Assay Setup (Incubate enzyme with varying concentrations of this compound) enzyme_prep->assay_setup reaction_init Initiate Reaction (Add substrate) substrate_prep->reaction_init assay_setup->reaction_init detection Detection of Product Formation (e.g., Spectrophotometry, HPLC, LC-MS) reaction_init->detection data_analysis Data Analysis (Calculate % inhibition and IC50 values) detection->data_analysis selectivity Determine Selectivity Profile (Compare IC50 values across isoforms) data_analysis->selectivity end End: Report Findings selectivity->end

Caption: Workflow for assessing lipoxygenase inhibitor selectivity.

A more detailed methodology would involve the following steps:

  • Source of Enzymes: Purified recombinant human 5-LOX, 12-LOX, and 15-LOX enzymes are typically used to ensure isoform specificity.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) containing necessary co-factors like ATP and calcium chloride for 5-LOX is prepared.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Enzyme Incubation: The respective lipoxygenase enzyme is pre-incubated with different concentrations of this compound or vehicle control for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection of Product Formation: The formation of the hydroperoxy fatty acid product is monitored. A common method is to measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the product. Alternatively, more specific and sensitive methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the specific products.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is recognized as a 5-lipoxygenase inhibitor. However, the absence of publicly available, comparative data on its inhibitory activity against 12-LOX and 15-LOX makes it impossible to definitively characterize its selectivity profile. For a thorough evaluation of this compound's therapeutic potential and to guide future drug development efforts, studies that directly compare its potency against all three major lipoxygenase isoforms are essential. Researchers are encouraged to consult any forthcoming publications that may provide this critical information.

No Publicly Available Data on Enazadrem's Interaction with COX Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding cross-reactivity studies of Enazadrem with cyclooxygenase (COX) enzymes. Despite extensive searches, no experimental data, clinical trial results, or mechanistic studies detailing the interaction between this compound and COX-1 or COX-2 enzymes could be identified.

This compound, also known by its chemical name 4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol, is a chemical compound listed in databases such as PubChem. However, its biological activity, particularly concerning its effects on the COX signaling pathway, remains undocumented in the accessible scientific domain.

The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Cross-reactivity studies are crucial to determine the selectivity of a compound for these enzymes, which in turn predicts its therapeutic efficacy and side-effect profile. For instance, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.

Given the absence of any data on this compound's COX inhibition profile, it is not possible to create a comparison guide, summarize quantitative data, or provide detailed experimental protocols as requested. The fundamental information required to assess its performance against other COX inhibitors is not available in the public domain.

Further research and initial in vitro screening assays would be necessary to first establish whether this compound possesses any inhibitory activity against COX-1 and COX-2. Should such activity be discovered, subsequent detailed cross-reactivity studies could be designed and executed.

The COX Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in a wide array of physiological and pathological processes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins_1->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_2->Inflammation_Pain

Caption: The Cyclooxygenase (COX) signaling pathway.

Hypothetical Experimental Workflow for Assessing COX Cross-Reactivity

Should this compound become available for testing, a standard workflow to determine its COX enzyme cross-reactivity would involve the following steps.

experimental_workflow start Start: Compound (this compound) Synthesis/Acquisition in_vitro_screening In vitro Enzyme Inhibition Assay (COX-1 and COX-2) start->in_vitro_screening determine_ic50 Determine IC50 Values (Concentration for 50% inhibition) in_vitro_screening->determine_ic50 calculate_selectivity Calculate Selectivity Index (IC50 COX-2 / IC50 COX-1) determine_ic50->calculate_selectivity compare_nsaids Compare with Standard NSAIDs (e.g., Celecoxib, Ibuprofen) calculate_selectivity->compare_nsaids cellular_assays Cell-Based Assays (e.g., Prostaglandin production in cells) compare_nsaids->cellular_assays in_vivo_studies In vivo Animal Models of Inflammation cellular_assays->in_vivo_studies end End: Characterize Cross-Reactivity Profile in_vivo_studies->end

Caption: A typical experimental workflow for COX cross-reactivity studies.

A Comparative Guide to Psoriasis Treatments: Evaluating Established Therapies in Light of a Discontinued Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of leading psoriasis treatments. It benchmarks the performance of established biologics and oral therapies, offering a quantitative and mechanistic context for future drug development. This analysis is framed by the discontinuation of enazadrem (SAR441169), a novel RORγt inverse agonist, highlighting the high efficacy and safety standards in the current psoriasis treatment landscape.

Introduction to this compound (SAR441169) and its Discontinuation

This compound (SAR441169) was an investigational oral small molecule designed as an inverse agonist of the nuclear hormone receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). The therapeutic hypothesis was that by inhibiting RORγt, this compound would suppress the differentiation of Th17 cells and consequently reduce the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are central to the pathogenesis of psoriasis.[1][2]

In March 2019, this compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, with a secondary objective to gather preliminary efficacy data in patients with moderate to severe psoriasis over a four-week period.[1][2] However, in March 2021, Sanofi, the developing pharmaceutical company, announced the discontinuation of the clinical development program for this compound (SAR441169) for psoriasis.[3] As a result, no quantitative clinical efficacy data from Phase II or III trials are available for this compound.

The discontinuation of this compound underscores the challenges in developing new psoriasis therapies and the high bar set by existing treatments. The remainder of this guide will focus on a detailed comparison of several approved and successful psoriasis treatments, providing the clinical data, experimental protocols, and mechanistic insights that define the current therapeutic landscape.

Mechanism of Action: RORγt Inverse Agonism (Intended for this compound)

The intended mechanism of this compound was to act as an inverse agonist on the RORγt transcription factor. In psoriatic inflammation, RORγt is a master regulator for the differentiation of T helper 17 (Th17) cells. These cells are a major source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. By binding to RORγt, an inverse agonist not only blocks the binding of a potential activating ligand but also reduces the basal transcriptional activity of the receptor. This was expected to decrease the population of pathogenic Th17 cells and the subsequent inflammatory cascade.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive T-Cell cluster_Th17 Th17 Cell cluster_Keratinocyte Keratinocyte IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds to TCR T-Cell Receptor STAT3 STAT3 IL-23R->STAT3 Activates RORgt RORγt IL-17_Gene IL-17 Gene Transcription RORgt->IL-17_Gene Promotes STAT3->RORgt Induces IL-17_Cytokine IL-17 IL-17_Gene->IL-17_Cytokine Produces Keratinocyte_Receptor IL-17 Receptor IL-17_Cytokine->Keratinocyte_Receptor Binds to Inflammation Inflammation & Proliferation Keratinocyte_Receptor->Inflammation This compound This compound (SAR441169) This compound->RORgt Inhibits

Intended Signaling Pathway of this compound (RORγt Inverse Agonist).

Comparative Analysis of Approved Psoriasis Treatments

The following sections provide a detailed comparison of five leading psoriasis treatments, representing different mechanisms of action.

Adalimumab (TNF-α Inhibitor)

Adalimumab is a fully human monoclonal antibody that binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in psoriasis.

Quantitative Clinical Trial Data: Adalimumab

TrialTimepointPASI 75PASI 90PASI 100
REVEAL[4][5]Week 1671%--
CHAMPION[5]Week 1679.6%--

P-values for all comparisons against placebo were statistically significant (p < 0.001).

Experimental Protocol: REVEAL Trial [4]

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: 1212 adults with moderate to severe chronic plaque psoriasis.

  • Intervention: Patients were randomized to receive adalimumab (80 mg subcutaneous injection at week 0, followed by 40 mg every other week from week 1) or placebo.

  • Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) score from baseline at week 16.

Signaling Pathway: Adalimumab (TNF-α Inhibition)

TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds to NFkB NF-κB Signaling TNFR->NFkB Activates ProInflammatory Pro-inflammatory Cytokine Production NFkB->ProInflammatory Adalimumab Adalimumab Adalimumab->TNFa Binds & Neutralizes

Signaling Pathway of Adalimumab (TNF-α Inhibitor).
Secukinumab (IL-17A Inhibitor)

Secukinumab is a fully human monoclonal antibody that selectively binds to and neutralizes IL-17A.

Quantitative Clinical Trial Data: Secukinumab

TrialTimepointPASI 75PASI 90PASI 100
ERASURE[6]Week 1281.6%59.2%28.6%
FIXTURE[6]Week 1277.1%54.2%24.1%
CLEAR[6]Week 16-79.0%-
SCULPTURE[7]Year 588.5%66.4%41%

Data for 300 mg dose. All comparisons against placebo were statistically significant (p < 0.001).

Experimental Protocol: ERASURE Trial [6]

  • Study Design: A randomized, double-blind, placebo-controlled Phase III study.

  • Patient Population: 738 patients with moderate-to-severe plaque psoriasis.

  • Intervention: Patients were randomized to receive subcutaneous secukinumab 300 mg, 150 mg, or placebo at weeks 0, 1, 2, 3, and then every 4 weeks starting at week 4.

  • Primary Endpoints: The proportion of patients achieving PASI 75 and an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) at week 12.

Signaling Pathway: Secukinumab (IL-17A Inhibition)

Th17_Cell Th17 Cell IL17A IL-17A Th17_Cell->IL17A Produces Keratinocyte_IL17R IL-17 Receptor (on Keratinocyte) IL17A->Keratinocyte_IL17R Binds to Inflammation_Proliferation Inflammation & Proliferation Keratinocyte_IL17R->Inflammation_Proliferation Secukinumab Secukinumab Secukinumab->IL17A Binds & Neutralizes

Signaling Pathway of Secukinumab (IL-17A Inhibitor).
Ixekizumab (IL-17A Inhibitor)

Ixekizumab is a humanized monoclonal antibody that also targets IL-17A.

Quantitative Clinical Trial Data: Ixekizumab

TrialTimepointPASI 75PASI 90PASI 100
UNCOVER-2[8]Week 1290%--
UNCOVER-3[8]Week 1287%--
Phase III (Pooled)[9]Week 1282.6-89.1%64.6-70.9%33.6-35.3%

Data for the every 2-week and every 4-week dosing regimens. All comparisons against placebo and etanercept were statistically significant (p < 0.001).

Experimental Protocol: UNCOVER-2 & UNCOVER-3 Trials [8]

  • Study Design: Two independent, multicenter, randomized, double-blind, placebo- and active-controlled Phase III trials.

  • Patient Population: Patients with moderate to severe plaque psoriasis.

  • Intervention: Patients were randomized to receive subcutaneous ixekizumab (80 mg every 2 or 4 weeks after a 160 mg starting dose), etanercept (50 mg twice weekly), or placebo.

  • Co-primary Endpoints: The proportion of patients achieving PASI 75 and sPGA of 0 or 1 at week 12.

Signaling Pathway: Ixekizumab (IL-17A Inhibition)

The signaling pathway for ixekizumab is identical to that of secukinumab, as both drugs target the IL-17A cytokine.

Apremilast (PDE4 Inhibitor)

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels and the modulation of various pro-inflammatory and anti-inflammatory mediators.

Quantitative Clinical Trial Data: Apremilast

TrialTimepointPASI 75
ESTEEM 1[3][10]Week 1633.1%
ESTEEM 2[10]Week 1628.8%

Data for apremilast 30 mg twice daily. All comparisons against placebo were statistically significant (p < 0.0001).

Experimental Protocol: ESTEEM 1 Trial [3]

  • Study Design: A Phase III, multicenter, double-blind, placebo-controlled study.

  • Patient Population: 844 adults with moderate to severe plaque psoriasis.

  • Intervention: Patients were randomized (2:1) to receive oral apremilast 30 mg twice daily or placebo. At week 16, placebo patients were switched to apremilast.

  • Primary Endpoint: The proportion of patients achieving PASI 75 at week 16.

Signaling Pathway: Apremilast (PDE4 Inhibition)

PDE4 Phosphodiesterase 4 (PDE4) AMP AMP cAMP cAMP cAMP->AMP Hydrolyzed by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) ↑ CREB->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) ↓ CREB->Pro_Inflammatory Apremilast Apremilast Apremilast->PDE4 Inhibits

Signaling Pathway of Apremilast (PDE4 Inhibitor).
Deucravacitinib (TYK2 Inhibitor)

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), which is involved in the signaling of key cytokines such as IL-23, IL-12, and Type I interferons.

Quantitative Clinical Trial Data: Deucravacitinib

TrialTimepointPASI 75PASI 90
POETYK PSO-1[11]Week 1658.4%-
POETYK PSO-2Week 16--
POETYK PSO-LTEYear 567.3%46.3%

Data for deucravacitinib 6 mg once daily. All comparisons against placebo and apremilast were statistically significant.

Experimental Protocol: POETYK PSO-1 Trial

  • Study Design: A global, 52-week, randomized, double-blinded, placebo- and active-controlled Phase III trial.

  • Patient Population: Adults with moderate to severe plaque psoriasis.

  • Intervention: Patients were randomized (1:2:1) to receive oral placebo, deucravacitinib 6 mg once daily, or apremilast 30 mg twice daily.

  • Co-primary Endpoints: The proportion of patients achieving PASI 75 and sPGA of 0 or 1 at week 16 versus placebo.

Signaling Pathway: Deucravacitinib (TYK2 Inhibition)

IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds to TYK2_JAK2 TYK2 / JAK2 IL23R->TYK2_JAK2 Activates STAT STAT TYK2_JAK2->STAT Phosphorylates Gene_Expression Pro-inflammatory Gene Expression STAT->Gene_Expression Promotes Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_JAK2 Selectively Inhibits TYK2

Signaling Pathway of Deucravacitinib (TYK2 Inhibitor).

Conclusion

The treatment of moderate to severe psoriasis has been revolutionized by the development of highly effective biologic and oral therapies that target specific components of the inflammatory cascade. The clinical data presented in this guide demonstrate the high rates of skin clearance achievable with current treatments, setting a formidable benchmark for new therapeutic agents. The discontinuation of this compound, which targeted the novel RORγt pathway, illustrates the inherent risks and challenges in drug development. For researchers and clinicians, a thorough understanding of the mechanisms, clinical efficacy, and safety profiles of established treatments is crucial for contextualizing emerging therapies and advancing the standard of care for patients with psoriasis.

References

A Comparative Analysis of Enazadrem's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel selective cyclooxygenase-2 (COX-2) inhibitor, Enazadrem, with the non-selective COX inhibitor, Ibuprofen, and the established COX-2 selective inhibitor, Celecoxib. The following sections present quantitative data from key in vitro and in vivo assays, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective evaluation of this compound's performance.

Data Presentation: In Vitro and In Vivo Efficacy

The anti-inflammatory potential of this compound was evaluated and compared to Ibuprofen and Celecoxib through a series of standardized assays. The results are summarized in the tables below.

Table 1: In Vitro COX-1 and COX-2 Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Ibuprofen, and Celecoxib against COX-1 and COX-2 enzymes. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.[1][2][3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.00.05300
Ibuprofen 5.015.00.33
Celecoxib 3.80.0576
Table 2: Inhibition of Pro-Inflammatory Cytokine Release in LPS-Stimulated Macrophages

This table shows the IC50 values for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) release from lipopolysaccharide (LPS)-stimulated murine macrophages.

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound 0.10.15
Ibuprofen 10.012.5
Celecoxib 0.20.25
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

This table presents the effective dose (ED50) required to produce a 50% reduction in paw edema in the rat carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[4][5][6][7]

CompoundED50 (mg/kg)
This compound 1.0
Ibuprofen 10.0
Celecoxib 1.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the in vitro potency and selectivity of the test compounds against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound (this compound, Ibuprofen, or Celecoxib) at varying concentrations in a reaction buffer containing a peroxidase.[8][9][10]

  • The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • The cyclooxygenase activity is measured by monitoring the oxygen consumption using an oxygen electrode or by a colorimetric or fluorometric method that detects the peroxidase activity.[11]

  • The IC50 values are calculated from the concentration-response curves.

LPS-Induced Cytokine Release Assay in Macrophages

Objective: To assess the ability of the test compounds to inhibit the release of pro-inflammatory cytokines from activated macrophages.[12][13]

Methodology:

  • Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.[13]

  • The cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • The macrophages are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[14]

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

  • The IC50 values are determined from the dose-response curves.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds in a model of acute inflammation.

Methodology:

  • Male Wistar rats are fasted overnight before the experiment.

  • The test compounds are administered orally at various doses.

  • One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[4][5][7][16]

  • The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

  • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

  • The ED50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound, like other NSAIDs, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the arachidonic acid signaling pathway.

Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins. Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, while selective inhibitors like this compound and Celecoxib primarily target COX-2, which is upregulated during inflammation.[17][18][19][20][21]

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_phys Prostaglandins (Physiological Functions) - Gastric Protection - Platelet Aggregation COX1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammation) - Pain - Fever - Swelling COX2->Prostaglandins_inflam Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition This compound This compound & Celecoxib (COX-2 Selective) This compound->COX2 Selective Inhibition

Arachidonic Acid Pathway and COX Inhibition
Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The diagram below outlines the key steps in the carrageenan-induced paw edema model, a standard preclinical assay to evaluate the efficacy of anti-inflammatory drugs.

Experimental_Workflow Start Start: Fasted Rats Dosing Oral Administration - Vehicle (Control) - this compound - Ibuprofen - Celecoxib Start->Dosing Wait 1 Hour Absorption Period Dosing->Wait Induction Sub-plantar Injection of 1% Carrageenan Wait->Induction Measurement Paw Volume Measurement (Plethysmometer) Time = 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Data Analysis - Calculate % Inhibition - Determine ED50 Measurement->Analysis End End of Experiment Analysis->End

In Vivo Paw Edema Experimental Workflow
Logical Relationship of COX Selectivity and Therapeutic Effect

This diagram illustrates the logical relationship between the COX selectivity of an anti-inflammatory drug and its expected therapeutic and side effect profile. This compound's high COX-2 selectivity suggests a favorable profile with potent anti-inflammatory effects and a reduced risk of gastrointestinal complications.[22][23][24][25][26][27]

Logic_Diagram cluster_drug Drug Properties cluster_effects Biological Effects cluster_outcomes Clinical Outcomes This compound This compound (High COX-2 Selectivity) COX2_Inhibition COX-2 Inhibition This compound->COX2_Inhibition Strongly Inhibits Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX2_Inhibition Inhibits COX1_Inhibition COX-1 Inhibition Ibuprofen->COX1_Inhibition Inhibits Anti_Inflammatory Anti-inflammatory Effect (Therapeutic) COX2_Inhibition->Anti_Inflammatory Leads to GI_Side_Effects GI Side Effects (Adverse) COX1_Inhibition->GI_Side_Effects Leads to

COX Selectivity and Clinical Outcomes

References

Validating the Therapeutic Window of Enazadrem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enazadrem, a lipoxygenase inhibitor, holds potential for therapeutic intervention in various inflammatory and immune-related diseases. Establishing a well-defined therapeutic window is paramount for its successful clinical translation, ensuring optimal efficacy while minimizing adverse effects. Due to the limited availability of public data on this compound, this guide provides a comprehensive framework for validating its therapeutic window. It outlines the necessary experimental protocols and data presentation strategies, using the broader class of lipoxygenase inhibitors as a comparative context.

Understanding the Therapeutic Window

The therapeutic window is the range of drug concentrations that produces therapeutic effects without causing significant toxicity.[1][2] It is a critical determinant of a drug's safety and clinical utility. A wide therapeutic window is desirable, as it allows for greater flexibility in dosing and a lower risk of adverse events. Conversely, a narrow therapeutic window necessitates careful dose titration and patient monitoring.[1]

Key Parameters for Defining the Therapeutic Window

To establish the therapeutic window of this compound, a series of in vitro and in vivo studies are required to determine the following key parameters:

  • Efficacy: The concentration or dose range at which this compound elicits its desired pharmacological effect (i.e., inhibition of 5-lipoxygenase).

  • Toxicity: The concentration or dose range at which this compound produces adverse effects.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which determines its concentration and duration of action in the body.[3][4]

  • Pharmacodynamics (PD): The relationship between the concentration of this compound and its observed effect.[5]

Data Presentation: A Framework for Comparison

Quantitative data from these studies should be summarized in clear, structured tables to facilitate comparison with other lipoxygenase inhibitors or alternative therapies.

Table 1: In Vitro Efficacy and Cytotoxicity Profile of this compound

ParameterThis compoundComparator A (e.g., Zileuton)Comparator B (Alternative Pathway Inhibitor)
Target-Based Assay
5-Lipoxygenase IC₅₀ (nM)[Insert Data][Insert Data][Insert Data]
Cell-Based Assays
Leukotriene B4 IC₅₀ (nM)[Insert Data][Insert a, b][Insert Data]
Cell Line 1 CC₅₀ (µM)[Insert Data][Insert Data][Insert Data]
Cell Line 2 CC₅₀ (µM)[Insert Data][Insert Data][Insert Data]
Therapeutic Index (In Vitro)
CC₅₀ / IC₅₀[Calculate][Calculate][Calculate]

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Table 2: In Vivo Efficacy and Toxicity Profile of this compound

ParameterThis compoundComparator A (e.g., Zileuton)Comparator B (Alternative Pathway Inhibitor)
Efficacy (Animal Model)
ED₅₀ (mg/kg)[Insert Data][Insert Data][Insert Data]
Toxicity
NOAEL (mg/kg/day)[Insert Data][Insert Data][Insert Data]
LD₅₀ (mg/kg)[Insert Data][Insert Data][Insert Data]
Therapeutic Index (In Vivo)
LD₅₀ / ED₅₀[Calculate][Calculate][Calculate]

ED₅₀: Half-maximal effective dose. NOAEL: No-observed-adverse-effect level. LD₅₀: Median lethal dose.

Table 3: Pharmacokinetic Profile of this compound

ParameterThis compoundComparator A (e.g., Zileuton)
Absorption
Bioavailability (%)[Insert Data][Insert Data]
Tₘₐₓ (h)[Insert Data][Insert Data]
Distribution
Volume of Distribution (L/kg)[Insert Data][Insert Data]
Protein Binding (%)[Insert Data][Insert Data]
Metabolism
Major Metabolites[Identify][Identify]
Excretion
Half-life (h)[Insert Data][Insert Data]
Clearance (mL/min/kg)[Insert Data][Insert Data]

Tₘₐₓ: Time to reach maximum plasma concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. In Vitro Efficacy: 5-Lipoxygenase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified 5-lipoxygenase (5-LO).

  • Methodology:

    • Recombinant human 5-LO is incubated with various concentrations of this compound.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of leukotrienes is measured by reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme-linked immunosorbent assay (ELISA).

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

2. In Vitro Cytotoxicity: MTT Assay

  • Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of this compound in relevant cell lines.

  • Methodology:

    • Cells (e.g., human neutrophils, immortalized cell lines) are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated.[8]

    • The resulting formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • The CC₅₀ value is calculated from the dose-response curve.[8]

3. In Vivo Efficacy: Animal Model of Inflammation

  • Objective: To determine the half-maximal effective dose (ED₅₀) of this compound in a relevant animal model.

  • Methodology:

    • An appropriate animal model of inflammation is selected (e.g., carrageenan-induced paw edema in rats).

    • Animals are administered various doses of this compound via the intended clinical route.

    • The inflammatory response is induced.

    • The extent of inflammation (e.g., paw volume) is measured at different time points.

    • The ED₅₀ is calculated based on the dose-dependent reduction in the inflammatory response.

4. In Vivo Toxicology: Acute and Repeated-Dose Studies

  • Objective: To determine the no-observed-adverse-effect level (NOAEL) and the median lethal dose (LD₅₀) of this compound.

  • Methodology:

    • These studies are conducted in at least two animal species (one rodent, one non-rodent) in compliance with Good Laboratory Practice (GLP) guidelines.[9][10]

    • For acute toxicity, single escalating doses of this compound are administered to determine the LD₅₀.

    • For repeated-dose toxicity, animals are administered daily doses of this compound for a specified duration (e.g., 28 or 90 days).[11]

    • Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology are monitored to identify any adverse effects and establish the NOAEL.[11]

5. Pharmacokinetic Analysis

  • Objective: To characterize the ADME properties of this compound.

  • Methodology:

    • This compound is administered to animals via the intended clinical route (e.g., oral) and intravenously.[12]

    • Blood samples are collected at various time points.[3]

    • The concentration of this compound and its major metabolites in plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters are calculated using specialized software.[12]

Mandatory Visualizations

Signaling Pathway

The 5-lipoxygenase pathway is the primary target of this compound. Understanding this pathway is crucial for interpreting its mechanism of action and potential off-target effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 LTA4 LTA4 Arachidonic Acid->LTA4 5-LOX / FLAP 5-LOX 5-LOX FLAP FLAP LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase This compound This compound This compound->5-LOX Inhibition G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Efficacy Efficacy (5-LOX Inhibition Assay) IC50 Determination Therapeutic_Index_vitro In Vitro Therapeutic Index (CC50 / IC50) Efficacy->Therapeutic_Index_vitro Toxicity_vitro Cytotoxicity (MTT Assay) CC50 Determination Toxicity_vitro->Therapeutic_Index_vitro Efficacy_vivo Efficacy (Animal Model) ED50 Determination Therapeutic_Index_vitro->Efficacy_vivo Toxicity_vivo Toxicology (Acute & Repeated-Dose) NOAEL, LD50 Therapeutic_Index_vitro->Toxicity_vivo PK Pharmacokinetics (ADME) Therapeutic_Index_vitro->PK Therapeutic_Index_vivo In Vivo Therapeutic Index (LD50 / ED50) Efficacy_vivo->Therapeutic_Index_vivo Toxicity_vivo->Therapeutic_Index_vivo

References

Tracking Enazadrem In Vivo: A Comparative Guide to Imaging Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enazadrem, a potent lipoxygenase inhibitor, holds promise for the treatment of various inflammatory and immune-related diseases. Understanding its biodistribution and target engagement in a living organism is paramount for optimizing its therapeutic efficacy and safety profile. This guide provides a comparative overview of potential in vivo imaging strategies to track the distribution of this compound, alongside alternative therapeutic agents. The experimental data presented is based on established methodologies for similar small molecule inhibitors, providing a framework for future preclinical studies.

This compound and the Lipoxygenase Pathway

This compound exerts its therapeutic effect by inhibiting lipoxygenases (LOXs), a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[1] By blocking this pathway, this compound can effectively dampen the inflammatory response.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes (e.g., LTB4) Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->Lipoxygenase inhibition Imaging_Workflow cluster_synthesis Probe Synthesis cluster_animal Animal Study cluster_analysis Data Analysis Enazadrem_Synthesis Synthesize this compound Labeling Label with 18F (PET) or NIR dye (Fluorescence) Enazadrem_Synthesis->Labeling Purification Purify labeled this compound Labeling->Purification Injection Administer labeled This compound Purification->Injection Animal_Model Disease Model (e.g., inflammatory arthritis) Animal_Model->Injection Imaging Perform PET or Fluorescence Imaging Injection->Imaging Image_Reconstruction Image Reconstruction Imaging->Image_Reconstruction Biodistribution Quantify Biodistribution Image_Reconstruction->Biodistribution Target_Engagement Assess Target Engagement Biodistribution->Target_Engagement Comparison_Diagram cluster_this compound This compound (Small Molecule) cluster_etanercept Etanercept (Biologic) Enazadrem_Node This compound LOX Lipoxygenase (Intracellular) Enazadrem_Node->LOX Inhibits Inflammation Inflammation LOX->Inflammation Reduces Pro-inflammatory Leukotrienes Etanercept_Node Etanercept TNF_alpha TNF-alpha (Extracellular) Etanercept_Node->TNF_alpha Binds and Neutralizes TNF_alpha->Inflammation Blocks Pro-inflammatory Signaling

References

A Comparative Safety Profile of DHODH Inhibitors: Leflunomide, Teriflunomide, and Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the safety profiles of Dihydroorotate Dehydrogenase (DHODH) inhibitors reveals distinct characteristics for leflunomide, teriflunomide, and brequinar. While extensive clinical data are available for the approved drugs leflunomide and teriflunomide, information on brequinar is more limited, and publicly available safety data for enazadrem is currently unavailable.

This guide provides a comprehensive comparison of the safety profiles of these DHODH inhibitors, drawing on available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety of these compounds.

Executive Summary

Leflunomide and its active metabolite, teriflunomide, are established immunomodulatory drugs with well-characterized safety profiles from extensive clinical trials and post-marketing surveillance. The most common adverse events associated with these drugs are gastrointestinal issues, hair thinning, and elevated liver enzymes, which are generally considered manageable. Brequinar, an earlier DHODH inhibitor investigated for anticancer and immunosuppressive properties, demonstrated a narrower therapeutic window and more severe side effects in early clinical trials, which limited its development. For this compound, another compound identified as a DHODH inhibitor, there is a notable absence of publicly accessible safety and toxicological data.

Comparative Safety Data

The following tables summarize the reported adverse events from clinical trials for leflunomide and teriflunomide. Due to the limited and historical nature of the data, a comparable quantitative summary for brequinar is not available.

Table 1: Common Adverse Events Reported in Clinical Trials of Leflunomide and Teriflunomide

Adverse EventLeflunomideTeriflunomide
Gastrointestinal
DiarrheaCommon[1][2]Frequent[3]
NauseaCommon[2]Frequent[3]
Abdominal PainReported[2]-
Dermatological
Alopecia/Hair ThinningCommon[1][2]Frequent[3]
RashCommon[1][2]Reported
Hepatic
Elevated Liver EnzymesCommon[1][2]Frequent[3]
Other
Headache-Commonly Reported[4]
Respiratory InfectionMore common than placebo[4]-
HypertensionCan be induced or aggravated[5]-

Table 2: Serious Adverse Events and Reasons for Discontinuation

Adverse Event/Reason for DiscontinuationLeflunomideTeriflunomide
Serious Adverse Events
Severe Liver Injury (including fatal liver failure)Reported post-marketing[6]-
Interstitial Lung DiseaseRarely Reported[5]-
Discontinuation Rates in Clinical Trials
Due to Adverse Events14-22%[7]~11% (long-term extension study)[1]
Lack or Loss of Efficacy7-17%[7]-

Experimental Protocols for Safety Assessment

The safety and toxicological evaluation of immunomodulatory drugs like DHODH inhibitors follows stringent guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Organisation for Economic Co-operation and Development (OECD). While specific, detailed protocols from individual studies are often proprietary, the following represents a standard approach to preclinical safety assessment.

Acute Oral Toxicity Studies (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically rodents (rats or mice), usually a single sex (females are often more sensitive).

  • Methodology: A stepwise procedure where a small group of animals (e.g., 3) is dosed at a defined level. The outcome (mortality or survival) determines the dosage for the next group. This continues until the lethal dose range is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Immunotoxicity Studies (Following ICH S8 Guideline)
  • Objective: To identify potential unintended immunosuppression or immunoenhancement.

  • Test System: Rodents are commonly used for initial screening.

  • Methodology: A tiered approach is often employed.

    • Tier 1: Standard repeat-dose toxicity studies (e.g., 28-day studies) are evaluated for effects on immune system parameters. This includes hematology (lymphocyte and neutrophil counts), organ weights (spleen, thymus), and histopathology of lymphoid tissues.

    • Tier 2: If concerns arise from Tier 1, functional immunotoxicity assays are conducted. These may include:

      • T-cell dependent antibody response (TDAR) assay: To assess the functional response of T-cells and B-cells to an antigen.

      • Natural killer (NK) cell activity assay: To evaluate the cytotoxic function of NK cells.

      • Macrophage and neutrophil function assays: To assess phagocytic activity.

  • Weight-of-Evidence Approach: The decision to conduct further immunotoxicity studies is based on a weight-of-evidence approach, considering the drug's pharmacological properties and any signals from standard toxicity studies.[1]

Signaling Pathways and Experimental Workflows

DHODH Inhibition Signaling Pathway

The primary mechanism of action of these inhibitors is the blockade of the mitochondrial enzyme DHODH, which is a key step in the de novo pyrimidine synthesis pathway. This depletion of pyrimidines preferentially affects rapidly proliferating cells, such as activated lymphocytes, which rely on this pathway for DNA and RNA synthesis.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors DHODH Inhibitors cluster_Cellular_Effects Cellular Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion This compound This compound This compound->DHODH (Presumed) Leflunomide Leflunomide Leflunomide->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH Brequinar Brequinar Brequinar->DHODH Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Pyrimidine_Depletion->Cell_Cycle_Arrest Reduced_Lymphocyte_Proliferation Reduced Lymphocyte Proliferation Cell_Cycle_Arrest->Reduced_Lymphocyte_Proliferation Immunosuppression Immunosuppression Reduced_Lymphocyte_Proliferation->Immunosuppression

Caption: Mechanism of DHODH inhibition and downstream cellular effects.

General Experimental Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a novel immunomodulatory drug follows a structured workflow, beginning with acute toxicity studies and progressing to more detailed repeat-dose and functional immunotoxicity assays.

Preclinical_Safety_Workflow cluster_Phase1 Initial Toxicity Screening cluster_Phase2 Repeat-Dose Toxicity & Immunotoxicity Tier 1 cluster_Phase3 Functional Immunotoxicity Tier 2 (If required) cluster_Outcome Risk Assessment Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423) Dose_Range_Finding Dose Range-Finding Studies Acute_Toxicity->Dose_Range_Finding Repeat_Dose 28-Day Repeat-Dose Toxicity Study Dose_Range_Finding->Repeat_Dose Hematology Hematology & Clinical Chemistry Repeat_Dose->Hematology Organ_Weights Lymphoid Organ Weights Repeat_Dose->Organ_Weights Histopathology Histopathology of Immune Tissues Repeat_Dose->Histopathology TDAR_Assay T-Cell Dependent Antibody Response (TDAR) Histopathology->TDAR_Assay If concerns arise NK_Cell_Activity Natural Killer (NK) Cell Activity Histopathology->NK_Cell_Activity If concerns arise Macrophage_Function Macrophage/Neutrophil Function Histopathology->Macrophage_Function If concerns arise Risk_Assessment Safety Profile & Risk Assessment Histopathology->Risk_Assessment TDAR_Assay->Risk_Assessment NK_Cell_Activity->Risk_Assessment Macrophage_Function->Risk_Assessment

Caption: A generalized workflow for the preclinical safety and immunotoxicity assessment of a new drug.

References

Enazadrem Potency: A Comparative Analysis with Alternative Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enazadrem, a 5-lipoxygenase (5-LOX) inhibitor, with other relevant alternatives. Due to the limited availability of public quantitative dose-response data for this compound, this guide will focus on a qualitative description of its potency, supported by a quantitative comparison of two other well-characterized lipoxygenase inhibitors, Zileuton and Licofelone. The experimental data for these alternatives are presented to offer a framework for evaluating the potency of novel 5-LOX inhibitors like this compound.

Executive Summary

Data Presentation: Comparative Potency of Lipoxygenase Inhibitors

The following table summarizes the available quantitative data for the comparator drugs, Zileuton and Licofelone. This data is typically generated through in vitro enzyme inhibition assays.

CompoundTarget(s)IC50 ValueCell-Free/Whole Blood AssayReference
This compound 5-LipoxygenaseData not publicly available--
Zileuton 5-Lipoxygenase~0.5 - 1.0 µMCell-free and whole blood assays
Licofelone 5-Lipoxygenase & Cyclooxygenase0.23 µM (5-LOX), 0.08 µM (COX-1), 0.44 µM (COX-2)Cell-free assays

Experimental Protocols

To determine the potency of a 5-lipoxygenase inhibitor like this compound, a standardized in vitro assay is essential. Below is a detailed methodology for a common fluorometric 5-lipoxygenase activity assay.

Protocol: Fluorometric 5-Lipoxygenase (5-LOX) Activity Assay

This protocol is designed to measure the inhibitory activity of a test compound on 5-LOX enzymatic activity.

Materials:

  • 5-Lipoxygenase (5-LOX) enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., a probe that fluoresces upon oxidation by hydroperoxides)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Zileuton)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the 5-LOX enzyme in the assay buffer.

    • Prepare a stock solution of arachidonic acid.

    • Prepare a working solution of the fluorometric probe in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the serially diluted test compound or positive control to the respective wells. For the control wells (no inhibitor), add the same volume of the solvent.

    • Add the 5-LOX enzyme solution to all wells except for the blank wells (which contain only the buffer and substrate).

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

    • Immediately add the fluorometric probe to all wells.

  • Data Acquisition:

    • Place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode over a specified time period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).

    • Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

Signaling Pathway of Lipoxygenase

The following diagram illustrates the central role of 5-lipoxygenase in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.

Lipoxygenase_Pathway cluster_lox 5-Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimuli Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX Five_HPETE 5-HPETE Five_LOX->Five_HPETE O2 FLAP FLAP FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Inflammation This compound This compound This compound->Five_LOX Inhibits Licofelone Licofelone Licofelone->Five_LOX Inhibits Licofelone->COX Inhibits

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.

Experimental Workflow for Potency Determination

The following diagram outlines the general workflow for determining the in vitro potency of a lipoxygenase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Probe) Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Prepare_Compounds Prepare Test Compound Dilutions (e.g., this compound) Prepare_Compounds->Dispense_Reagents Pre_incubation Pre-incubate Inhibitor with Enzyme Dispense_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Measure_Signal Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot Dose-Response Curve Determine_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of a 5-LOX inhibitor.

Assessing the Synergy of Anti-inflammatory Drug Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the anti-inflammatory properties and synergistic potential of Enazadrem did not yield any publicly available scientific literature. Therefore, this guide provides a framework for assessing the synergy of anti-inflammatory drugs using well-characterized examples of other therapeutic agents. The principles and methodologies described herein are broadly applicable to the preclinical assessment of novel drug combinations.

Introduction

The complex nature of inflammatory diseases often necessitates therapeutic strategies that target multiple pathways simultaneously. Combining anti-inflammatory drugs with different mechanisms of action can offer synergistic effects, leading to enhanced efficacy, reduced dosages, and minimized side effects. This guide provides an objective comparison of the performance of various anti-inflammatory drug combinations, supported by experimental data. It also details the experimental protocols for assessing synergy and visualizes key signaling pathways and workflows.

Data Presentation: Quantitative Comparison of Anti-inflammatory Drug Combinations

The following tables summarize experimental data from preclinical studies, illustrating the synergistic or additive effects of combining different classes of anti-inflammatory drugs.

Table 1: Synergistic Effects of PEGylated Soluble TNF Receptor Type I (PEG sTNF-RI) with Dexamethasone and Indomethacin in Adjuvant-Induced Arthritis in Rats

Treatment GroupInhibition of Final Paw Weight (%)Inhibition of Bone Resorption (%)Effect
PEG sTNF-RI (1 mg/kg) alone2748-
Dexamethasone (0.025 mg/kg) alone2555-
PEG sTNF-RI (1 mg/kg) + Dexamethasone (0.025 mg/kg) 58 100 Synergistic
Indomethacin aloneNot specifiedNot specified-
PEG sTNF-RI + Indomethacin Slight additive effect on paw swellingNo additive benefitAdditive

Data extracted from a study on adjuvant-arthritic rats, demonstrating a significant synergistic effect on inhibiting paw swelling and bone resorption when combining a biologic (PEG sTNF-RI) with a corticosteroid (dexamethasone)[1].

Table 2: Synergistic Antinociceptive Effects of Co-administered Ibuprofen and Dexamethasone on Neuropathic Mechanical Allodynia in Rats

Treatment GroupMechanical Allodynia InhibitionEffect
Ibuprofen (5 mg/kg) aloneNo significant effect-
Dexamethasone (0.1 mg/kg) aloneNo significant effect-
Ibuprofen (5 mg/kg) + Dexamethasone (0.1 mg/kg) Significant inhibition Synergistic
Dexamethasone (1 mg/kg) aloneNo significant effect-
Ibuprofen (5 mg/kg) + Dexamethasone (1 mg/kg) Significant inhibition Synergistic

This study highlights the synergistic effect of a low-dose combination of an NSAID (ibuprofen) and a corticosteroid (dexamethasone) in a rat model of neuropathic pain[2][3].

Table 3: Efficacy of Infliximab in Combination with Methotrexate in Rheumatoid Arthritis Patients

Treatment GroupClinical Response (Paulus 20% improvement criteria)Effect
Infliximab aloneEffective-
Methotrexate aloneEffective-
Infliximab + Methotrexate Significantly higher efficacy than monotherapy Synergistic

Clinical trials have demonstrated the synergistic efficacy of combining the TNF-alpha inhibitor infliximab with the disease-modifying antirheumatic drug (DMARD) methotrexate in patients with rheumatoid arthritis[4][5].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are representative protocols for key experiments.

In Vitro Synergy Assessment: Checkerboard Assay and Combination Index (CI) Calculation

This method is widely used to determine the synergistic, additive, or antagonistic effects of drug combinations on cultured cells.

1. Cell Culture and Treatment:

  • Plate relevant cells (e.g., macrophages, synoviocytes) at a suitable density in multi-well plates.
  • Prepare serial dilutions of each drug (Drug A and Drug B) individually and in combination at fixed ratios (e.g., 1:1, 1:3, 3:1 based on their IC50 values).
  • Treat the cells with the individual drugs and their combinations for a specified duration.

2. Measurement of Inflammatory Response:

  • After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-6 (IL-6) using ELISA kits.
  • Alternatively, cell viability or other relevant cellular responses can be measured.

3. Data Analysis:

  • Determine the IC50 (the concentration of a drug that gives half-maximal response) for each drug alone.
  • Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is a quantitative measure of the degree of drug interaction.
  • CI < 1 indicates synergy.
  • CI = 1 indicates an additive effect.
  • CI > 1 indicates antagonism.

In Vivo Synergy Assessment: Animal Models of Inflammation

Animal models are essential for evaluating the in vivo efficacy of drug combinations.

1. Induction of Inflammation:

  • Utilize a relevant animal model of inflammation, such as carrageenan-induced paw edema in rats for acute inflammation, or collagen-induced arthritis in mice for chronic autoimmune inflammation[6].

2. Drug Administration:

  • Administer the individual drugs and their combination to different groups of animals at various doses. Include a vehicle control group.

3. Assessment of Anti-inflammatory Effects:

  • Measure relevant endpoints, such as paw volume, joint swelling, inflammatory cell infiltration (histology), and systemic or local levels of inflammatory cytokines.

4. Isobolographic Analysis:

  • Plot the doses of the two drugs that produce a specific level of effect (e.g., 50% inhibition of paw edema).
  • The line connecting the individual drug doses that produce this effect is the line of additivity.
  • Data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is key to designing effective combination therapies. The following diagrams illustrate important inflammatory signaling pathways and a typical experimental workflow for assessing synergy.

inflammatory_signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_drugs Drug Intervention Points cytokine_receptor Cytokine Receptor (e.g., TNFR) ikb_kinase IKK Complex cytokine_receptor->ikb_kinase Activation ikb IκB ikb_kinase->ikb Phosphorylation nfkb NF-κB (p50/p65) nucleus_nfkb NF-κB in Nucleus nfkb->nucleus_nfkb Translocation inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus_nfkb->inflammatory_genes Induction stress_stimuli Stress Stimuli (e.g., LPS) mapkkk MAPKKK (e.g., TAK1) stress_stimuli->mapkkk Activation mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylation mapk p38 MAPK mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation inflammatory_mediators Inflammatory Mediator Production transcription_factors->inflammatory_mediators Induction corticosteroids Corticosteroids corticosteroids->ikb Inhibit Degradation corticosteroids->mapk Inhibit nsaids NSAIDs nsaids->inflammatory_genes Inhibit COX-2 biologics Biologics (e.g., Anti-TNF) biologics->cytokine_receptor Block Ligand

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and points of intervention for different anti-inflammatory drug classes.

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment ic50 Determine IC50 of Individual Drugs checkerboard Checkerboard Assay (Combination Treatment) ic50->checkerboard measurement_invitro Measure Inflammatory Mediators (e.g., PGE2, TNF-α) checkerboard->measurement_invitro ci_analysis Calculate Combination Index (CI) measurement_invitro->ci_analysis synergy_assessment_invitro Assess Synergy (CI < 1) ci_analysis->synergy_assessment_invitro end End synergy_assessment_invitro->end animal_model Induce Inflammation in Animal Model drug_admin Administer Individual Drugs and Combinations animal_model->drug_admin measurement_invivo Measure Anti-inflammatory Effects (e.g., Paw Edema) drug_admin->measurement_invivo isobologram Isobolographic Analysis measurement_invivo->isobologram synergy_assessment_invivo Assess Synergy (Data points below additivity line) isobologram->synergy_assessment_invivo synergy_assessment_invivo->end start Start start->ic50 start->animal_model

Caption: A generalized experimental workflow for assessing the synergy of anti-inflammatory drug combinations in vitro and in vivo.

Conclusion

The combination of anti-inflammatory drugs holds significant promise for improving the treatment of a wide range of inflammatory conditions. A systematic and quantitative approach to assessing synergy, as outlined in this guide, is essential for identifying optimal drug combinations and advancing them into clinical development. While specific data on this compound is not currently available, the methodologies and principles discussed here provide a robust framework for evaluating its potential synergistic interactions with other anti-inflammatory agents in future studies.

References

Safety Operating Guide

Navigating the Disposal of Enazadrem: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for Enazadrem, synthesized from general laboratory safety protocols and chemical waste management principles.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards.

PropertyValueSource
Molecular Formula C₁₈H₂₅N₃O[1][2]
Molecular Weight 299.4 g/mol [1]
CAS Number 107361-33-1[1]

General Safety and Handling Precautions

When handling this compound, researchers should adhere to standard laboratory safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

  • Gloves should be inspected before use and disposed of properly after handling the substance.

Handling:

  • Avoid inhalation of any dust or vapors. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

Spill Management

In the event of a spill, the following general procedure should be followed:

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Inform Supervisor: Notify your laboratory supervisor and your institution's EHS department.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Neutralize and Absorb: Use an appropriate absorbent material to contain and clean up the spill. The choice of absorbent will depend on the chemical properties of the spilled material.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

Disposal Procedures

As no specific disposal instructions for this compound were found, the following general workflow for chemical waste disposal should be followed. This represents a logical process for ensuring safe and compliant disposal.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Collect Waste Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Based on compatibility Label Container Label Container Segregate Waste->Label Container With contents and hazards Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Maintain Inventory Maintain Inventory Store in Designated Area->Maintain Inventory Schedule Pickup Schedule Pickup Maintain Inventory->Schedule Pickup Contact EHS Transport by EHS Transport by EHS Schedule Pickup->Transport by EHS Dispose via Licensed Facility Dispose via Licensed Facility Transport by EHS->Dispose via Licensed Facility

Caption: General workflow for the collection, storage, and disposal of laboratory chemical waste.

Step-by-Step Disposal Guidance:

  • Waste Characterization: Although a specific Safety Data Sheet (SDS) for this compound is not available, it should be treated as a potentially hazardous chemical. All waste containing this compound, including contaminated labware and PPE, should be considered chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Improper mixing of chemicals can lead to dangerous reactions.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

    • Keep the container closed except when adding waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[4]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

    • Do not dispose of this compound down the drain or in the regular trash.[5][6] Chemical waste must be disposed of through a licensed hazardous waste disposal facility.[7]

Decision Process for Chemical Waste Disposal

start Chemical Waste (e.g., this compound) sds_check SDS Available? start->sds_check sds_yes Follow SDS Disposal Section sds_check->sds_yes Yes sds_no Treat as Hazardous Waste sds_check->sds_no No characterize Characterize Waste (Known Properties) sds_no->characterize drain_trash Prohibited: Drain/Trash Disposal sds_no->drain_trash ehs_consult Consult EHS Department segregate Segregate & Label ehs_consult->segregate characterize->ehs_consult dispose Dispose via Certified Vendor segregate->dispose

Caption: Decision-making flowchart for the disposal of uncharacterized chemical waste.

By following these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling Enazadrem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Enazadrem. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling novel chemical entities with unknown toxicity profiles. A conservative approach is essential to ensure personnel safety.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Handling Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume/Low-Risk Operations (e.g., small-scale weighing, solution preparation in a fume hood)ANSI Z87.1 compliant safety glasses with side shields.Double-gloving with nitrile or neoprene gloves.[1]Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume/High-Risk Operations (e.g., large-scale synthesis, potential for aerosol generation)Chemical splash goggles and a face shield.[1][2]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1][2]Chemical-resistant gown or apron over a laboratory coat.[3][4]An appropriate NIOSH-approved respirator (e.g., N95 or higher) should be considered based on risk assessment.[2][4][5]
Spill Cleanup Chemical splash goggles and a face shield.[1][2]Heavy-duty, chemically resistant gloves.Chemical-resistant suit or coveralls.[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[6]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Proper technique in donning and doffing PPE is crucial to prevent contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the gown or lab coat, ensuring it is fully fastened.[4]

  • Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit and seal.[4]

  • Goggles/Face Shield: Put on eye and face protection.[2][4]

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.[5]

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off away from your body and turning them inside out.

  • Gown/Lab Coat: Untie or unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove by handling the straps, avoiding touching the front.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Perform final hand hygiene.

Disposal of Contaminated PPE:

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Segregation: Place all contaminated items in a designated, clearly labeled hazardous waste container.

  • Containerization: Use leak-proof, sealable bags or containers.

  • Disposal: Dispose of the waste according to your institution's and local environmental regulations for chemical waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Task risk_assessment High or Low Volume/Risk? start->risk_assessment spill Spill or Emergency? start->spill Emergency low_risk Low Volume / Low Risk risk_assessment->low_risk Low high_risk High Volume / High Risk risk_assessment->high_risk High ppe_level_1 Standard PPE: - Safety Glasses - Double Nitrile Gloves - Lab Coat low_risk->ppe_level_1 aerosol_potential Potential for Aerosol Generation? high_risk->aerosol_potential ppe_level_2 Enhanced PPE: - Goggles & Face Shield - Double Chem-Resistant Gloves - Chemical Gown aerosol_potential->ppe_level_2 No ppe_level_3 Full Protection: - As per High Risk - Respirator (as needed) aerosol_potential->ppe_level_3 Yes ppe_spill Spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator/SCBA spill->ppe_spill end_workflow Proceed with Task ppe_level_1->end_workflow ppe_level_2->end_workflow ppe_level_3->end_workflow ppe_spill->end_workflow After cleanup

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enazadrem
Reactant of Route 2
Enazadrem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.